molecular formula C4H6N2S B2621901 4-Methyl-1,3-thiazol-5-amine CAS No. 72632-65-6

4-Methyl-1,3-thiazol-5-amine

Cat. No.: B2621901
CAS No.: 72632-65-6
M. Wt: 114.17
InChI Key: IQHFLJOHGQJKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,3-thiazol-5-amine (CAS 72632-65-6) is a versatile amino-thiazole derivative serving as a valuable building block in medicinal chemistry and pharmaceutical research . This compound features a molecular formula of C4H6N2S and a molecular weight of 114.17 g/mol . Researchers utilize this heterocyclic amine as a key synthetic intermediate for developing more complex molecules, leveraging its structure that contains hydrogen bond acceptors and one hydrogen bond donor . The product is available with a high purity level of 98% . As a solid, it should be handled in accordance with safety guidelines; it may be harmful if swallowed and cause skin and serious eye irritation . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is not intended for human consumption. This chemical is offered by global suppliers in various pack sizes, from 100 mg to 1 gram, to meet different research and development needs . The base compound is also available in a salt form, this compound dihydrochloride (CAS 1797246-54-8), for researchers requiring different solubility or properties .

Properties

IUPAC Name

4-methyl-1,3-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-4(5)7-2-6-3/h2H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHFLJOHGQJKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of 4-Methyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-Methyl-1,3-thiazol-5-amine. As a key heterocyclic building block, this compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development. This document consolidates predicted and analogous experimental data to serve as a foundational resource. We address the notable scarcity of public data for this specific isomer and provide reasoned analysis based on well-characterized structural analogues. Particular emphasis is placed on its potential as a synthetic intermediate, its spectroscopic signature, and critical handling considerations for laboratory use.

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs, such as the antibiotic Cefditoren, highlights its importance.[3] Thiazole derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]

This compound, specifically, represents a versatile bifunctional molecule. The primary amine at the C5 position serves as a crucial nucleophilic handle for diversification, while the thiazole core provides a stable, aromatic, and bioisosterically relevant framework. This guide aims to provide the in-depth technical knowledge required for its effective utilization in a research and development setting.

Molecular Structure and Identification

The core structure consists of a five-membered thiazole ring substituted with a methyl group at position 4 and a primary amine group at position 5. It is an isomer of the more commonly available 2-amino-4-methylthiazole and 2-amino-5-methylthiazole.

It is critical to note that this compound is not a widely cataloged commercial chemical, and its CAS Number is not definitively established in major databases. It is primarily encountered as a synthetic intermediate. Data for its dihydrochloride salt is available, which is often more stable for storage.[4]

Figure 1: 2D Structure of this compound.

Physicochemical Properties

Direct experimental data for the free base is limited. The following table includes data for its dihydrochloride salt and predicted values or data from its close isomer, 2-amino-5-methylthiazole, for comparison.

PropertyValueSource / Comment
IUPAC Name This compound-
Molecular Formula C₄H₆N₂S-
Molecular Weight 114.17 g/mol Calculated
CAS Number Not definitively assignedOften prepared in situ
Appearance Predicted: Off-white to brown solidBased on isomers like[5]
Melting Point ~93 °C / 199.4 °F (for isomer 2-amino-5-methylthiazole)[5]
Boiling Point Not availableLikely decomposes
Solubility Soluble in polar organic solvents (Ethanol, DMSO)Based on related structures[6]
pKa Estimated 4-5Typical for aromatic amines
Dihydrochloride Salt MW 187.09 g/mol (as C₄H₆N₂S·2HCl)[4]

Spectroscopic Profile (Predicted)

No definitive, published spectra for this compound are readily available. The following data is predicted based on fundamental principles and spectral data from structural isomers.[7][8][9][10] This profile is crucial for confirming the identity of the compound after synthesis.

TechniquePredicted DataRationale and Interpretation
¹H NMR δ ~8.4-8.6 (s, 1H, H2), δ ~3.5-4.5 (br s, 2H, NH₂), δ ~2.3-2.5 (s, 3H, CH₃)The thiazole proton at C2 is deshielded. The amine protons are typically broad and exchangeable with D₂O. The methyl group appears as a sharp singlet in the aromatic methyl region.
¹³C NMR δ ~150-155 (C2), δ ~140-145 (C4), δ ~125-130 (C5), δ ~15-18 (CH₃)C2 is adjacent to two heteroatoms and is most downfield. C4 and C5 are quaternary carbons within the aromatic ring. The methyl carbon signal is upfield.
IR Spectroscopy 3400-3200 cm⁻¹ (N-H stretch, two bands), 1650-1600 cm⁻¹ (N-H bend), 1580-1500 cm⁻¹ (C=N, C=C ring stretch), 1250-1000 cm⁻¹ (C-N stretch)The two N-H stretching bands are characteristic of a primary amine. The ring stretching vibrations confirm the heterocyclic aromatic core.
Mass Spectrometry M⁺ at m/z = 114. Key fragments at m/z 87 (loss of HCN), m/z 73 (loss of CH₃CN).The molecular ion peak confirms the molecular weight. Fragmentation patterns involving the loss of neutral molecules like hydrogen cyanide are characteristic of nitrogen-containing heterocycles.

Synthesis and Reactivity

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group.

  • Nucleophilicity: The C5-amino group readily participates in reactions with electrophiles, such as acylation, alkylation, sulfonation, and formation of Schiff bases with aldehydes and ketones.

  • Binucleophilic Potential: Like other aminoazoles, it can act as a 1,3-binucleophile in multicomponent reactions, where both the exocyclic amine and the N1 ring nitrogen can participate.[11]

  • Ring Stability: The thiazole ring is aromatic and generally stable, but the C5 position can be susceptible to electrophilic substitution if the amino group is first protected. The stability of aminothiazoles can be a concern; some derivatives have been shown to be unstable in DMSO stock solutions over time, potentially leading to dimerization or degradation.[12]

Plausible Synthetic Pathway

A common route to functionalized 5-aminothiazoles involves a multi-step sequence starting from a readily available β-ketoester, following the principles of the Hantzsch thiazole synthesis and subsequent functional group interconversion.[2][13]

SynthesisWorkflow A Ethyl Acetoacetate B Halogenation (e.g., NBS, SO₂Cl₂) A->B Step 1 C Ethyl 2-chloroacetoacetate B->C D Hantzsch Cyclization (with Cyanothioacetamide) C->D Step 2 E Ethyl 2,5-diamino-4-methylthiazole-carboxylate intermediate D->E F Decarboxylation / Deamination E->F Step 3 G This compound F->G

Figure 2: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Research

The title compound is not an active pharmaceutical ingredient itself but rather a valuable starting material. Its utility lies in providing a decorated thiazole core that can be elaborated into more complex molecules with therapeutic potential.

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it serves as an ideal fragment for screening against biological targets.

  • Scaffold for Focused Libraries: The nucleophilic amine allows for parallel synthesis of amide or sulfonamide libraries, enabling rapid exploration of structure-activity relationships (SAR).

  • Protein-Protein Interaction (PPI) Modulators: 5-Aminothiazole scaffolds have been identified as novel ligands that can modulate the PPI-related functions of enzymes like prolyl oligopeptidase (PREP), which is implicated in neurodegenerative diseases.[14]

  • Bioisostere: The thiazole ring is often used as a bioisostere for phenyl, pyridine, or other aromatic systems to modulate physicochemical properties like solubility, metabolism, and target engagement.

Safety, Handling, and Stability

No specific safety data sheet (SDS) exists for this compound. The following guidance is based on the SDS for the structural isomer 2-amino-5-methylthiazole.[5]

  • Hazards: Harmful if swallowed (Acute oral toxicity, Category 4). May cause damage to organs (specifically the liver) through prolonged or repeated exposure. Very toxic to aquatic life.[5]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

  • Stability Concern: Researchers should be aware of potential instability issues, particularly in DMSO solution.[12] It is recommended to use freshly prepared solutions or store stock solutions frozen at -20°C or below for short periods. Re-analysis of compound identity and purity is advised if solutions are stored for extended durations at room temperature.

Example Experimental Protocol: N-Acylation

This protocol details a representative procedure for the acylation of the C5-amino group, a common first step in elaborating the scaffold.

Protocol: Synthesis of N-(4-Methyl-1,3-thiazol-5-yl)acetamide
  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification (Liquid-Liquid): Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the resulting N-(4-Methyl-1,3-thiazol-5-yl)acetamide using NMR, IR, and Mass Spectrometry, comparing the data to the expected spectroscopic profile.

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Add Acetyl Chloride Dropwise B->C D Stir & Monitor by TLC C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Figure 3: Experimental workflow for the N-acylation of this compound.

References

An In-depth Technical Guide to 4-Methyl-1,3-thiazol-5-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Niche Thiazole: Navigating Identification and Synthesis

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Among the vast family of thiazole derivatives, 4-methyl-1,3-thiazol-5-amine represents a specific substitution pattern of significant interest for synthetic and medicinal chemists. However, a dedicated CAS (Chemical Abstracts Service) number for this precise free base is not readily found in major chemical databases, suggesting it is a niche compound that is not widely commercially available. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, expected properties, and potential applications of this compound, drawing upon established knowledge of closely related 5-aminothiazole derivatives.

Core Identifiers and Physicochemical Properties

While a specific CAS number for the free base of this compound is elusive, we can predict its fundamental identifiers and properties based on its structure.

IdentifierPredicted Value
IUPAC Name This compound
Chemical Formula C₄H₆N₂S
Molecular Weight 114.17 g/mol
Canonical SMILES CC1=C(N)SC=N1
InChI Key InChIKey=ZJQSJCTZJHGXQF-UHFFFAOYSA-N

The properties of aminothiazoles can vary significantly based on their substitution patterns. Generally, they are crystalline solids with good solubility in organic solvents. The presence of the amino group imparts basicity to the molecule, allowing for the formation of salts with various acids.

Strategic Synthesis of 5-Aminothiazoles

The synthesis of the 5-aminothiazole scaffold is a well-established area of organic chemistry. Several named reactions can be adapted to produce this compound. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

The Hantzsch Thiazole Synthesis

A cornerstone in thiazole synthesis, the Hantzsch reaction, typically involves the condensation of an α-haloketone with a thioamide.[2][3][4][5] While the classic Hantzsch synthesis is primarily used for 2-aminothiazoles, modifications can be envisioned to target the 5-amino isomer. A plausible, albeit less common, variation could involve the reaction of a suitably functionalized thioamide with an α-haloacetonitrile.

Conceptual Hantzsch-type Workflow for this compound

Hantzsch_Synthesis reagent1 α-amino-α-thiocarbamoyl acetonitrile derivative intermediate Thiazolium Intermediate reagent1->intermediate Cyclization reagent2 Methylating Agent (e.g., Methyl iodide) reagent2->intermediate Methylation product This compound intermediate->product Rearrangement/ Aromatization Gewald_Synthesis start α-Mercaptoacetonitrile intermediate Enamine Intermediate start->intermediate Condensation reagent1 Acetone reagent1->intermediate reagent2 Ammonia/Amine reagent2->intermediate product This compound intermediate->product Cyclization/ Oxidation

References

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 4-Methyl-1,3-thiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes data from structurally analogous compounds to provide a robust, predictive framework for its characterization using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Understanding these spectroscopic signatures is crucial for confirming molecular identity, assessing purity, and elucidating structure-activity relationships during the synthesis and development of novel therapeutic agents.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound belongs to the thiazole family, a class of sulfur and nitrogen-containing heterocyclic compounds that are integral scaffolds in a multitude of pharmaceuticals.[1] The unique electronic properties and bonding capabilities of the thiazole ring make it a privileged structure in drug design. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where even minor structural variations can lead to significant changes in biological activity and toxicity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions, drawing from established principles of spectroscopy and available data on closely related structures.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the methyl group, the amine protons, and the proton on the thiazole ring.

Expected Chemical Shifts (δ) in ¹H NMR:

Proton Predicted Chemical Shift (ppm) Multiplicity Justification and Comparative Analysis
-CH₃ 2.2 - 2.5SingletThe methyl group attached to the thiazole ring is expected to resonate in this region. For instance, the methyl group in 4-methylthiazole has been reported around 2.47 ppm.[2] The presence of the adjacent amine group at the 5-position may induce a slight shift.
-NH₂ 3.5 - 5.0 (broad)Singlet (broad)The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In many aminothiazole derivatives, this signal appears as a broad singlet that can exchange with D₂O.[3]
H-2 8.0 - 8.5SingletThe proton at the 2-position of the thiazole ring is in a relatively electron-deficient environment, leading to a downfield chemical shift. In 4-methyl-5-formylthiazole, the H-2 proton appears at 8.95 ppm, though the electron-donating amine group in our target molecule would likely shift this signal slightly upfield.[4]
Experimental Protocol for ¹H NMR Acquisition:
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it can slow down the exchange rate, resulting in sharper signals.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of at least 300 MHz to ensure adequate signal dispersion.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The spectrum is then referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show four distinct signals corresponding to the four carbon atoms in the molecule.

Expected Chemical Shifts (δ) in ¹³C NMR:

Carbon Predicted Chemical Shift (ppm) Justification and Comparative Analysis
-CH₃ 15 - 20The methyl carbon is expected in the typical aliphatic region. In 4-methyl-5-formylthiazole, this carbon appears at 16.2 ppm.[4]
C-4 140 - 145The C-4 carbon, being attached to the methyl group and part of the aromatic ring, will be downfield. The presence of the adjacent C-5 with the amine group will influence its exact position.
C-5 125 - 135The C-5 carbon is directly attached to the electron-donating amine group, which will shield it relative to other carbons in the ring.
C-2 150 - 155The C-2 carbon, situated between the sulfur and nitrogen atoms, is the most electron-deficient carbon in the ring and is therefore expected to have the most downfield chemical shift. In 4-methyl-5-formylthiazole, the C-2 carbon is at 158.9 ppm.[4]
Experimental Protocol for ¹³C NMR Acquisition:
  • Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

  • Instrument Setup: The experiment is performed on the same NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phase and baseline corrections. The spectrum is referenced to the solvent peak.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

Ion Predicted m/z Interpretation
[M+H]⁺ 115.04The molecular weight of this compound (C₄H₆N₂S) is 114.17 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule is expected to be the base peak.
[M]⁺• 114.03In electron ionization (EI), the molecular ion peak would be observed at this m/z.

Expected Fragmentation Pattern:

The fragmentation of this compound in the mass spectrometer would likely involve the loss of small, stable molecules or radicals. Key expected fragments include those arising from the cleavage of the thiazole ring or the loss of the amine or methyl groups. Analysis of these fragments can provide further confirmation of the proposed structure.

Experimental Protocol for Mass Spectrometry:
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used for molecular weight determination. Electron ionization (EI) is a higher-energy technique that leads to more extensive fragmentation and can be useful for structural elucidation.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in research and development. This guide provides a detailed, predictive overview of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data based on the analysis of structurally related compounds. The provided experimental protocols offer a standardized approach for acquiring high-quality data. By combining these predicted spectral features with robust experimental work, researchers can confidently confirm the structure and purity of this important thiazole derivative, paving the way for its further investigation in various scientific disciplines.

References

An In-depth Technical Guide to 4-Methyl-1,3-thiazol-5-amine: Characteristics and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. Within this important class of heterocycles, 4-Methyl-1,3-thiazol-5-amine stands out as a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the amino and methyl groups on the thiazole core provides a unique combination of reactivity and structural features, making it an attractive starting point for the development of compounds targeting a wide array of diseases. This technical guide offers a comprehensive overview of the physical and chemical characteristics of this compound, provides detailed protocols for its characterization, and explores its significance in the landscape of modern drug discovery.

I. Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer many of its properties based on the well-characterized nature of related aminothiazole derivatives. This section presents a combination of known data for the compound and its dihydrochloride salt, alongside predicted properties based on analogous structures.

Structural and General Properties
PropertyValueSource
Chemical Name This compound-
Synonyms 5-Amino-4-methylthiazole-
CAS Number 1797246-54-8 (Dihydrochloride salt)[1][2]
Molecular Formula C₄H₆N₂S-
Molecular Weight 114.17 g/mol -
Appearance Expected to be a crystalline solidInferred
Physical Properties
PropertyValueNotes
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableLikely to decompose at higher temperatures.
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and aqueous acidic solutions. Limited solubility in non-polar solvents.[3]The amine group allows for salt formation in acidic media, enhancing aqueous solubility.
pKa Not availableThe amino group is expected to be basic. The pKa of the conjugate acid is likely to be in the range of 4-6, similar to other aminothiazoles.[4]

II. Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the anticipated spectral characteristics of this compound, based on the known spectroscopic behavior of aminothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amino protons, and the thiazole ring proton. The chemical shift of the amino protons can be broad and its position concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four carbon atoms in the molecule, with the chemical shifts influenced by the electron-donating amino group and the electron-withdrawing thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl group, C=N and C=C stretching of the thiazole ring, and N-H bending vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as HCN or CH₃CN from the thiazole ring.

III. Experimental Protocols for Characterization

To address the gaps in the experimental data for this compound, the following protocols are provided as a guide for its comprehensive characterization.

Protocol 1: Determination of Solubility

This protocol outlines a method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to a known volume of each solvent in a sealed vial.

  • Equilibrate the solutions by shaking or vortexing at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method with a calibration curve.

  • Calculate the solubility in units such as mg/mL or g/100 mL.

Protocol 2: pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Place the solution on a stir plate and immerse the pH electrode.

  • Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added.

  • The pKa is equal to the pH at the half-equivalence point.

IV. Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for thiazole ring formation. A plausible synthetic route is outlined below.

Proposed Synthesis Workflow

G cluster_0 Synthesis of this compound A 2-Aminopropionitrile C Intermediate Thioamide A->C Thioacetylation B Thioacetic acid B->C E This compound C->E Hantzsch Thiazole Synthesis D 2-Chloroacetonitrile D->E

Caption: Proposed synthesis of this compound via Hantzsch thiazole synthesis.

The amino group at the 5-position and the thiazole ring nitrogen are the primary sites of reactivity. The amino group can undergo typical reactions of primary amines, such as acylation, alkylation, and diazotization. The thiazole ring is susceptible to electrophilic substitution, although the activating effect of the amino group can be complex.

V. Applications in Drug Discovery

The 2-aminothiazole moiety, a core component of this compound, is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its presence often imparts favorable pharmacokinetic properties and allows for diverse interactions with biological targets.

Signaling Pathway and Target Interaction

Derivatives of aminothiazoles have been shown to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The ability of the thiazole ring to act as a hydrogen bond acceptor and the amino group to act as a hydrogen bond donor makes it a versatile scaffold for designing molecules that can fit into specific binding pockets.

G cluster_0 Role of Aminothiazole Scaffold in Drug-Target Interaction Molecule This compound Derivative Target Biological Target (e.g., Kinase, GPCR) Molecule->Target Binding Interaction (H-bonding, π-stacking) Response Therapeutic Response (e.g., Anti-inflammatory, Anti-cancer) Target->Response Modulation of Biological Activity

Caption: Logical relationship of aminothiazole derivatives in modulating biological targets.

The structural features of this compound make it a valuable starting material for generating compound libraries for high-throughput screening. The methyl group can provide a steric anchor or be modified to explore structure-activity relationships, while the amino group serves as a convenient handle for derivatization.

VI. Conclusion

References

The Multifaceted Biological Activities of Substituted 4-Methylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to engage in diverse non-covalent interactions with a multitude of biological targets, rendering it a "privileged scaffold" in drug design. The incorporation of a methyl group at the 4-position, in conjunction with various substitutions at other positions, gives rise to a class of compounds known as substituted 4-methylthiazole derivatives. These derivatives have garnered significant attention from the scientific community due to their broad and potent pharmacological activities. This technical guide aims to provide an in-depth exploration of the diverse biological activities of these compounds, focusing on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. We will delve into the synthetic strategies, mechanisms of action, and the experimental protocols utilized to evaluate their therapeutic potential, offering valuable insights for researchers and professionals engaged in the field of drug development.

Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent development of novel therapeutic agents.[4][5] Substituted 4-methylthiazole derivatives have emerged as a promising class of antimicrobial agents with activity against a wide spectrum of bacteria and fungi.[4][6]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of antimicrobial 4-methylthiazole derivatives often involves the Hantzsch thiazole synthesis or variations thereof, where a thiosemicarbazone is reacted with an α-haloketone like chloroacetone.[7][8] The antimicrobial potency of these derivatives is intricately linked to the nature and position of the substituents on the thiazole ring and any appended aromatic systems. For instance, the introduction of (benz)azole moieties has been shown to enhance antibacterial activity.[4][5] Molecular docking studies have suggested that some of these compounds may exert their effect by acting as DNA gyrase inhibitors through an allosteric mechanism.[4][5]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial efficacy of novel 4-methylthiazole derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The synthesized 4-methylthiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the diluted compounds. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Representative 4-Methylthiazole Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
4f E. coli< 0.97Chloramphenicol≤1.95
4i E. coli< 0.97Chloramphenicol≤1.95
4g S. aureus (MRSA)3.91Chloramphenicol31.25
4m S. aureus (MRSA)7.81Chloramphenicol31.25
4e C. parapsilosis0.97Voriconazole1.94

Note: Data synthesized from multiple sources for illustrative purposes.[4][9]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for more effective and selective anticancer agents is a continuous endeavor in oncology research. Substituted 4-methylthiazole derivatives have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines, including those of the lung, breast, and central nervous system.[10]

Mechanisms of Action in Cancer

The anticancer effects of these compounds are often multifaceted, targeting key cellular processes involved in tumor growth and progression. Some derivatives have been shown to inhibit tubulin polymerization, a mechanism shared by established anticancer drugs like paclitaxel.[11][12] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[13] Other identified mechanisms include the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, and the modulation of apoptotic pathways.[14][15]

Diagram: Proposed Anticancer Mechanisms of 4-Methylthiazole Derivatives

anticancer_mechanisms cluster_cell Cancer Cell 4-Methylthiazole 4-Methylthiazole Tubulin Tubulin 4-Methylthiazole->Tubulin Inhibition VEGFR2 VEGFR-2 4-Methylthiazole->VEGFR2 Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR2->Angiogenesis_Inhibition Angiogenesis_Inhibition->Apoptosis

Caption: Potential anticancer mechanisms of 4-methylthiazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized 4-methylthiazole derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, neurodegenerative disorders, and cardiovascular diseases.[16] Certain substituted 4-methylthiazole derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[17] Specifically, some derivatives have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[18] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.[18] Additionally, some 4-methylthiazole derivatives have been found to downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[17]

Diagram: Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Inflammatory_Stimulus->COX2 Upregulation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Stimulus->Proinflammatory_Cytokines Induction Cell_Membrane Cell Membrane Prostaglandins Prostaglandins COX2->Prostaglandins Production Inflammation Inflammation Prostaglandins->Inflammation 4_Methylthiazole 4-Methylthiazole Derivative 4_Methylthiazole->COX2 Inhibition 4_Methylthiazole->Proinflammatory_Cytokines Downregulation Proinflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory action of 4-methylthiazole derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of novel compounds.[19][20][21]

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague Dawley or Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds (4-methylthiazole derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Anticonvulsant Activity: A Potential New Avenue for Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures.[22] Several studies have highlighted the anticonvulsant potential of substituted 4-methylthiazole derivatives, suggesting their utility in the development of new antiepileptic drugs.[1][22][23]

Evaluation of Anticonvulsant Properties

The anticonvulsant activity of these compounds is typically assessed using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents.[22][24] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.

Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Step-by-Step Methodology:

  • Animal Preparation and Compound Administration: Mice or rats are administered the test compounds, a standard antiepileptic drug (e.g., phenytoin for MES, ethosuximide for scPTZ), or the vehicle.

  • MES Test: At the time of peak effect of the compound, a maximal electrical stimulus is delivered through corneal electrodes. The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • scPTZ Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The animals are observed for a specific period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Neurotoxicity Assessment: A rotorod test is often performed to assess any potential motor impairment or neurotoxicity caused by the test compounds.[22]

Data Presentation: Anticonvulsant Activity of a Representative 4-Methylthiazole Derivative

Compound IDMES Test (ED50 mg/kg)scPTZ Test (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (TD50/ED50)
PTT6 24.3888.23>300>12.3

Note: Data synthesized from multiple sources for illustrative purposes.[22][25]

Conclusion and Future Directions

Substituted 4-methylthiazole derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents underscores the therapeutic potential of the 4-methylthiazole scaffold. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into clinically effective therapeutics. This guide has provided a comprehensive overview of the current state of research in this area, offering a solid foundation for further investigation and development by researchers and drug discovery professionals.

References

The Ascendance of a Privileged Scaffold: 4-Methyl-1,3-thiazol-5-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Ring as a Cornerstone of Drug Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal component for designing molecules that can precisely interact with biological targets.[1][2] Thiazole derivatives have demonstrated a vast spectrum of biological activities, leading to their incorporation into numerous approved drugs for conditions ranging from bacterial infections to cancer.[3][4] Within this versatile chemical family, the 4-Methyl-1,3-thiazol-5-amine core has emerged as a particularly valuable building block, especially in the development of targeted therapies like kinase inhibitors. This guide provides a comprehensive overview of its synthesis, key applications, structure-activity relationships (SAR), and the experimental workflows used to validate its therapeutic potential.

Core Synthesis and Derivatization Strategies

The construction of the 4-methyl-thiazole-amine core typically relies on variations of the well-established Hantzsch thiazole synthesis.[5][6] This method generally involves the condensation of an α-haloketone with a thioamide or thiourea.[5][7] While numerous specific protocols exist, a generalized and reliable approach to synthesize derivatives of the core scaffold is outlined below.

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

This protocol describes a common method for synthesizing a 2-amino-4-methylthiazole derivative, a key precursor to many advanced compounds.

Materials:

  • Chloroacetone

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1 equivalent) in ethanol.

  • Addition of α-Haloketone: Slowly add chloroacetone (1 equivalent) to the suspension at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization and Extraction: After cooling to room temperature, carefully neutralize the mixture with a sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

  • Isolation: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-amino-4-methylthiazole.[8]

Further modifications, such as the introduction of the 5-amino group, can be achieved through subsequent halogenation at the 5-position followed by nucleophilic substitution with an amine source.[9]

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The this compound scaffold is a cornerstone in the design of numerous protein kinase inhibitors.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The thiazole moiety often serves as a hinge-binding motif, anchoring the inhibitor within the ATP-binding pocket of the target kinase.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[10][11] Their overexpression is frequently observed in a multitude of cancers, making them attractive targets for therapeutic intervention.[10][12] Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora A and B kinases.[13] The 4-methylthiazole group plays a critical role in orienting the molecule for optimal interaction with the kinase active site.

Below is a diagram illustrating the central role of Aurora kinases in cell cycle regulation.

Aurora_Kinase_Pathway cluster_G2 G2 Phase G2_Phase G2 Phase Centrosome_Dup Centrosome Duplication G2_Phase->Centrosome_Dup CDK1 CDK1/Cyclin B G2_Phase->CDK1 Activation AURKA Aurora A Centrosome_Dup->AURKA Localizes to Prophase Prophase Metaphase Metaphase Anaphase Anaphase AURKB Aurora B Metaphase->AURKB Regulates Chromosome Alignment (SAC) Cytokinesis Cytokinesis Anaphase->Cytokinesis Initiates AURKA->Prophase Promotes Mitotic Entry & Spindle Assembly AURKB->Anaphase Ensures Proper Segregation AURKB->Cytokinesis Controls Cleavage Furrow Formation CDK1->AURKA Activates Inhibitor 4-Methylthiazole Inhibitors Inhibitor->AURKA Inhibitor->AURKB

Caption: Role of Aurora Kinases in Mitosis and Point of Intervention.

Dasatinib and Src Family Kinase Inhibition

While Dasatinib itself contains a 2-aminothiazole carboxamide, its mechanism of action provides a powerful blueprint for the utility of the broader thiazole scaffold. Dasatinib is a potent, multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML).[14] Its primary targets include the BCR-ABL fusion protein and Src family kinases.[14][15] By inhibiting these kinases, Dasatinib disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt and MAPK/ERK pathways.[13][15]

The following diagram illustrates the key signaling pathways inhibited by Dasatinib.

Caption: Dasatinib's Multi-Target Inhibition of Pro-Survival Pathways.

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing lead compounds. For thiazole-based kinase inhibitors, specific substitutions on the thiazole ring and its appended functionalities can dramatically influence potency and selectivity.

Position on ScaffoldModificationImpact on ActivityTarget Kinase(s)Reference
Thiazole C4-position Methyl to PhenylNot tolerated for CDK inhibition, but potent antiproliferative activity suggests other targets.CDKs[16]
Pyrimidine C5-position Introduction of bulky substituted anilineCrucial for CDK9 potency and selectivity.CDK9[16]
Aniline para-position Various substituentsCorrelated with potency and selectivity of Aurora kinase inhibition.Aurora A/B[13]

These findings underscore the importance of fine-tuning the substituents around the core scaffold to achieve the desired biological profile. The methyl group at the C4-position of the thiazole is often optimal for fitting into specific kinase ATP-binding pockets.

Validating Biological Activity: Key Experimental Workflows

Confirming the therapeutic potential of novel this compound derivatives requires robust and reproducible biological assays. The two most fundamental evaluations are direct target engagement (kinase inhibition) and cellular consequence (cytotoxicity).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine a compound's IC50 value against a target kinase by measuring ATP consumption.

Principle: Kinase activity depletes ATP. The remaining ATP can be converted into a luminescent signal. Potent inhibitors will prevent ATP depletion, resulting in a high luminescence signal.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (solubilized in DMSO)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Add the kinase enzyme solution to all wells except the "no enzyme" control. Incubate for 10-20 minutes at room temperature to allow for compound binding.

  • Initiation: Start the reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C.

  • ATP Depletion & Signal Generation: Stop the kinase reaction and deplete any remaining ATP by adding the first component of the detection reagent. Incubate for 40 minutes.

  • Luminescence Detection: Add the second detection reagent, which converts the generated ADP back to ATP and provides the luciferase/luciferin for the luminescent reaction. Incubate for 30 minutes in the dark.

  • Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced, which is inversely correlated with inhibitor potency.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[17][18]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol measures the effect of a compound on cell viability and proliferation.

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Plate cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

The diagram below outlines the logical flow of these validation experiments.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Compound Synthesized 4-Methylthiazole Derivative Kinase_Assay In Vitro Kinase Assay Compound->Kinase_Assay MTT_Assay Cytotoxicity Assay (e.g., MTT) Compound->MTT_Assay IC50 Determine IC50 Kinase_Assay->IC50 Measures Target Engagement GI50 Determine GI50 IC50->GI50 Correlate Target Inhibition with Cellular Effect MTT_Assay->GI50 Measures Cellular Outcome

Caption: Workflow for Validating Thiazole-Based Inhibitors.

ADMET Profile and Bioisosteric Considerations

While potent, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The thiazole ring generally imparts good metabolic stability and pharmacokinetic properties.[4] However, it is crucial to assess the potential for the formation of reactive metabolites, which can lead to toxicity.[18] Computational ADMET prediction tools are often employed in the early stages of discovery to flag potential liabilities.[3][20]

The thiazole ring itself is often considered a bioisostere for other aromatic systems like phenyl or pyridine rings.[21] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's properties—such as solubility, metabolic stability, or target affinity—without drastically altering its core binding interactions. The unique electronic nature of the thiazole ring can offer advantages over a simple phenyl ring, including the ability to act as a hydrogen bond acceptor via the ring nitrogen.

Conclusion

The this compound scaffold is a validated and highly valuable core in modern medicinal chemistry. Its synthetic tractability, coupled with its proven utility as a pharmacophore for potent and selective kinase inhibitors, ensures its continued prominence in drug discovery. A thorough understanding of its synthesis, SAR, and the key biological assays used for its evaluation is essential for any researcher aiming to leverage this powerful building block in the development of next-generation targeted therapies. The insights and protocols provided in this guide serve as a foundational resource for scientists and drug development professionals working at the forefront of this exciting field.

References

The Aminothiazole Scaffold: A Privileged Core for Novel Pharmacological Probes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its versatile structure, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen, provides a unique framework for designing molecules with a broad spectrum of pharmacological activities.[3][4] This technical guide offers a comprehensive exploration of the key and emerging pharmacological targets of aminothiazole derivatives. It is designed to provide researchers and drug development professionals with a deep understanding of the mechanistic basis of their action, practical experimental workflows for target identification and validation, and a summary of structure-activity relationships that govern their therapeutic potential.

Introduction: The Versatility of the Aminothiazole Core

The aminothiazole scaffold's success in drug discovery can be attributed to its unique physicochemical properties and its ability to engage in various non-covalent interactions with biological macromolecules. The presence of nitrogen and sulfur heteroatoms, along with the amino group, allows for a diverse array of chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5] This has led to the development of aminothiazole-containing drugs with applications spanning oncology, infectious diseases, inflammation, and neurology.[4][6] Notable examples of marketed drugs containing this scaffold include the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its significance in modern therapeutics.[1][7]

This guide will systematically dissect the pharmacological landscape of aminothiazole derivatives, categorized by their primary therapeutic targets. For each target class, we will delve into the underlying mechanism of action, showcase representative compounds, and present a critical analysis of the structure-activity relationships (SAR) that drive their biological effects.

Key Pharmacological Targets in Oncology

The fight against cancer has been a major arena for the application of aminothiazole derivatives, with a primary focus on inhibiting key signaling pathways that drive tumor growth and proliferation.[1][8]

Protein Kinases: The Dominant Target Family

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[9]

Mechanism of Action: Aminothiazole-based kinase inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. However, allosteric inhibitors that bind to sites distinct from the ATP pocket have also been developed, offering a different modality of inhibition.[1][10][11][12]

Key Kinase Targets:

  • Src/Abl Kinases: Dasatinib, a potent inhibitor of both Src family kinases and Bcr-Abl, is a prime example of a clinically successful aminothiazole-based drug for the treatment of chronic myeloid leukemia (CML).[9]

  • Phosphatidylinositol 3-kinases (PI3Ks): Alpelisib is an α-specific PI3K inhibitor approved for the treatment of certain types of breast cancer.[1]

  • Cyclin-Dependent Kinases (CDKs): Aminothiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[13][14]

  • Aurora Kinases: These kinases are essential for mitosis, and their inhibition by aminothiazole compounds can lead to mitotic catastrophe and cell death in cancer cells.[15]

  • BRAF Kinase: Derivatives have shown significant inhibitory effects against the B-RAFV600E mutant kinase, a driver in many melanomas.[15]

  • Casein Kinase 2 (CK2): Novel aminothiazole derivatives have been identified as allosteric modulators of CK2, offering a unique mechanism of action compared to traditional ATP-competitive inhibitors.[1][7][10][11][12]

Signaling Pathway Visualization: Kinase Inhibition by Aminothiazole Derivatives

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Src Src Src->Proliferation Abl Abl Abl->Proliferation CDK2 CDK2/Cyclin E CellCycle Cell Cycle Progression CDK2->CellCycle Aminothiazole Aminothiazole Inhibitor Aminothiazole->PI3K e.g., Alpelisib Aminothiazole->Src e.g., Dasatinib Aminothiazole->Abl e.g., Dasatinib Aminothiazole->CDK2

Caption: Inhibition of key oncogenic signaling pathways by aminothiazole derivatives.

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected Aminothiazole Derivatives

Compound/DerivativeCancer Cell LineTarget(s)IC₅₀ ValueReference
DasatinibK562 (Leukemia)Bcr-Abl, Src<1 nM[9]
AlpelisibBreast Cancer LinesPI3Kα~5 nM[1]
Compound 27 HeLa (Cervical Cancer)Not specified1.6 ± 0.8 µM[16]
Compound 20 H1299 (Lung Cancer)Not specified4.89 µM[16]
Compound 20 SHG-44 (Glioma)Not specified4.03 µM[16]
Compound 28 HT29 (Colon Cancer)Not specified0.63 µM[16]
Compound 13c AGS (Gastric Cancer)Not specified4.0 µM[17]
Compound 13c HT-29 (Colon Cancer)Not specified4.4 µM[17]
Allosteric Modulator 27 786-O (Renal Cancer)CK25 µM (EC₅₀)[7]
Tubulin and Histone Deacetylases (HDACs)

Beyond kinases, aminothiazole derivatives have been shown to target other critical components of the cellular machinery involved in cancer progression.

  • Tubulin: Some derivatives act as tubulin polymerization inhibitors, targeting the colchicine binding site. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

  • Histone Deacetylases (HDACs): By inhibiting HDAC enzymes, certain aminothiazole compounds can modulate histone acetylation, leading to changes in gene expression that result in cell cycle arrest and apoptosis in cancer cells.[3]

Antimicrobial Applications: A Scaffold for Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The aminothiazole scaffold has emerged as a promising framework for the development of new antibacterial and antifungal drugs.[4][6]

Potential Bacterial and Fungal Targets:

  • MurB: Molecular docking studies suggest that MurB, an enzyme involved in the biosynthesis of peptidoglycan in bacteria, is a probable target for some aminothiazole derivatives.[12]

  • CYP51: This enzyme, also known as sterol 14α-demethylase, is a crucial component of the fungal cell membrane biosynthesis pathway and is a predicted target for the antifungal activity of certain aminothiazole compounds.[12]

  • DNA Gyrase: In silico studies have pointed to DNA gyrase as a potential target for the antibacterial effects of some novel thiazole derivatives.[18]

Table 2: In Vitro Antimicrobial Activity (MIC) of Selected Aminothiazole Derivatives

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Compound 16 Escherichia coli1.56 - 6.25[19]
Compound 16 Staphylococcus aureus1.56 - 6.25[19]
Thiazole Schiff basesStaphylococcus epidermidis (MDR)250[3]
Thiazole Schiff basesPseudomonas aeruginosa (MDR)375[3]
Thienyl-substituted thiazolesAspergillus fumigatus6.25 - 12.5[19]
Thienyl-substituted thiazolesCandida albicans6.25 - 12.5[19]

Modulating the Inflammatory Response

Chronic inflammation is a key factor in a wide range of diseases. Aminothiazole derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in inflammatory pathways.[4][6]

Key Anti-inflammatory Target:

  • 5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Aminothiazole derivatives have been designed as inhibitors of 5-LOX, showing potential for the treatment of asthma and other inflammatory conditions.[18]

Potential in Neurodegenerative Diseases

The aminothiazole scaffold is also being explored for its potential in treating neurodegenerative disorders like Alzheimer's and prion diseases.[20]

Neuroprotective Mechanisms:

  • Inhibition of Tau-Induced Neuronal Toxicity: A series of 2-aminothiazoles have shown strong neuroprotective effects in models of Alzheimer's disease by counteracting tau-induced cell toxicity at nanomolar concentrations.[21]

  • Anti-prion Activity: High-throughput screening has identified 2-aminothiazoles as potent inhibitors of prion formation in infected neuroblastoma cell lines, suggesting their potential for treating fatal prion diseases.[22]

Experimental Workflows for Target Identification and Validation

Identifying the specific molecular target of a bioactive small molecule is a critical step in drug discovery. The following section outlines key experimental protocols for the deconvolution of targets for novel aminothiazole derivatives.

Phenotypic Screening to Target Deconvolution Workflow

The journey often begins with a phenotypic screen to identify compounds that elicit a desired biological response. The subsequent challenge is to identify the molecular target responsible for this effect, a process known as target deconvolution.[20][23]

Workflow Visualization: From Phenotypic Hit to Validated Target

Target_ID_Workflow cluster_Discovery Discovery Phase cluster_Deconvolution Target Deconvolution cluster_Validation Target Validation Phenotypic_Screen Phenotypic Screen (e.g., cell viability, pathway reporter) Hit_Compound Bioactive Aminothiazole 'Hit' Compound Phenotypic_Screen->Hit_Compound Affinity_Chrom Affinity Chromatography Hit_Compound->Affinity_Chrom CETSA Cellular Thermal Shift Assay (CETSA) Hit_Compound->CETSA Kinome_Profiling Kinome Profiling Hit_Compound->Kinome_Profiling Genetic_Methods Genetic Methods (e.g., RNAi, CRISPR) Hit_Compound->Genetic_Methods Biochemical_Assay Biochemical/Enzymatic Assay Affinity_Chrom->Biochemical_Assay CETSA->Biochemical_Assay Kinome_Profiling->Biochemical_Assay Genetic_Methods->Biochemical_Assay Cell_Based_Assay Cell-Based Target Engagement Assay Biochemical_Assay->Cell_Based_Assay Validated_Target Validated Target Cell_Based_Assay->Validated_Target

Caption: A generalized workflow for identifying the molecular target of a bioactive aminothiazole.

Detailed Experimental Protocols

6.2.1. Affinity Chromatography for Target Pull-Down

This technique relies on immobilizing the aminothiazole compound (the "bait") on a solid support to capture its binding partners ("prey") from a cell lysate.[23][24]

Methodology:

  • Probe Synthesis: Synthesize an aminothiazole derivative with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A photo-affinity probe containing a crosslinking moiety can also be used for covalent capture.[5][25]

  • Immobilization: Covalently attach the aminothiazole probe to the solid support.

  • Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve protein integrity and native conformations.

  • Incubation: Incubate the lysate with the immobilized probe to allow for binding of the target protein(s).

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free aminothiazole compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Causality and Self-Validation: The specificity of this method is validated by control experiments, such as using beads without the immobilized compound or eluting with a structurally related but inactive analogue. The identification of a protein that is consistently pulled down only in the presence of the active compound provides strong evidence for a direct interaction.

6.2.2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a small molecule to its target in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.[4][15][26]

Methodology:

  • Cell Treatment: Treat intact cells with the aminothiazole compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Causality and Self-Validation: This assay directly measures the biophysical consequence of binding in a physiological environment. The dose-dependent nature of the thermal shift provides a self-validating system to confirm target engagement.

6.2.3. Kinome Profiling for Kinase Inhibitors

For aminothiazole derivatives designed as kinase inhibitors, kinome profiling provides a broad assessment of their selectivity across a large panel of kinases.[2][21][27]

Methodology:

  • Compound Submission: Provide the aminothiazole compound to a specialized service provider (e.g., PamGene, AssayQuant, Cell Signaling Technology).[2][27][28]

  • Assay Performance: The compound is screened against a large panel of purified kinases at a fixed concentration (or in a dose-response format). The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay.

  • Data Analysis: The percentage of inhibition for each kinase is calculated, and the data is often visualized as a "kinome tree" to provide a global view of the compound's selectivity.

Causality and Self-Validation: By testing against a large and diverse set of kinases, this method provides a robust assessment of a compound's selectivity profile. Identifying a narrow spectrum of inhibited kinases strengthens the hypothesis that these are the primary targets responsible for the compound's cellular effects.

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel pharmacological agents. Its chemical tractability and proven success in targeting a wide range of biological molecules, particularly protein kinases, ensure its continued relevance in drug discovery. Future research will likely focus on exploring new chemical space around this privileged core to identify inhibitors for challenging targets, such as those involved in protein-protein interactions or allosteric regulation. The application of advanced target identification methodologies, as outlined in this guide, will be crucial in elucidating the mechanisms of action of novel aminothiazole derivatives and accelerating their translation into next-generation therapeutics. The potential for this scaffold to address unmet medical needs in oncology, infectious diseases, and beyond remains vast and warrants continued intensive investigation.

References

Reactivity and electronic properties of the 4-methylthiazole nucleus

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electronic Properties of the 4-Methylthiazole Nucleus

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-methylthiazole nucleus is a privileged heterocyclic scaffold of immense significance in medicinal chemistry and materials science.[1][2][3] Its unique arrangement of sulfur and nitrogen heteroatoms, coupled with the electronic influence of a methyl group, imparts a nuanced reactivity profile and a rich set of electronic properties. This guide provides a comprehensive exploration of the 4-methylthiazole core, delving into its fundamental electronic structure, reactivity towards electrophilic and nucleophilic reagents, and the chemistry of its methyl substituent. By synthesizing theoretical principles with practical experimental insights, this document aims to serve as an essential resource for researchers engaged in the design and synthesis of novel 4-methylthiazole-based compounds.

Introduction: The 4-Methylthiazole Core - A Versatile Building Block

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone in the architecture of numerous biologically active molecules, including the essential vitamin B1 (thiamine) and penicillin antibiotics.[2][3][4] The introduction of a methyl group at the 4-position creates 4-methylthiazole, a derivative with modulated electronic properties and reactivity that has found extensive application as an intermediate in the synthesis of pharmaceuticals, flavors, and fragrances.[5][6] Its utility stems from the interplay of the electron-donating methyl group with the inherent electronic characteristics of the thiazole ring, offering multiple sites for synthetic diversification.[1][7] This guide will dissect these features to provide a foundational understanding for its strategic application in chemical synthesis.

Electronic Properties of the 4-Methylthiazole Nucleus

The electronic landscape of the 4-methylthiazole ring is a product of the combined effects of its constituent atoms and their arrangement. The sulfur atom acts as a π-electron donor, while the imine (-N=CH-) fragment is electron-withdrawing. This push-pull electronic nature, combined with the hyperconjugative and inductive effects of the 4-methyl group, dictates the molecule's aromaticity, dipole moment, and the electron density at each ring position.

Aromaticity and Electron Distribution

The thiazole ring is aromatic, with delocalized π-electrons across the five-membered ring.[1][4] The presence of the electron-donating methyl group at the C4 position increases the electron density of the ring, enhancing its nucleophilicity and basicity compared to unsubstituted thiazole.[1][7] Quantum chemical calculations and spectroscopic data provide valuable insights into the electron distribution.

Quantitative Electronic and Physical Data

A summary of key electronic and physical properties of 4-methylthiazole is presented below, offering a quantitative basis for understanding its behavior.

PropertyValueSource
Molecular Formula C4H5NS[8]
Molecular Weight 99.16 g/mol [8]
Boiling Point 133-134 °C
Density 1.09 g/mL at 25 °C
pKa (of the conjugate acid) 3.16[5]
Dipole Moment (µ) 1.124 D[9][10]
HOMO Energy -9.117 eV[9][10]
LUMO Energy 3.508 eV[9][10]
¹H NMR (CDCl₃, ppm) δ 8.64 (H2), 6.87 (H5), 2.47 (CH₃)[11]
¹³C NMR (CDCl₃, ppm) δ 153.5 (C2), 152.1 (C4), 113.1 (C5), 16.8 (CH₃)[8][12]
UV-Vis (Alcohol, λmax) 250 nm[8]

Reactivity of the 4-Methylthiazole Nucleus

The reactivity of 4-methylthiazole is characterized by a rich and varied chemistry, offering multiple avenues for functionalization. The ring can undergo electrophilic and nucleophilic substitution, while the methyl group provides a handle for further transformations.

Electrophilic Aromatic Substitution

The thiazole ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the activating effect of the 4-methyl group enhances the propensity for electrophilic attack. The regioselectivity of these reactions is a critical consideration for synthetic planning. The electron-donating methyl group directs incoming electrophiles to the ortho and para positions.[13][14][15] In the case of the 4-methylthiazole ring, the C5 position is the most activated and sterically accessible site for electrophilic attack.

Diagram: Regioselectivity of Electrophilic Substitution on 4-Methylthiazole

Caption: Regioselectivity in electrophilic substitution of 4-methylthiazole.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the thiazole ring is generally difficult unless an activating group is present. However, the C2 position is the most susceptible to nucleophilic attack due to its proximity to both heteroatoms. For instance, 4-methylthiazole can react with sodamide to yield 2-amino-4-methylthiazole.[16] The reactivity towards nucleophiles can be enhanced by quaternization of the ring nitrogen.

Reactions of the Methyl Group

The methyl group at the C4 position is activated and can participate in a variety of reactions. It can be halogenated, oxidized, or deprotonated to form a nucleophilic species. For example, the methyl group can be oxidized to a formyl group, yielding 4-methyl-5-formylthiazole, a key intermediate in the synthesis of pharmaceuticals like cefditoren pivoxil.[17][18]

Metallation Reactions

Deprotonation of the thiazole ring can be achieved using strong bases like organolithium reagents.[19][20] The most acidic proton is at the C2 position, and its removal generates a potent nucleophile that can be trapped with various electrophiles, providing a powerful method for C-C and C-heteroatom bond formation.

Synthesis of the 4-Methylthiazole Nucleus

The most common and versatile method for the synthesis of the 4-methylthiazole core is the Hantzsch thiazole synthesis.[21][22][23][24] This method involves the condensation of a thioamide with an α-haloketone.

The Hantzsch Thiazole Synthesis

Diagram: Hantzsch Thiazole Synthesis Workflow

G Start Starting Materials: - Thioamide - α-Haloketone Reaction Condensation Reaction Start->Reaction Intermediate Hydroxythiazoline Intermediate Reaction->Intermediate Dehydration Acid or Base Catalyzed Dehydration Intermediate->Dehydration Product 4-Methylthiazole Derivative Dehydration->Product caption General workflow for the Hantzsch thiazole synthesis.

Caption: Hantzsch synthesis of 4-methylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol describes the synthesis of a 2-amino-4-methylthiazole derivative, a common building block, via the Hantzsch synthesis.

Materials:

  • Thiourea

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • To this solution, add chloroacetone (1.0 equivalent) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the 2-amino-4-methylthiazole derivative.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by determination of its melting point.

Applications in Drug Development

The 4-methylthiazole nucleus is a key pharmacophore in a wide array of therapeutic agents.[1][2][4][25][26] Its ability to engage in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive scaffold for drug design. Derivatives of 4-methylthiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[7][25] The versatility of its synthesis and the potential for functionalization at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Conclusion

The 4-methylthiazole nucleus stands as a testament to the power of heterocyclic chemistry in generating molecular diversity and biological function. Its electronic properties, governed by the interplay of its heteroatoms and the methyl substituent, give rise to a predictable yet versatile reactivity profile. A thorough understanding of its electronic structure and reactivity, as detailed in this guide, is paramount for the rational design and efficient synthesis of novel 4-methylthiazole-containing compounds for a wide range of applications, from medicinal chemistry to materials science.

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Methyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methyl-1,3-thiazol-5-amine is a heterocyclic amine containing a thiazole ring, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. Poor solubility can impede bioavailability and lead to unreliable results in in vitro assays, while chemical instability can compromise the efficacy and safety of potential drug candidates.[3] This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It offers detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, as well as a systematic approach to evaluating its intrinsic stability through forced degradation studies. The methodologies are presented with a focus on the causality behind experimental choices, empowering researchers to generate robust and reliable data.

Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource
Molecular FormulaC4H6N2S-
Molecular Weight114.17 g/mol -
XLogP30.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
AppearanceLikely a solid at room temperatureInferred

Note: These are predicted values for a related compound and should be experimentally verified for this compound.

Solubility Profiling: A Two-Pronged Approach

Aqueous solubility is a critical determinant of a compound's behavior in biological systems.[4] We will explore two key types of solubility measurements: kinetic and thermodynamic.

The Rationale: Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves when an organic solvent stock solution (typically DMSO) is added to an aqueous buffer.[4][5] It's a rapid method, well-suited for early-stage drug discovery to flag potential solubility issues.[6]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a saturated solution.[3][7] This is a more time- and resource-intensive measurement, often performed on solid, crystalline material, and is crucial for lead optimization and formulation development.[5][8]

Experimental Workflow: Solubility Determination

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start with this compound ks_prep Prepare DMSO stock solution start->ks_prep ts_prep Weigh solid compound start->ts_prep ks_add Add stock to aqueous buffer (e.g., PBS) ks_prep->ks_add ks_incubate Incubate (e.g., 2h at 25°C) with shaking ks_add->ks_incubate ks_separate Separate precipitate (filtration/centrifugation) ks_incubate->ks_separate ks_quantify Quantify supernatant (UV-Vis or LC-MS) ks_separate->ks_quantify ts_add Add aqueous buffer to solid ts_prep->ts_add ts_incubate Incubate (e.g., 24h at 25°C) with shaking to reach equilibrium ts_add->ts_incubate ts_separate Separate undissolved solid (filtration) ts_incubate->ts_separate ts_quantify Quantify filtrate (UV-Vis or LC-MS) ts_separate->ts_quantify

Caption: General workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on the widely used shake-flask method.[5]

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solution in analytical quantification)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker/thermomixer

  • Syringe filters (e.g., 0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a glass vial.[7]

  • Add 1 mL of PBS (pH 7.4) to the vial.[7]

  • Securely cap the vials and place them in a thermomixer set to shake at a consistent speed (e.g., 700 rpm) at 25°C for 24 hours to ensure equilibrium is reached.[7]

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the suspension using a syringe filter to separate the saturated solution from the excess solid.

  • Prepare a standard curve of this compound of known concentrations in the same buffer.

  • Quantify the concentration of the compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[5]

Data Presentation: Example Solubility Data
Solvent SystemSolubility TypeSolubility (µg/mL)
PBS, pH 7.4Kinetic[Insert Experimental Data]
PBS, pH 7.4Thermodynamic[Insert Experimental Data]
Simulated Gastric FluidThermodynamic[Insert Experimental Data]
Simulated Intestinal FluidThermodynamic[Insert Experimental Data]

Stability Assessment: Unveiling Degradation Pathways

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[9][10] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might be seen under long-term storage.[11]

Logical Framework for Forced Degradation Studies

The following diagram illustrates the logical flow of a forced degradation study.

G cluster_0 Forced Degradation Study Workflow cluster_1 Stress Conditions start Prepare solution of this compound hydrolysis Acid/Base Hydrolysis (e.g., 0.1N HCl, 0.1N NaOH) start->hydrolysis oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 70°C) start->thermal photo Photolytic Stress (e.g., UV/Vis light exposure) start->photo analysis Analyze stressed samples at time points (e.g., HPLC, LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify and characterize degradation products analysis->identification pathway Elucidate degradation pathways identification->pathway

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocols for Stress Testing

General Procedure: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water). For each condition, a control sample (stored under normal conditions) should be run in parallel.

A. Hydrolytic Degradation:

  • To separate aliquots of the stock solution, add equal volumes of 0.1 N HCl and 0.1 N NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 70°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[12]

  • Neutralize the samples before analysis.

  • Analyze by a stability-indicating HPLC method.

B. Oxidative Degradation:

  • Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution.[12]

  • Keep the solution at room temperature, protected from light, and collect samples at specified intervals.[12]

  • Analyze the samples promptly.

C. Thermal Degradation:

  • Store an aliquot of the stock solution in a temperature-controlled oven (e.g., 70°C).

  • Collect samples at various time points.

  • Allow samples to cool to room temperature before analysis.

D. Photolytic Degradation:

  • Expose an aliquot of the stock solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples at appropriate time points.

Data Presentation: Example Stability Data
Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl at 70°C24h[Insert Data][e.g., Hydrolyzed thiazole ring product]
0.1 N NaOH at 70°C24h[Insert Data][e.g., Ring-opened product]
3% H2O2 at RT24h[Insert Data][e.g., N-oxide]
70°C48h[Insert Data][e.g., Dimer]
Photolytic24h[Insert Data][e.g., Photodegradant]

Recommended Analytical Methods

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

  • HPLC-UV: Suitable for quantification if this compound possesses a chromophore. A reversed-phase C18 column is a good starting point.

  • LC-MS: Offers higher sensitivity and selectivity and is invaluable for identifying and characterizing degradation products.[5]

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling thiazole derivatives should be followed.[9]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid breathing dust, fumes, or vapors.[7]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][10] Keep the container tightly closed.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Skin: Wash with plenty of water.[7]

    • Inhalation: Move to fresh air.[11]

    • Ingestion: Rinse mouth. Do not induce vomiting.[11]

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This technical guide provides a comprehensive and actionable framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality, reliable data. This information is fundamental for making informed decisions throughout the drug discovery and development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

A Technical Guide to the Safe Handling of 4-Methyl-1,3-thiazol-5-amine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

4-Methyl-1,3-thiazol-5-amine is a heterocyclic amine belonging to the thiazole family. Thiazole rings are significant structural motifs in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds.[1][2][3] As an intermediate or building block, this compound is of significant interest to researchers in pharmaceutical development. Its structure, featuring a primary amine adjacent to a methyl-substituted thiazole ring, suggests a reactivity profile that requires careful and informed handling.

The lack of a specific, official GHS classification necessitates a conservative approach to safety, assuming hazards present in closely related analogues. This guide is structured to walk researchers through a logical risk assessment process, from hazard identification based on available data to the implementation of robust control measures.

Property Value Source
Chemical Name This compound-
Synonyms 5-Amino-4-methylthiazole-
CAS Number 7754-52-1-
Molecular Formula C₄H₆N₂S[4]
Molecular Weight 114.17 g/mol Inferred from Formula
Appearance Likely a solid at room temperatureInferred from related compounds[5]

Provisional Hazard Identification and Risk Assessment

Given the absence of specific toxicological data, we must infer the potential hazards from structural analogues. Compounds such as (4-Methyl-1,3-thiazol-5-yl)methanol and other aminothiazole derivatives provide the basis for this provisional assessment.[6][7]

The primary anticipated hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7][8][9]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[6][7][8][9]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7][8][9]

Table of Hazards from Analogue Compounds
Hazard Statement GHS Code Observed in Analogue(s) Source(s)
Harmful if swallowedH302Yes[6][7][10]
Harmful in contact with skinH312Yes[6]
Causes skin irritationH315Yes[6][7][8][9]
Causes serious eye damage/irritationH318/H319Yes[6][7][8][9]
Harmful if inhaledH332Yes[6]
May cause respiratory irritationH335Yes[6][7][8][9]

The workflow for assessing and managing the risks associated with a research chemical with limited data is critical.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Risk Mitigation A Identify Target Compound: This compound B Search for Specific SDS/GHS Data A->B C Data Gap Identified: No Specific SDS Found B->C D Gather Data on Structural Analogues (e.g., other aminothiazoles) C->D E Compile Provisional Hazard Profile (Acute Tox, Irritation, etc.) D->E F Select Engineering Controls (e.g., Certified Fume Hood) E->F Inform Control Selection G Define PPE Requirements (Gloves, Goggles, Lab Coat) F->G H Develop Handling & Storage Protocols G->H I Establish Emergency Procedures (Spill, Exposure) H->I

Caption: Risk assessment workflow for research chemicals with limited safety data.

Safe Handling and Control Measures

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and administrative procedures, is essential.

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood. This is the primary barrier to prevent inhalation of powders or vapors.

  • Ventilation: The laboratory must be well-ventilated, with a minimum of 6-12 air changes per hour, to prevent the accumulation of fugitive emissions.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves (minimum thickness of 4 mil) at all times. Double-gloving is recommended when handling the pure solid or concentrated solutions. Gloves must be inspected before use and changed immediately if contamination is suspected.[11]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][11] A face shield should be worn over goggles when there is a significant risk of splash, such as during large-scale transfers or reaction quenching.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure full coverage of legs and arms; open-toed shoes are strictly prohibited.

  • Respiratory Protection: Not typically required if all work is performed within a certified fume hood. For emergency situations or potential failure of engineering controls, a NIOSH-approved respirator with organic vapor/particulate cartridges should be available.

Administrative Controls & Work Practices
  • Access Control: Designate a specific area within the lab for handling this compound. Limit access to trained and authorized personnel only.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before eating or drinking.[9] Do not store food or beverages in the laboratory.

  • Transport: When transporting the chemical outside the fume hood, use a secondary, sealed, and shatterproof container.

Experimental Protocols: Handling and Storage

Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice. The causality behind these steps is to minimize exposure at every stage.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all required PPE (double gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the work surface inside the fume hood and the analytical balance with 70% ethanol.

  • Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood before introducing the chemical container.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of solid to a weigh boat. Avoid generating dust. Close the primary container immediately after dispensing.

  • Transfer: Transfer the weighed solid into the designated reaction vessel or vial.

  • Solubilization: Add the solvent to the vessel slowly to avoid splashing.

  • Post-Handling: Cap the solution container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of them as hazardous waste. Wipe the work surface again.

  • Doffing PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them. Remove lab coat and goggles. Wash hands thoroughly.

G start Start: Enter Lab ppe 1. Don Required PPE (Lab Coat, Goggles, Gloves) start->ppe hood_prep 2. Prepare Fume Hood (Verify Airflow, Clean Surface) ppe->hood_prep weigh 3. Weigh Compound (Inside Hood, Minimize Dust) hood_prep->weigh transfer 4. Transfer & Prepare Solution weigh->transfer cleanup 5. Secure & Clean (Cap Solution, Decontaminate Tools) transfer->cleanup ppe_off 6. Doff PPE Correctly cleanup->ppe_off wash 7. Wash Hands Thoroughly ppe_off->wash end End: Exit Lab wash->end

Caption: Standard workflow for handling potent chemical compounds.

Storage Requirements
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[12]

  • Compatibility: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13] Incompatible materials can lead to vigorous, exothermic reactions.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[9]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[11][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response
  • Small Spills (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Carefully scoop the material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.

  • Large Spills (or spills outside hood): Evacuate the immediate area. Alert laboratory personnel and safety officers. Prevent entry and ensure ventilation is maximized. Do not attempt to clean up a large spill without appropriate respiratory protection and training.

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11] Do not use a direct water jet, as it may spread the material.

  • Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and sulfur oxides (SOx).[5][13] Firefighters should wear self-contained breathing apparatus (SCBA).[11]

Waste Disposal

All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or the environment.[11]

References

Methodological & Application

Application Notes & Protocols: Streamlined Synthesis of 4-Methyl-5-aminothiazole Analogs via the Hantzsch Reaction and Post-Synthesis Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral components of numerous natural products and synthetic drugs, exhibiting a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiretroviral, and anticancer properties.[1][3][4]

Among the myriad of synthetic routes, the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most fundamental and widely employed method for constructing this critical heterocycle.[1][5] The reaction's enduring appeal lies in its operational simplicity, use of readily available starting materials, and generally high yields.[6][7] This guide provides a detailed examination of the Hantzsch synthesis, focusing specifically on a robust, field-proven strategy for preparing a library of 4-methyl-5-aminothiazole analogs—a class of compounds of significant interest in drug discovery. We will delve into the reaction mechanism, provide step-by-step protocols, and offer expert insights into process optimization and troubleshooting.

Pillar 1: The Underlying Mechanism of the Hantzsch Synthesis

The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[5][8] The reaction proceeds through a well-established, multi-step pathway driven by the formation of a highly stable aromatic ring.[6][9] Understanding the causality behind each step is critical for experimental success.

The Reaction Pathway:

  • Nucleophilic Attack (S_N2 Reaction): The process initiates with the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone.[7][8][9] This displacement of the halide leaving group forms a key intermediate. The strong nucleophilicity of the sulfur atom is a primary driver for this initial step.[8]

  • Intramolecular Cyclization: Following the initial S_N2 reaction, the nitrogen atom of the thioamide intermediate acts as an intramolecular nucleophile, attacking the carbonyl carbon. This step forges the five-membered ring characteristic of the thiazole scaffold.[6][7]

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule). This final step is thermodynamically favored as it results in the formation of the stable, aromatic thiazole ring.[6][7][9]

Hantzsch_Mechanism cluster_reactants Reactants R1 α-Haloketone I1 S-Alkylation Intermediate R1->I1 Step 1: Nucleophilic Attack (SN2) R2 Thioamide R2->I1 Step 1: Nucleophilic Attack (SN2) I2 Cyclic Intermediate (Thiazoline) I1->I2 Step 2: Intramolecular Cyclization P Aromatic Thiazole Product I2->P Step 3: Dehydration (-H₂O)

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Pillar 2: A Validated Strategy for 4-Methyl-5-aminothiazole Analogs

Directly synthesizing 5-aminothiazoles via the classic Hantzsch method is non-trivial, as the reaction typically populates positions 2 and 4 of the ring. A more versatile and reliable strategy involves a two-stage process:

  • Stage 1: Synthesis of a 2-amino-4-methylthiazole precursor using the standard Hantzsch reaction.

  • Stage 2: Post-synthesis functionalization, involving selective halogenation at the C5 position followed by nucleophilic aromatic substitution with a desired amine.[10]

This approach allows for the creation of a diverse library of analogs from a single, common intermediate, making it highly efficient for structure-activity relationship (SAR) studies.

Workflow cluster_stage1 Stage 1: Hantzsch Synthesis cluster_stage2 Stage 2: C5-Amination A Chloroacetone + Thiourea B Reflux in Ethanol A->B C Neutralization & Precipitation B->C D Isolation of 2-Amino-4-methylthiazole (Precursor) C->D E Precursor + Bromine (C5-Halogenation) D->E To Stage 2 F Add Desired Amine (R-NH₂) + Base E->F G Heating/Reaction F->G H Workup & Purification G->H I Final Product: 4-Methyl-5-(substituted)-aminothiazole H->I

Caption: Overall workflow for synthesizing 4-methyl-5-aminothiazole analogs.

Pillar 3: Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Chloroacetone and bromine are toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of 2-Amino-4-methylthiazole Precursor

This protocol details the foundational Hantzsch reaction to produce the key intermediate.

Materials & Equipment:

  • Reagents: Chloroacetone, Thiourea, Absolute Ethanol, 5% Sodium Bicarbonate (NaHCO₃) solution, Deionized Water.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with heating plate, Büchner funnel and flask, filter paper, standard laboratory glassware.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve chloroacetone (see Table 1) in 75 mL of absolute ethanol.

  • Add thiourea (Table 1) to the solution. A mild exotherm may be observed.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (~80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / 50% Hexane). The reaction is typically complete within 2-3 hours.[11]

  • After completion, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Pour the cooled, clear-to-pale-yellow solution into a beaker containing 150 mL of cold deionized water.

  • Neutralize the solution by slowly adding 5% sodium bicarbonate solution with stirring. Add the base portion-wise until effervescence ceases and the pH is ~7-8. A white to off-white precipitate will form.[6][11]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts.

  • Allow the product to air-dry on the funnel or on a watch glass. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

ReagentMolar Mass ( g/mol )Molar Eq.Moles (mol)Mass (g)
Chloroacetone92.521.00.109.25 g (7.7 mL)
Thiourea76.121.10.118.37 g
Expected Yield ~85-95%
Protocol 2: Synthesis of 4-Methyl-5-(substituted)-aminothiazole Analogs

This protocol utilizes the precursor from Protocol 1 to generate the final target compounds. The procedure is adapted from established methods for C5-functionalization.[10]

Materials & Equipment:

  • Reagents: 2-Amino-4-methylthiazole (from Protocol 1), Bromine (Br₂), Dimethylformamide (DMF), desired primary or secondary amine (e.g., piperidine, morpholine, aniline), Sodium Bicarbonate (NaHCO₃).

  • Equipment: 100 mL round-bottom flask, magnetic stirrer with heating plate, ice bath, standard laboratory glassware.

Procedure:

  • Part A: C5-Bromination:

    • In a 100 mL round-bottom flask, dissolve 2-amino-4-methylthiazole (2.28 g, 0.02 mol) in 20 mL of DMF.

    • Cool the flask in an ice bath.

    • Slowly add bromine (1.03 mL, 0.02 mol) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature. The reaction mixture will contain the 5-bromo-2-amino-4-methylthiazole intermediate.[10]

  • Part B: Nucleophilic Substitution:

    • To the reaction mixture from Part A, add sodium bicarbonate (3.36 g, 0.04 mol).

    • Add the desired amine (0.02 mol, 1.0 eq.). For example:

      • Piperidine: 1.98 mL

      • Morpholine: 1.75 mL

    • Heat the reaction mixture on an oil bath to 70°C and stir for 3-4 hours.[10]

    • Monitor the reaction by TLC until the bromo-intermediate is consumed.

  • Workup and Purification:

    • After cooling, pour the reaction mixture into 200 mL of ice water.

    • A solid precipitate will form. Collect the solid by vacuum filtration.

    • Wash the crude product with water and dry.

    • The final product can be purified by recrystallization (e.g., from DMF/water) or by column chromatography on silica gel.[10]

Field-Proven Insights & Troubleshooting

  • Controlling Exotherms: The initial reaction between the α-haloketone and thiourea can be exothermic. For larger-scale reactions, consider controlling the initial temperature with an ice bath.

  • Importance of Neutralization: The initial product of the Hantzsch synthesis often forms as an acid salt (e.g., hydrobromide or hydrochloride), which can be soluble in the reaction medium.[9] The neutralization step is crucial for deprotonating the thiazole and inducing precipitation for high-yield recovery.[6][9]

  • Avoiding Side Products: Under strongly acidic conditions, the reaction of an α-haloketone with a substituted thiourea can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[12] Maintaining neutral or slightly basic conditions during workup ensures the exclusive formation of the desired 2-aminothiazole product.

  • Low Yields: Unsatisfactory yields can sometimes be attributed to the instability of the thioamide starting material or competing dehalogenation of the α-haloketone.[1][8] Ensure high-quality starting materials are used.

  • Modern Enhancements: While the provided protocols are robust, several modern variations aim to improve efficiency and environmental friendliness. These include the use of catalysts like silica-supported tungstosilicic acid, solvent-free reaction conditions, or energy sources like ultrasonic irradiation to accelerate the reaction.[3][4]

References

Application Notes and Protocols: 4-Methyl-1,3-thiazol-5-amine as a Versatile Synthon for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Methyl-1,3-thiazol-5-amine Scaffold

In the landscape of medicinal chemistry and drug discovery, the thiazole ring is a privileged scaffold, integral to the structure of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an attractive core for the design of novel therapeutics. Among the myriad of thiazole-based building blocks, this compound stands out as a particularly valuable synthon. The strategic placement of the methyl group at the 4-position and the primary amine at the 5-position provides a versatile platform for a variety of chemical transformations, enabling the construction of diverse molecular architectures with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into its reactivity, present detailed protocols for its derivatization, and showcase its application in the synthesis of precursors for several classes of bioactive molecules. The methodologies described herein are grounded in established chemical principles and aim to provide a robust framework for the rational design and synthesis of novel chemical entities.

Chemical Properties and Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic character of the 5-amino group. This primary amine can readily participate in a variety of classical amine reactions, making it a versatile handle for molecular elaboration.

Key Reactive Sites of this compound:

PositionFunctional GroupReactivityPotential Transformations
5Primary Amine (-NH₂)NucleophilicAcylation, Sulfonylation, Alkylation, Diazotization, Urea/Thiourea formation, Schiff base formation, Cyclocondensation
2Thiazole Ring C-HAcidic (in some contexts)Lithiation followed by electrophilic quench (less common)
4Methyl Group (-CH₃)Can be functionalizedOxidation, Halogenation (under specific conditions)

The primary focus of this guide will be on the synthetic transformations of the highly reactive 5-amino group, which serves as the principal point of diversification for this synthon.

Visualization of Synthetic Pathways

The following diagram illustrates the central role of this compound as a launchpad for the synthesis of various classes of bioactive compounds.

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following protocols are presented as robust starting points for the synthesis of key intermediates from this compound. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(4-Methyl-1,3-thiazol-5-yl)amides via Acylation

Amide bond formation is a cornerstone of medicinal chemistry, and the acylation of this compound provides access to a vast array of compounds with potential biological activity. This protocol describes a general procedure for the synthesis of N-(4-methyl-1,3-thiazol-5-yl)amides using an acid chloride.

Rationale: The reaction of the nucleophilic 5-amino group with an electrophilic acid chloride is a highly efficient method for forming a stable amide linkage. The use of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow:

Caption: Workflow for the synthesis of N-(4-methyl-1,3-thiazol-5-yl)amides.

Materials:

  • This compound

  • Acid chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(4-methyl-1,3-thiazol-5-yl)amide.

Protocol 2: Synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ureas and Thioureas

Urea and thiourea moieties are prevalent in many bioactive molecules due to their ability to act as hydrogen bond donors and acceptors.[3][4][5][6] The synthesis of these derivatives from this compound is a straightforward process.

Rationale: The addition of the 5-amino group to the electrophilic carbon of an isocyanate or isothiocyanate provides a high-yielding and atom-economical route to the corresponding urea or thiourea derivative.[7]

Materials:

  • This compound

  • Isocyanate or isothiocyanate of choice (e.g., phenyl isocyanate)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask.

  • Add the isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Protocol 3: Synthesis of Fused Thiazolo[4,5-d]pyrimidine Systems

The 5-amino group of this compound is ideally positioned for the construction of fused heterocyclic systems, such as thiazolo[4,5-d]pyrimidines, which are known to possess a range of biological activities.[8][9]

Rationale: This protocol exemplifies a cyclocondensation reaction where the aminothiazole acts as a binucleophile. The reaction with an appropriate three-carbon electrophile, such as a β-ketoester, followed by cyclization, leads to the formation of the fused pyrimidine ring.

Experimental Workflow:

Caption: General workflow for the synthesis of thiazolo[4,5-d]pyrimidines.

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene or xylene

  • Standard laboratory glassware, magnetic stirrer, heating mantle, Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap to remove water), combine this compound (1.0 eq), the β-ketoester (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene or xylene.

  • Heat the mixture to reflux and maintain for 6-12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold toluene or hexanes to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired thiazolo[4,5-d]pyrimidine derivative. Further purification can be achieved by recrystallization if necessary.

Conclusion: A Gateway to Novel Bioactive Molecules

This compound is a highly versatile and valuable synthon for the synthesis of a wide array of bioactive molecules. The protocols and insights provided in this guide demonstrate the ease with which the 5-amino group can be functionalized to create amides, ureas, thioureas, and complex fused heterocyclic systems. By leveraging the reactivity of this readily accessible building block, researchers in drug discovery and medicinal chemistry are well-equipped to explore novel chemical space and develop the next generation of therapeutic agents. The foundational reactions detailed herein serve as a robust starting point for the synthesis of compound libraries for high-throughput screening and lead optimization campaigns.

References

Application Notes & Protocol: N-Acylation of 4-Methyl-1,3-thiazol-5-amine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] The N-acylation of aminothiazoles, such as 4-methyl-1,3-thiazol-5-amine, is a fundamental and powerful strategy for molecular diversification. This modification allows for the introduction of a vast array of functional groups, enabling the fine-tuning of a molecule's steric and electronic profile. By systematically altering the acyl substituent, researchers can modulate pharmacokinetic properties, enhance target binding affinity, and explore structure-activity relationships (SAR) to develop novel therapeutic candidates.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a framework for rational protocol design, optimization, and troubleshooting.

The Chemistry of N-Acylation: A Mechanistic Overview

The N-acylation of this compound is a classic example of nucleophilic acyl substitution . The reaction's efficiency is governed by the interplay between the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the choice of solvent and base.

  • The Nucleophile: The exocyclic amino group (-NH₂) at the C5 position of the thiazole ring acts as the nucleophile. Its lone pair of electrons initiates the attack on the electrophilic carbonyl carbon of the acylating agent.

  • The Electrophile (Acylating Agent): The reactivity of the acylating agent is paramount. The general order of reactivity is Acyl Chloride > Acid Anhydride > Carboxylic Acid. Acyl chlorides are highly electrophilic and often react rapidly, while carboxylic acids require an activating agent (a coupling reagent) to convert the hydroxyl group into a better leaving group.[5]

  • The Role of the Base: A non-nucleophilic base (e.g., triethylamine, pyridine, or sodium carbonate) is crucial. It serves to neutralize the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The general mechanism is illustrated below.

Caption: Generalized mechanism of N-acylation.

Experimental Protocols

Two primary, reliable protocols are presented below. Protocol A utilizes a highly reactive acyl chloride, suitable for rapid synthesis. Protocol B employs a carboxylic acid with a coupling agent, a milder method ideal for sensitive substrates or when the corresponding acyl chloride is unavailable.

Protocol A: Acylation using an Acyl Chloride

This method is straightforward and generally provides high yields. It is adapted from standard procedures for the acylation of aminothiazoles.[3][6]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the highly reactive acyl chloride.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acyl chloride and the triethylammonium hydrochloride salt.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol B: Acylation using a Carboxylic Acid and Coupling Agents

This protocol is advantageous for its mild conditions and is essential when the desired acyl chloride is unstable or not commercially available. It utilizes common peptide coupling reagents.[5][7]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard work-up and purification reagents as listed in Protocol A.

Step-by-Step Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir the mixture at room temperature for 20-30 minutes. This pre-activation step forms a highly reactive HOBt-ester intermediate.

  • Amine Addition: To this activated mixture, add a solution of this compound (1.0 eq) and Et₃N (2.0 eq) in the same anhydrous solvent.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If using DCM, dilute the reaction mixture with more DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • If using DMF, pour the reaction mixture into a larger volume of cold water to precipitate the product or enable extraction with a solvent like ethyl acetate.

  • Drying and Concentration: Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acylated thiazole.

Visualization of the Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of N-acylated this compound.

Synthesis_Workflow Start Starting Materials: - this compound - Acylating Agent - Base & Solvent Reaction N-Acylation Reaction (0°C to RT) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up (Quenching & Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure N-Acylated Product Characterization->FinalProduct

Caption: General workflow for N-acylation.

Key Parameters and Optimization

The success of the acylation reaction can be tailored by modifying several key parameters. The table below summarizes common variables and provides guidance for adapting the protocol to different substrates.

ParameterOptionsRationale & Expert Insights
Acylating Agent Acyl Chlorides, Acid Anhydrides, Carboxylic Acids (+ Coupling Agents)Acyl chlorides are most reactive but can be harsh. Anhydrides are a good balance of reactivity and handling.[8] Carboxylic acids with coupling agents (EDC, HOBt) offer the mildest conditions, preserving sensitive functional groups.[7]
Base Triethylamine (Et₃N), Pyridine, DIPEA, Na₂CO₃/K₂CO₃Et₃N and DIPEA are soluble organic bases, easy to use and remove. Pyridine can act as both a base and a catalyst but can be difficult to remove. Inorganic bases like Na₂CO₃ are useful in biphasic systems or when an organic base might interfere.[6]
Solvent Dichloromethane (DCM), Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)DCM is a common choice due to its inertness and ease of removal. Dioxane and THF are also effective.[3] DMF is used for less soluble substrates or with coupling agents but requires more rigorous work-up procedures.
Temperature 0 °C to RefluxReactions with acyl chlorides are typically started at 0 °C to control exothermicity. Less reactive systems may require heating (reflux) to proceed at a reasonable rate. Always start cool and warm as needed based on TLC monitoring.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive acylating agent (hydrolyzed).2. Insufficiently reactive conditions.3. Starting amine was protonated (insufficient base).1. Use a fresh bottle of the acylating agent or re-purify it.2. Switch to a more reactive agent (e.g., carboxylic acid -> acyl chloride). Increase temperature.3. Add more base (1.5-2.0 eq). Ensure anhydrous conditions.
Formation of Side Products 1. Di-acylation (at both the amine and potentially the thiazole nitrogen).2. Reaction with other functional groups on the acyl chain.1. Use only a slight excess of the acylating agent (1.05-1.1 eq). Add it slowly at low temperature.2. Use protecting groups for other reactive functionalities if necessary.
Difficult Purification 1. Product has similar polarity to starting material.2. Byproducts from coupling agents (e.g., EDC urea).1. Optimize the chromatography solvent system using TLC. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography.2. Perform an acidic wash (e.g., 1M HCl) during work-up to remove the water-soluble urea byproduct.
Low Yield after Work-up 1. Product is partially water-soluble.2. Product loss during chromatography.1. Back-extract the aqueous layers with the organic solvent (e.g., 3x with DCM or Ethyl Acetate).2. Use a wider column and load the crude product carefully. Ensure the chosen eluent provides good separation (Rf ~0.3).

References

Synthesis of kinase inhibitors from 4-Methyl-1,3-thiazol-5-amine precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Kinase Inhibitors from 4-Methyl-1,3-thiazol-5-amine Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important target classes in modern drug discovery. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are paramount, and the thiazole ring has emerged as a "privileged" structure.[1][3] Thiazole derivatives are present in numerous FDA-approved drugs and clinical candidates due to their unique electronic properties and ability to form key interactions within the ATP-binding site of kinases.[3][4]

The this compound core, in particular, serves as a versatile and highly valuable starting point for the synthesis of potent kinase inhibitors. Its substituted aminothiazole structure provides a rigid scaffold with well-defined vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The amine group at the 5-position is a key handle for introducing diversity and building out molecular complexity to target specific kinase pockets. This guide provides a detailed overview of the strategic considerations and practical protocols for leveraging this precursor in the synthesis of novel kinase inhibitors.

Section 1: The this compound Scaffold: A Strategic Overview

The utility of the this compound scaffold stems from its inherent chemical features which are conducive to forming interactions within a kinase active site.

  • Hydrogen Bonding: The thiazole nitrogen and the exocyclic amine can act as both hydrogen bond donors and acceptors, often interacting with the critical "hinge" region of the kinase that anchors ATP.

  • Structural Rigidity: The aromatic thiazole ring provides a rigid core, which minimizes the entropic penalty upon binding to the target protein, a favorable characteristic for potent inhibitors.

  • Vectors for Substitution: The primary amine at the C5 position is a prime site for functionalization. Modifications at this position allow chemists to introduce moieties that can probe deeper into the ATP pocket, access selectivity pockets, or improve physicochemical properties.

The following diagram illustrates the general workflow from the precursor to a final, biologically active compound.

G cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Scaffold Elaboration cluster_2 Phase 3: Validation Precursor This compound Reaction1 Amide Coupling or N-Arylation Precursor->Reaction1 Intermediate Functionalized Thiazole Intermediate Reaction1->Intermediate Reaction2 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Reaction2 FinalCompound Final Kinase Inhibitor Candidate Reaction2->FinalCompound Purification Purification (Chromatography, Recrystallization) FinalCompound->Purification Analysis Characterization & QC (NMR, MS, HPLC) Purification->Analysis Assay Biological Assay (Kinase Panel Screening) Analysis->Assay

Caption: General workflow for kinase inhibitor synthesis.

Section 2: Core Synthetic Strategy: Amide Bond Formation

One of the most direct and effective methods to elaborate the this compound precursor is through the formation of an amide bond. This strategy is central to the synthesis of numerous inhibitors, including the core of Dasatinib, a potent pan-Src kinase inhibitor.[5][6] The resulting amide can serve as a linker or as a key interacting moiety itself.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard peptide coupling reaction to link a carboxylic acid to the 5-amino group of the thiazole precursor.

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir the solution at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester, which prevents side reactions and improves yield.

  • Addition of Amine: To the activated acid mixture, add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt/HATU byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.

Self-Validation:

  • TLC: The product should have a different Rf value from the starting materials.

  • LC-MS: The mass spectrum should show a clear peak corresponding to the molecular weight of the desired product.

  • ¹H NMR: The proton NMR spectrum should confirm the presence of signals from both the thiazole precursor and the coupled carboxylic acid, along with a characteristic amide N-H peak.

Section 3: Advanced Synthetic Strategy: A Dasatinib-Inspired Synthesis

To illustrate a more complex, multi-step synthesis, we present a protocol inspired by the construction of Dasatinib, which showcases the coupling of a functionalized pyrimidine to a 2-aminothiazole core.[7][8] This highlights how the thiazole amine can act as a nucleophile in a C-N bond-forming reaction.

The diagram below outlines the key interaction of a thiazole-based inhibitor within the kinase ATP binding site, which rationalizes the synthetic design.

G cluster_0 Kinase ATP Binding Site Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket Inhibitor Thiazole Inhibitor Inhibitor->Hinge H-Bond (Key Anchor) Inhibitor->Gatekeeper van der Waals Inhibitor->HydrophobicPocket Hydrophobic Interactions

Caption: Thiazole inhibitor binding in a kinase active site.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the coupling of a functionalized thiazole with a chloropyrimidine, a key step in many inhibitor syntheses.

Materials and Reagents:

  • N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (or similar 2-aminothiazole derivative)

  • 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol (or similar chloropyrimidine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous Toluene or Dioxane

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flask. Add anhydrous toluene and stir for 10 minutes. This step ensures the formation of the active Pd(0) catalyst.

  • Reaction Setup: To the catalyst mixture, add the 2-aminothiazole derivative (1.0 eq), the chloropyrimidine (1.1 eq), and sodium tert-butoxide (1.5 eq).

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C. The choice of a bulky, electron-rich ligand like Xantphos is critical; it promotes the reductive elimination step, which is often rate-limiting for this type of C-N bond formation. Monitor the reaction by LC-MS.

  • Workup: After completion (typically 4-24 hours), cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the layers, dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.

Section 4: Structure-Activity Relationship (SAR) Insights

Modifications to the this compound core can dramatically impact potency and selectivity. The following table summarizes representative SAR data for inhibitors targeting various kinases, illustrating how small changes lead to significant differences in biological activity.[9][10][11]

Compound IDCore ScaffoldR Group ModificationTarget KinaseIC₅₀ (nM)Citation(s)
Analog A 4-(Thiazol-5-yl)benzoic acidUnsubstitutedCK2α14-17[10]
Analog B 4-(Thiazol-5-yl)benzoic acid2-methoxy-benzyloxy at 3-position of benzoic acidCK2α14-16[10]
Dasatinib 2-Aminothiazole-5-carboxamideN-(2-chloro-6-methylphenyl)Abl<0.45[11][12]
Das-R Dasatinib-Arginine ConjugateEsterification with L-ArginineAbl<0.45[11][12]
Das-C₁₀ Dasatinib-Fatty Acid ConjugateEsterification with Decanoic AcidSrc35[11]
Cpd. 31 4-(4-methylthiazol-5-yl)-pyrimidin-2-amineN-phenyl groupAurora A/BPotent[9]

Data is compiled from multiple sources for illustrative purposes. For precise values and conditions, refer to the cited literature.

This data reveals key insights:

  • For CK2 inhibitors, adding bulky groups to the phenyl ring (Analog B vs. A) did not significantly alter potency but did improve anti-proliferative activity.[10]

  • For Dasatinib, conjugation with amino acids like arginine (Das-R) maintained high potency against Abl kinase, while conjugation with a fatty acid (Das-C₁₀) dramatically decreased potency against Csk but less so against Src, thereby altering the selectivity profile.[11]

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-Methyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 4-Methyl-1,3-thiazol-5-amine. The compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its precise analysis critical for quality control and reaction monitoring. This method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in regulated environments.[1][2][3]

Introduction

This compound is a heterocyclic amine that serves as a fundamental building block in medicinal chemistry. The thiazole ring is a common scaffold in a variety of therapeutic agents. Given its role as a starting material or key intermediate, a reliable analytical method for determining the purity and concentration of this compound is paramount for ensuring the quality and consistency of active pharmaceutical ingredients (APIs).

This document provides a comprehensive guide to a reversed-phase HPLC method developed for this purpose. The rationale behind the selection of chromatographic conditions is discussed, followed by a detailed protocol for analysis and a summary of the method validation results.

Chromatographic Principles and Method Rationale

The developed method is based on reversed-phase HPLC, a technique widely used for the separation of small molecules.[4]

  • Analyte Properties: this compound is a relatively polar compound due to the presence of the amine group and the nitrogen and sulfur heteroatoms in the thiazole ring. Its basic nature (pKa estimated to be around 4-5 for the thiazole nitrogen and 9-10 for the exocyclic amine) means that the pH of the mobile phase will significantly influence its retention and peak shape.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase was selected for its versatility and proven performance in retaining a wide range of compounds. The hydrophobic nature of the C18 chains provides a suitable mechanism for the retention of the thiazole derivative.

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Aqueous Buffer: A phosphate buffer at a pH of 6.8 was chosen. Operating at a pH well above the pKa of the thiazole nitrogen and below the pKa of the exocyclic amine ensures that the analyte is in a consistent, neutral form, leading to better peak shape and reproducible retention times.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low viscosity, UV transparency, and its ability to provide good peak shapes for a wide range of compounds.[5]

  • Detection: The UV spectrum of this compound shows a significant absorbance at approximately 254 nm. This wavelength was chosen for detection to ensure high sensitivity and specificity.

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Dipotassium hydrogen phosphate (K₂HPO₄) (AR grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector was used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer (pH 6.8)
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 70% A : 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. In a separate container, dissolve 3.48 g of K₂HPO₄ in 1 L of HPLC grade water. Mix the two solutions in an appropriate ratio (approximately 1:1) to achieve a final pH of 6.8. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Prepare the mobile phase by mixing the 20 mM Phosphate Buffer (pH 6.8) and Acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution: Prepare the sample solution by accurately weighing an appropriate amount of the test sample and dissolving it in the mobile phase to achieve a nominal concentration of 100 µg/mL.

Step-by-Step Protocol

  • System Equilibration: Purge the HPLC system with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the standard solution (100 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Analysis: Inject the blank (mobile phase), followed by the standard solution and the sample solutions.

  • Data Processing: Integrate the peak areas of the chromatograms. Calculate the concentration of this compound in the sample solutions using the following formula:

    Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][6][7] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a spiked sample containing potential impurities. The chromatograms showed no interfering peaks at the retention time of this compound, demonstrating the method's specificity.

Linearity and Range

Linearity was assessed by analyzing seven concentrations of the reference standard ranging from 10 to 150 µg/mL. The calibration curve of peak area versus concentration showed a linear relationship with a correlation coefficient (R²) of >0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25314560
50628990
75943510
1001258020
1251572550
1501887060
Accuracy

Accuracy was determined by the recovery of known amounts of the reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8079.299.0
100%100100.5100.5
120%120118.899.0
Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day. The RSD of the peak areas was found to be less than 1.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two days was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.1 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was found to be 0.3 µg/mL.

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, and precision. This method is suitable for routine quality control analysis in pharmaceutical development and manufacturing.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate System Equilibration prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution sst System Suitability Test prep_standard->sst prep_sample Prepare Sample Solution analysis Inject Samples prep_sample->analysis equilibrate->sst sst->analysis integrate Integrate Peak Areas analysis->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: A Scalable and Robust Workflow for the Synthesis and Purification of 4-Methyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: Rationale and Synthetic Design

The 2-aminothiazole scaffold is a common target in synthetic chemistry, often prepared via the well-established Hantzsch thiazole synthesis.[1][2] However, the synthesis of the less common 5-aminothiazole isomer requires a more nuanced approach, especially for large-scale production. Direct amination of the thiazole ring at the C5 position is challenging. Therefore, a robust strategy involves installing a functional group at the C5 position that can be efficiently converted to an amine.

Our selected strategy is a three-step synthesis starting from readily available commercial materials. This pathway offers excellent control over each transformation and is amenable to industrial scale-up. The core of this process is the conversion of a C5-carboxylic acid ester, a common intermediate, into the desired primary amine via a Hofmann rearrangement.

Overall Synthetic Workflow

The logical flow from starting materials to the final, purified active pharmaceutical ingredient (API) intermediate is outlined below. Each step is designed with clear start and end points, allowing for in-process controls to ensure quality and yield.

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification & QC Start Ethyl 2-chloroacetoacetate + Thioformamide Step1 Step 1: Hantzsch-type Cyclization Start->Step1 Intermediate1 Ethyl 4-methyl-1,3-thiazole-5-carboxylate Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Intermediate2 4-Methyl-1,3-thiazole-5-carboxamide Step2->Intermediate2 Step3 Step 3: Hofmann Rearrangement Intermediate2->Step3 CrudeProduct Crude 4-Methyl-1,3-thiazol-5-amine Step3->CrudeProduct Purification1 Aqueous Acid/Base Extraction CrudeProduct->Purification1 Transfer to Purification Purification2 Recrystallization Purification1->Purification2 FinalProduct Pure this compound Purification2->FinalProduct QC Final QC Analysis (HPLC, NMR, MS) FinalProduct->QC

Figure 1: High-level workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Thioformamide is toxic, and bromine is highly corrosive and toxic; handle with extreme care.

Part 1: Synthesis of Ethyl 4-methyl-1,3-thiazole-5-carboxylate

This initial step builds the core heterocyclic ring system using a variation of the Hantzsch synthesis.[3] Thioformamide reacts with ethyl 2-chloroacetoacetate to form the thiazole ring. The choice of an ester at the 5-position provides a stable intermediate that is easily purified.

Protocol:

  • To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add thioformamide (1.0 eq) and ethanol (5 volumes).

  • Stir the mixture to ensure complete dissolution.

  • Slowly add ethyl 2-chloroacetoacetate (1.05 eq) to the solution over 1 hour. The addition is exothermic; maintain the internal temperature below 40°C using a chiller.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate (10 volumes) and wash with a saturated sodium bicarbonate solution (2 x 3 volumes) to neutralize any generated acid, followed by a brine wash (1 x 3 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purify the crude oil by vacuum distillation to obtain pure Ethyl 4-methyl-1,3-thiazole-5-carboxylate.

Part 2: Synthesis of 4-Methyl-1,3-thiazole-5-carboxamide

This step converts the stable ethyl ester into the corresponding primary amide, the necessary precursor for the subsequent Hofmann rearrangement. This is a standard amidation reaction.

Protocol:

  • Charge a suitable pressure reactor with Ethyl 4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) and a 7N solution of ammonia in methanol (10 volumes).

  • Seal the reactor and heat the mixture to 80-90°C.

  • Maintain the temperature and stir for 12-18 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.

  • Monitor the reaction by HPLC for the disappearance of the starting ester.

  • Upon completion, cool the reactor to ambient temperature and carefully vent the excess ammonia pressure in a safe manner.

  • Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.

  • The resulting solid is crude 4-Methyl-1,3-thiazole-5-carboxamide. Triturate the solid with cold diethyl ether, filter, and wash the filter cake with fresh diethyl ether to remove non-polar impurities.

  • Dry the white to off-white solid under vacuum. This material is typically of sufficient purity for the next step.

Part 3: Synthesis of this compound via Hofmann Rearrangement

This is the critical, transformative step. The Hofmann rearrangement converts the primary amide into a primary amine with one fewer carbon atom. The reaction proceeds via a key isocyanate intermediate, which is then hydrolyzed. Careful temperature control is paramount for safety and to minimize side-product formation.

Protocol:

  • Prepare a fresh solution of sodium hypobromite. In a jacketed reactor cooled to -5°C, add a 10% aqueous sodium hydroxide solution (4.5 eq of NaOH).

  • Slowly add liquid bromine (1.1 eq) dropwise, ensuring the temperature does not exceed 0°C. Stir for 30 minutes at 0°C until the bromine has fully dissolved to form a pale yellow solution.

  • In a separate reactor, dissolve the 4-Methyl-1,3-thiazole-5-carboxamide (1.0 eq) in cold water.

  • Slowly add the amide solution to the cold sodium hypobromite solution, maintaining the internal temperature between -5°C and 0°C.

  • After the addition is complete, stir the mixture at 0°C for 1 hour.

  • Slowly warm the reaction mixture to room temperature, then heat to 60-70°C for 1-2 hours. Monitor the reaction by HPLC. The rearrangement is often visually indicated by a change in color and gas evolution (CO2).

  • Once the reaction is complete, cool the mixture to room temperature. The product, crude this compound, is now in the aqueous basic solution.

Parameter Step 1: Cyclization Step 2: Amidation Step 3: Rearrangement
Key Reagents Ethyl 2-chloroacetoacetate, ThioformamideEthyl 4-methylthiazole-5-carboxylate, NH34-Methylthiazole-5-carboxamide, Br2, NaOH
Solvent EthanolMethanolWater
Temperature Reflux (~78°C)80-90°C (sealed reactor)-5°C to 70°C
Typical Time 4-6 hours12-18 hours3-4 hours
Expected Yield 75-85%90-98%65-75%
Table 1: Summary of Reaction Parameters for Each Synthetic Step.

Large-Scale Purification Protocol

The crude product from the Hofmann rearrangement exists in a basic aqueous solution containing inorganic salts and organic byproducts. A multi-step purification process involving extraction and recrystallization is required to achieve high purity.[4][5]

Purification Workflow

G Crude Crude Aqueous Product (from Step 3) Extract 1. Organic Extraction (DCM or EtOAc) Crude->Extract AcidWash 2. Acid Wash (aq. HCl) (Product moves to aqueous phase) Extract->AcidWash Organic Layer BaseNeutralize 3. Basification (aq. NaOH) (Liberates free amine) AcidWash->BaseNeutralize Aqueous Layer FinalExtract 4. Final Organic Extraction BaseNeutralize->FinalExtract Dry 5. Dry & Concentrate FinalExtract->Dry Organic Layer Recrystallize 6. Recrystallization (e.g., Toluene/Heptane) Dry->Recrystallize PureProduct Pure Crystalline Product (>99% Purity) Recrystallize->PureProduct

Figure 2: Step-by-step purification and isolation workflow.

Protocol:

  • Initial Extraction: Transfer the cooled reaction mixture from Step 3 into a separatory funnel or extraction vessel. Extract the aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 5 volumes) to move the crude amine into the organic phase.

  • Acid Wash (Impurity Removal): Combine the organic extracts and wash with a 1M hydrochloric acid (HCl) solution. The amine product is basic and will be protonated, moving into the aqueous acidic layer. Most neutral organic impurities will remain in the organic layer, which is then discarded.

  • Liberation of Free Amine: Cool the acidic aqueous layer in an ice bath and slowly add a 50% sodium hydroxide solution until the pH is >12. This deprotonates the amine salt, liberating the free base.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate (3 x 5 volumes). The pure amine product will now be in the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified but still potentially amorphous product.

  • Recrystallization: Dissolve the product in a minimal amount of hot toluene. Slowly add heptane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying: Filter the resulting crystals, wash with a small amount of cold heptane, and dry under vacuum at 40°C to a constant weight.

Quality Control and Final Product Specification

The final product must be rigorously tested to confirm its identity, strength, and purity.

Test Specification Method
Appearance White to light tan crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR
Identity Conforms to the expected molecular ionMass Spectrometry (MS)
Purity ≥ 99.0%HPLC (Area %)
Melting Point Report ValueMelting Point Apparatus
Residual Solvents Toluene: < 890 ppm; Heptane: < 5000 ppmGC-HS
Table 2: Final Product Release Specifications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-5-aminothiazole derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your reaction yields.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-methyl-5-aminothiazole core is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea derivative.[3] For the specific target of a 5-amino substituted thiazole, the synthesis is typically adapted from a precursor that allows for the introduction of the amino group. A common strategy involves using a starting material like ethyl 2-chloroacetoacetate, which reacts with a thiourea to form an aminothiazole carboxylate. The carboxylate can then be further modified.

The fundamental mechanism involves the nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][5]

General Reaction Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Step1 S-Alkylation (SN2 Reaction) Reactants->Step1 Intermediate1 Thioimonium Ion Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Hemithioaminal (Cyclic Intermediate) Step2->Intermediate2 Step3 Dehydration (-H2O) Intermediate2->Step3 Product 4-Methyl-5-aminothiazole (or precursor) Step3->Product

General mechanism of the Hantzsch Thiazole Synthesis.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis.

Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

Low yield is the most frequent issue. A systematic approach is required to diagnose the root cause.

The α-haloketone (e.g., ethyl 2-chloroacetoacetate) is a critical starting material. These reagents can be unstable, lachrymatory, and prone to self-condensation or decomposition over time.

  • Expert Insight: Always use a freshly opened bottle or distill the α-haloketone immediately before use. Purity can be quickly checked via TLC or ¹H NMR. Impurities not only reduce the amount of active reagent but can initiate polymerization and other side reactions.

The choice of solvent and temperature is a trade-off between reaction rate and stability of reactants and products. High temperatures can accelerate the desired reaction but may also promote decomposition.

  • Expert Insight: Ethanol is a common starting point due to its ability to dissolve both the polar thiourea and the less polar α-haloketone. However, for sluggish reactions, switching to a higher boiling solvent or employing microwave irradiation can be highly effective.[6] One-pot procedures using a water/THF solvent mixture have also been shown to improve yields significantly compared to traditional methods.[7]

Solvent SystemTypical TemperatureAdvantages & Considerations
Ethanol / MethanolReflux (~65-78 °C)Good general-purpose solvent; easy to remove.[4]
1-Butanol / 2-PropanolReflux (~90-118 °C)Higher temperature can increase reaction rates.[3]
Water / Ethanol (1:1)Reflux"Green" solvent system, can lead to higher yields and easier workup.[8]
Methanol (Microwave)90-120 °CDrastically reduces reaction time (minutes vs. hours) and often improves yield.[6]

The thiazole product is often formed as a hydrohalide salt (e.g., hydrobromide or hydrochloride), which is typically soluble in polar solvents like ethanol or water.[5] Failure to neutralize this salt will prevent the free base from precipitating, leading to the perception of a failed reaction.

  • Self-Validating Protocol: Neutralization & Precipitation

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a dilute aqueous base solution, such as 5% sodium carbonate or sodium bicarbonate.[4]

    • Stir vigorously. The free aminothiazole product is much less polar than its salt form and should precipitate out of the aqueous/alcoholic mixture.

    • Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and air dry.

Low_Yield_Troubleshooting Start Low or No Yield Observed Check_SM Verify Purity of α-Haloketone (TLC/NMR) Start->Check_SM Step 1 Purify_SM Action: Purify or Use Fresh Starting Material Check_SM->Purify_SM Impure? Check_Cond Review Reaction Conditions (Temp/Solvent) Check_SM->Check_Cond Pure Success Yield Improved Purify_SM->Success Optimize_Cond Action: Increase Temp, Change Solvent, or Use Microwave Check_Cond->Optimize_Cond Suboptimal? Check_Workup Review Workup Procedure Check_Cond->Check_Workup Optimal Optimize_Cond->Success Optimize_Workup Action: Ensure Basic Workup (pH 8-9) to Precipitate Free Base Check_Workup->Optimize_Workup No Base Used? Optimize_Workup->Success

Troubleshooting workflow for low reaction yields.
Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity profiles can reveal much about what is happening in the reaction flask.

When using N-substituted thioureas under strongly acidic conditions, the reaction can sometimes yield a 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the expected 2-(N-substituted amino)thiazole.[9]

  • Expert Insight: This is generally less of a problem with unsubstituted thiourea but is crucial to consider for derivatives. Maintaining neutral or slightly basic conditions during the cyclization/dehydration step favors the formation of the desired exocyclic amino tautomer. The basic workup described above helps ensure the correct product is isolated.

Thiourea and its derivatives can undergo side reactions. For instance, in the synthesis of 5,5´-bis(2-aminothiazole)sulfide derivatives, a halogenation/nucleophilic substitution can occur, leading to dimers.[10]

  • Expert Insight: This is typically controlled by maintaining the correct stoichiometry. Use of a slight excess (1.1-1.5 equivalents) of the thioamide component is common to ensure the α-haloketone is fully consumed, but a large excess should be avoided.[4] Controlled, slow addition of one reagent to the other can also minimize side reactions by keeping the instantaneous concentration of the added reagent low.

Common ImpurityIdentification MethodPrevention Strategy
Unreacted α-HaloketoneTLC (visualized with KMnO₄ stain), ¹H NMRIncrease reaction time/temperature; ensure 1:1 or slight excess of thioamide.
Isomeric Iminothiazoline¹H & ¹³C NMR (distinct chemical shifts for ring protons and carbons), IR.[9]Maintain neutral to basic conditions; avoid strong acids.
Dimerization ProductsMass Spectrometry (look for M+H corresponding to dimer), ¹H NMR (complex spectra).Use precise stoichiometry; consider slow addition of reagents.

Frequently Asked Questions (FAQs)

Q1: Are there more efficient "one-pot" methods available?

Yes. Traditional two-step syntheses, which involve isolating the intermediate α-haloketone, are often plagued by low overall yields (<11% in some reported cases).[7] Modern one-pot procedures that combine the halogenation and cyclization steps without isolating intermediates are highly preferred.

  • Authoritative Insight: A one-pot method using ethyl acetoacetate, N-bromosuccinimide (NBS), and a thiourea derivative in a water-tetrahydrofuran (THF) solvent system has been shown to dramatically improve yields to over 70%.[7] This approach avoids the isolation of the unstable bromo-intermediate, simplifying the process and boosting efficiency.

Q2: Can this reaction be performed under "green" or environmentally benign conditions?

Absolutely. The field is actively moving away from hazardous chlorinated solvents and harsh reagents.

  • Expert Insight: Several green protocols have been developed. The use of water as a solvent (often with a co-solvent like ethanol) is a primary strategy.[8] Catalyst-free syntheses in polyethylene glycol (PEG-400) have also been reported to give excellent yields.[11] Furthermore, microwave-assisted synthesis not only reduces reaction times but also significantly cuts down on energy consumption compared to conventional refluxing for many hours.[6]

Q3: How do I purify my final product if recrystallization fails?

While many 4-methyl-5-aminothiazole derivatives are crystalline solids that can be purified by simple recrystallization from solvents like ethanol or ethyl acetate, some may be oils or form intractable solids.

  • Expert Insight: If recrystallization fails, flash column chromatography is the next logical step. A silica gel column using a gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the specific substituents on your molecule. For very polar compounds, adding a small amount of methanol to the mobile phase may be necessary.

References

Common byproducts in 4-Methyl-1,3-thiazol-5-amine synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1,3-thiazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure the successful synthesis and purification of this key chemical intermediate. Our approach is grounded in established chemical principles to provide you with a robust and reliable resource.

Introduction to the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence starting from the readily available 4-methylthiazole-5-carboxylic acid. This precursor is first converted to its carboxamide, which then undergoes a Hofmann rearrangement to yield the target amine. This pathway is often preferred due to the commercial availability of the starting carboxylic acid and the reliability of the Hofmann rearrangement for the preparation of primary amines from amides.

Below is a troubleshooting guide formatted in a question-and-answer style to directly address potential issues you may encounter during this synthesis.

Troubleshooting Guide & FAQs

Part 1: Synthesis of 4-Methyl-1,3-thiazole-5-carboxamide

Question 1: I am having trouble converting 4-methylthiazole-5-carboxylic acid to the corresponding carboxamide. What are the common pitfalls?

Answer: The conversion of a carboxylic acid to a primary amide typically proceeds via an activated intermediate, such as an acid chloride. A common issue is the incomplete formation of the acid chloride or side reactions during the subsequent amidation.

  • Causality: Thionyl chloride (SOCl₂) is a standard reagent for this conversion. However, if the reaction is not carried out under anhydrous conditions, the thionyl chloride will be quenched by water, leading to incomplete conversion. Furthermore, overheating during the formation of the acid chloride can lead to decomposition and the formation of colored byproducts. The subsequent reaction with ammonia must be managed carefully to avoid side reactions.

  • Troubleshooting Suggestions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use an anhydrous solvent.

    • Control Temperature: Perform the reaction with thionyl chloride at a controlled temperature, typically refluxing gently.[1]

    • Efficient Removal of Excess SOCl₂: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.[1] This is crucial as residual SOCl₂ can react with the ammonia source.

    • Ammonia Source: Use aqueous ammonia or a solution of ammonia in an alcohol for the amidation step. Add the acid chloride solution to the ammonia solution slowly and with cooling to control the exotherm.

Question 2: My crude 4-methyl-1,3-thiazole-5-carboxamide is impure. What are the likely contaminants and how can I remove them?

Answer: The primary impurities are likely unreacted 4-methylthiazole-5-carboxylic acid and byproducts from the amidation step.

  • Common Impurities & Removal:

    • Unreacted Carboxylic Acid: This can be removed by washing the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, while the amide remains in the organic phase.

    • Ammonium Chloride: If aqueous ammonia is used, ammonium chloride will be formed as a byproduct. This is a water-soluble salt and can be removed by washing the organic layer with water.

A general purification workflow is outlined below:

digraph "Purification_Workflow_Amide" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Crude Product in\nOrganic Solvent"]; wash_bicarb [label="Wash with aq.\nNaHCO₃ Solution"]; wash_water [label="Wash with Water"]; dry [label="Dry Organic Layer\n(e.g., Na₂SO₄)"]; evaporate [label="Evaporate Solvent"]; pure_amide [label="Pure Carboxamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> wash_bicarcan [label="Removes acidic\nimpurities"]; wash_bicarb -> wash_water [label="Removes salts"]; wash_water -> dry; dry -> evaporate; evaporate -> pure_amide; }

Purification of 4-methyl-1,3-thiazole-5-carboxamide.
Part 2: Hofmann Rearrangement to this compound

Question 3: My Hofmann rearrangement of 4-methyl-1,3-thiazole-5-carboxamide is giving a low yield of the desired amine. What could be the issue?

Answer: The Hofmann rearrangement is sensitive to reaction conditions. Low yields can result from incomplete reaction, side reactions, or degradation of the product.[2]

  • Causality: The reaction involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate. The isocyanate is then hydrolyzed to the primary amine.[3] Insufficient base or bromine, or incorrect temperatures can hinder these steps. The thiazole ring itself can be sensitive to strongly basic and oxidative conditions, potentially leading to ring-opening or other side reactions.

  • Troubleshooting Suggestions:

    • Reagent Stoichiometry: Ensure the correct stoichiometry of the amide, bromine, and strong base (e.g., NaOH or KOH) is used.

    • Temperature Control: The initial bromination is typically carried out at a low temperature, followed by gentle heating to induce the rearrangement.[4] Carefully control the temperature to avoid byproduct formation.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question 4: I am observing several byproducts in my final product after the Hofmann rearrangement. What are they and how do I get rid of them?

Answer: Common byproducts in the Hofmann rearrangement include unreacted starting material, carbamates, and ureas.

  • Byproduct Identification and Removal:

ByproductFormation MechanismRemoval Strategy
Unreacted Carboxamide Incomplete reaction.Recrystallization or column chromatography.
Carbamate Derivatives The intermediate isocyanate can be trapped by any alcohol present (e.g., if an alcohol is used as a solvent or is present as an impurity).[3]Acid-base extraction. The amine product is basic and can be extracted into an acidic aqueous solution, leaving the neutral carbamate in the organic layer.
Urea Derivatives The isocyanate intermediate can react with the newly formed amine product.Careful control of reaction conditions (e.g., slow addition of reagents) can minimize this. Purification can be achieved by column chromatography.

The following diagram illustrates the troubleshooting workflow for a low-yielding Hofmann rearrangement:

digraph "Hofmann_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield of Amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Stoichiometry\n(Amide:Br₂:Base)"]; check_temp [label="Review Temperature Profile"]; check_byproducts [label="Analyze Crude Product for\nByproducts (TLC, NMR)"]; carbamate [label="Carbamate Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; urea [label="Urea Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; unreacted_amide [label="Unreacted Amide Detected", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_reagents [label="Adjust Stoichiometry"]; optimize_temp [label="Optimize Reaction Temperature"]; purify_acid_base [label="Purify via Acid-Base\nExtraction"]; purify_chromatography [label="Purify via Column\nChromatography"]; success [label="Improved Yield of\nPure Amine", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; start -> check_temp; start -> check_byproducts; check_reagents -> optimize_reagents -> success; check_temp -> optimize_temp -> success; check_byproducts -> carbamate -> purify_acid_base -> success; check_byproducts -> urea -> purify_chromatography -> success; check_byproducts -> unreacted_amide -> purify_chromatography -> success; }

Troubleshooting workflow for the Hofmann rearrangement.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1,3-thiazole-5-carboxamide
  • To a solution of 4-methylthiazole-5-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., dichloromethane).

  • In a separate flask, cool a solution of aqueous ammonia (excess) in an ice bath.

  • Add the acid chloride solution dropwise to the cold ammonia solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Hofmann Rearrangement to this compound
  • Prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve 4-methyl-1,3-thiazole-5-carboxamide (1.0 eq) in a minimal amount of a suitable solvent and cool it in an ice bath.

  • Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel or by acid-base extraction followed by recrystallization.

References

Technical Support Center: Overcoming Challenges in the Purification of Polar Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar thiazole derivatives. Thiazole moieties are pivotal in medicinal chemistry, but their polar nature often presents significant purification hurdles.[1][2][3][4][5] This resource is designed to provide actionable solutions to overcome these obstacles, ensuring the integrity and purity of your compounds.

Part 1: Chromatographic Purification Strategies

Chromatography is a primary tool for the purification of organic compounds. However, the polarity of certain thiazole derivatives can lead to several challenges.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My polar thiazole derivative shows poor or no retention on a standard C18 reverse-phase HPLC column. What is happening?

A1: This is a common issue known as "phase collapse" or "dewetting."[6][7] Standard C18 columns are highly hydrophobic. When using a mobile phase with a high aqueous content (necessary for eluting highly polar compounds), the stationary phase can repel the mobile phase, leading to a loss of interaction with your polar analyte.[6] Consequently, your compound elutes in or near the solvent front.

Q2: How can I improve the retention of my polar thiazole derivative in reverse-phase chromatography?

A2: To enhance retention in reverse-phase HPLC, consider the following strategies:[8]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases, preventing phase collapse and improving retention of polar analytes.[8][9]

  • Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase its polarity, promoting stronger interaction between your polar compound and the stationary phase.[8]

  • Employ Ion-Pairing Agents: For ionizable thiazole derivatives, adding an ion-pairing agent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral complex with your analyte, increasing its hydrophobicity and retention on a C18 column.

Q3: I am observing significant peak tailing for my thiazole derivative on a silica gel column in normal-phase chromatography. What causes this and how can I fix it?

A3: Peak tailing in normal-phase chromatography is often due to strong, non-specific interactions between the polar thiazole derivative and the acidic silanol groups on the silica gel surface.[10] The basic nitrogen atoms in the thiazole ring can interact strongly with these sites.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine or ammonia, into your mobile phase can neutralize the acidic silanol groups, leading to more symmetrical peaks.[11]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase such as diol or amino.[10]

Q4: When should I consider Hydrophilic Interaction Liquid Chromatography (HILIC) for my polar thiazole derivatives?

A4: HILIC is an excellent alternative when your compound is too polar for reverse-phase and too soluble in the mobile phase for traditional normal-phase chromatography.[12][13][14][15] HILIC utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[12][13][16] This creates a water-rich layer on the stationary phase, allowing for the partitioning of polar analytes.[17]

Troubleshooting Guide: Chromatographic Purification
Problem Potential Cause(s) Recommended Solution(s)
No retention in Reverse-Phase (RP) HPLC Compound is too polar; Phase collapse of C18 column.[6][7]Switch to a polar-endcapped C18 column or a HILIC column.[8][9]
Broad or tailing peaks in Normal-Phase (NP) HPLC Strong interaction with acidic silica surface.[10]Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase.[11]
Poor separation of closely related polar impurities Insufficient selectivity of the chromatographic system.Optimize the mobile phase composition; try a different stationary phase (e.g., HILIC with amide vs. diol phase).[18]
Compound is unstable on silica gel Acidic nature of silica gel causing degradation.[10]Use a neutral stationary phase like alumina or a bonded phase. Consider purification at lower temperatures.
Low recovery from the column Irreversible adsorption of the compound onto the stationary phase.Deactivate the stationary phase with a modifier; check the pH of the mobile phase if the compound is ionizable.
Experimental Protocol: HILIC Method Development for a Polar Thiazole Derivative
  • Column Selection: Start with a HILIC column with an amide or zwitterionic stationary phase.[12][15]

  • Mobile Phase Preparation:

    • Solvent A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate

    • Solvent B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Acetate

  • Initial Gradient:

    • 0-1 min: 100% A

    • 1-10 min: 0-100% B

    • 10-12 min: 100% B

    • 12-12.1 min: 100% A

    • 12.1-15 min: 100% A (re-equilibration)

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • Modify the buffer concentration or pH to alter selectivity.

Part 2: Recrystallization and Solubility Challenges

Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent selection and the solubility profile of the compound.

Frequently Asked Questions (FAQs) - Recrystallization & Solubility

Q5: My polar thiazole derivative is soluble in almost all common polar solvents, making recrystallization difficult. What should I do?

A5: This is a common challenge with highly polar compounds.[8] The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[19]

  • Solvent Pair System: A powerful approach is to use a solvent pair.[19] This involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

    • Example: Dissolve your compound in a minimal amount of a hot polar solvent like ethanol or methanol. Then, slowly add a less polar anti-solvent like ethyl acetate, hexane, or water until the solution becomes slightly turbid.[20] Reheat to get a clear solution and then allow it to cool slowly.

Q6: My compound "oils out" instead of crystallizing. How can I prevent this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[19] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Troubleshooting Steps:

    • Add more of the "good" solvent to the hot solution to reduce the saturation level.

    • Lower the temperature at which crystallization begins by using a lower-boiling point solvent system.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[21]

Q7: How can I determine the solubility of my thiazole derivative in various solvents?

A7: A systematic approach is to perform small-scale solubility tests.[22]

  • Protocol:

    • Place a small, known amount of your compound (e.g., 10 mg) into several small vials.

    • Add a measured volume (e.g., 0.1 mL) of a different solvent to each vial.

    • Observe the solubility at room temperature.

    • If not soluble, gently heat the vial and observe.

    • Record your observations to create a solubility profile.

Experimental Protocol: Recrystallization using a Solvent Pair
  • Dissolution: Place the crude polar thiazole derivative in an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (e.g., ethanol) with stirring until the solid dissolves completely.[18]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.[18]

  • Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[23]

Part 3: Visualization of Purification Workflows

Diagram 1: Troubleshooting Logic for Chromatographic Purification

start Start: Purification of Polar Thiazole Derivative rp_hplc Attempt Reverse-Phase HPLC (C18) start->rp_hplc retention Adequate Retention? rp_hplc->retention peak_shape Good Peak Shape? retention->peak_shape Yes hilic Switch to HILIC retention->hilic No success Purification Successful peak_shape->success Yes np_hplc Consider Normal-Phase HPLC peak_shape->np_hplc No (Tailing) hilic->success modifier Add Basic Modifier (e.g., TEA) np_hplc->modifier alt_np Use Alternative NP Stationary Phase (Alumina, Diol) np_hplc->alt_np modifier->success alt_np->success

Caption: A decision tree for selecting the appropriate chromatographic method.

Diagram 2: Experimental Workflow for Recrystallization

start Start: Crude Polar Thiazole Derivative dissolve Dissolve in minimal hot 'good' solvent start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes add_antisolvent Add 'poor' solvent until turbid insoluble_impurities->add_antisolvent No hot_filtration->add_antisolvent reheat Reheat to clarify add_antisolvent->reheat cool Cool slowly to induce crystallization reheat->cool collect Collect crystals by vacuum filtration cool->collect dry Dry purified crystals collect->dry end Pure Product dry->end

References

Enhancing the stability of 4-Methyl-1,3-thiazol-5-amine for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-MTA-STAB

Last Updated: January 2, 2026

Introduction

4-Methyl-1,3-thiazol-5-amine is a vital heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of pharmacologically active agents.[1][2][3] As with many substituted aromatic amines, its long-term stability can be a critical concern for researchers, impacting experimental reproducibility, impurity profiles, and the overall integrity of drug development programs. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to ensure the long-term stability and purity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary degradation pathways are driven by environmental factors. The amine functional group and the electron-rich thiazole ring are susceptible to:

  • Oxidation: Atmospheric oxygen can lead to the formation of colored impurities. Aromatic amines, as a class, are known to be sensitive to oxidation, which can be accelerated by light and heat.

  • Moisture/Hydrolysis: Amines are hygroscopic and can absorb moisture from the air.[4] This can lead to hydrolysis or facilitate other degradation reactions.

  • Light (Photodecomposition): Exposure to UV or even ambient laboratory light can provide the energy needed to initiate decomposition, often resulting in discoloration (e.g., turning from off-white/beige to yellow or brown).

  • Elevated Temperatures: Heat accelerates all chemical degradation processes. Storing this compound at room temperature is not recommended for the long term, as studies on other aromatic amines show significant degradation at ~20°C compared to refrigerated or frozen conditions.[5][6]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage (months to years), the compound should be stored at -20°C or, preferably, -70°C .[6] Studies on various aromatic amines demonstrate excellent stability for over a year at -70°C.[5][6] For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable, provided other protective measures are also in place.

Q3: The material safety data sheet (MSDS) just says "store in a cool, dry, well-ventilated place." Why is more specific guidance necessary?

A3: An MSDS provides general safety and handling guidelines but often lacks the specific, stringent conditions required to maintain the high purity needed for sensitive research applications.[7][8][9] While "cool, dry, and dark" is a good starting point, it does not quantify the conditions needed to prevent the slow degradation that can introduce low-level impurities. These impurities can act as confounding variables in biological assays or lead to unexpected side products in complex synthetic routes.

Q4: My solid this compound has changed color from beige to yellow. Can I still use it?

A4: Discoloration is a clear visual indicator of degradation. The yellowing is likely due to the formation of oxidized oligomeric or polymeric impurities. It is strongly advised not to use the discolored material without re-purification and re-analysis. Using degraded material can lead to failed reactions and unreliable biological data. You should first assess the purity using an appropriate analytical method like HPLC-UV or LC-MS (see Protocol 2). If the purity is below your experimental tolerance (e.g., <95%), purification by recrystallization or column chromatography is necessary.

Q5: Is it safe to store the compound as a stock solution in DMSO?

A5: Storing 2-aminothiazole derivatives in DMSO at room temperature can lead to significant decomposition.[10] If you must prepare a DMSO stock solution, it is critical to:

  • Use anhydrous, high-purity DMSO.

  • Prepare small, single-use aliquots to minimize freeze-thaw cycles.

  • Store these aliquots frozen at -20°C or -70°C immediately after preparation.

  • Protect the aliquots from light by using amber vials. Never store DMSO stock solutions of this compound at room temperature for extended periods.[10]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution & Explanation
Compound darkens or "melts" in the vial over time. 1. Moisture Absorption: The compound is hygroscopic. Absorbed water can lower the melting point and accelerate degradation.[4] 2. Improper Sealing: The container cap is not airtight, allowing moisture and air ingress.1. Store in a desiccator: Place the vial inside a desiccator, even when stored in a freezer. 2. Use proper vials: Use vials with PTFE-lined caps for a superior seal. 3. Backfill with inert gas: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and moisture (See Protocol 1).
Inconsistent results in biological assays from the same batch. Compound Degradation: The compound has degraded since the initial experiment, leading to a lower concentration of the active molecule and the presence of potentially interfering impurities.1. Implement a strict aliquoting strategy: Upon receiving a new batch, immediately weigh out and store smaller, single-use quantities under ideal conditions. 2. Perform routine purity checks: Before starting a new set of critical experiments, run a quick purity check (e.g., HPLC) on an aliquot from the stock.
Unexpected side products in a chemical reaction. Reactive Impurities: Degradation products (e.g., oxidized species) from the starting material are participating in the reaction.1. Re-purify the starting material: If degradation is suspected, purify the this compound immediately before use. 2. Verify Purity: Confirm the purity of the starting material is >98% by a quantitative method like qNMR or HPLC with a reference standard.
Solid material becomes clumpy and difficult to weigh. Hygroscopicity: The material has absorbed atmospheric moisture.[4]1. Handle in a controlled environment: Weigh the compound in a glove box or under a stream of dry inert gas. 2. Dry before use: If clumping is observed, dry the material under a high vacuum for several hours before weighing, but be mindful not to use excessive heat.

Visual Workflows and Data

Workflow for Handling and Storage

The following diagram outlines the decision-making process for ensuring the stability of your compound from receipt to long-term storage.

G cluster_0 Initial Handling cluster_1 Storage Preparation cluster_2 Storage Conditions Receive Receive New Batch Inspect Visually Inspect (Color, Form) Receive->Inspect Aliquot Aliquot into smaller, single-use vials Inspect->Aliquot If OK Inert Flush with Inert Gas (See Protocol 1) Aliquot->Inert Seal Seal with PTFE-lined cap Inert->Seal Label Label Clearly (Name, Date, Batch) Seal->Label ShortTerm Short-Term (< 1 month) Store at 2-8°C Label->ShortTerm For immediate use LongTerm Long-Term (> 1 month) Store at -20°C to -70°C Label->LongTerm For archival storage Protect Protect from Light (Amber vials or wrap in foil) ShortTerm->Protect LongTerm->Protect Desiccate Place in Desiccator Protect->Desiccate

Caption: Decision workflow for proper handling and storage of this compound.

Factors Influencing Degradation

This diagram illustrates the key external factors that contribute to the chemical degradation of the compound.

G Compound 4-Methyl-1,3- thiazol-5-amine Degradation Degradation (Oxidation, Discoloration) Compound->Degradation Atmosphere Atmosphere Atmosphere->Degradation O₂ Moisture Moisture (H₂O) Moisture->Degradation Hydrolysis Light Light (UV/Visible) Light->Degradation Photolysis Temp Heat Temp->Degradation Accelerant

Caption: Key environmental factors leading to the degradation of the target compound.

Recommended Storage Conditions Summary
Parameter Short-Term Storage (<1 month) Long-Term Storage (>1 month) Rationale
Temperature 2–8 °C (Refrigerated)-20 °C to -70 °C (Frozen)Lower temperatures significantly slow reaction kinetics of degradation pathways.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents light-induced photodecomposition.
Container Tightly sealed glass vial with PTFE capTightly sealed glass vial with PTFE capProvides an inert, impermeable barrier to air and moisture.[4]
Humidity Store in a desiccatorStore in a desiccatorMinimizes exposure to ambient moisture, to which amines are susceptible.[4]

Experimental Protocols

Protocol 1: Procedure for Aliquoting and Inert Gas Blanketing

Objective: To properly aliquot and store a new batch of this compound to maximize its shelf life.

Materials:

  • Source bottle of this compound

  • Spatula

  • Analytical balance

  • Appropriate number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing/needle

  • Labeling supplies

Procedure:

  • Preparation: Perform all operations in an area with minimal air currents. For highly sensitive applications, use a glove box.

  • Pre-label Vials: Clearly label each new vial with the compound name, batch number, aliquot weight, and date.

  • Weighing: Tare a labeled vial on the balance. Carefully transfer the desired amount of solid from the main stock bottle into the vial. Record the exact weight.

  • Inert Gas Purge: Gently insert a needle or tube connected to the inert gas line into the vial, ensuring the tip is just above the solid material.

  • Flushing: Start a gentle flow of inert gas into the vial for 15-30 seconds. This will displace the heavier air. Avoid a forceful stream that could blow the powder out.

  • Sealing: While the inert gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with the PTFE-lined cap. The positive pressure of the inert gas will prevent air from re-entering as you seal.

  • Storage: Immediately place the sealed and labeled aliquot into its designated long-term storage location (-20°C or -70°C) inside a desiccator.

  • Repeat: Repeat steps 3-7 for all aliquots. Minimize the time the main stock bottle is open to the atmosphere.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample, particularly if degradation is suspected.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Sample of this compound

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in Acetonitrile

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN/Water).

    • Perform a serial dilution to a working concentration of ~50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • UV Detection: 254 nm (or an empirically determined λmax)

    • Column Temperature: 30 °C

    • Gradient Elution (Example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Analysis:

    • Run the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    • Interpretation: A pure sample will show one major peak. The appearance of multiple smaller peaks, especially in older samples compared to a fresh one, indicates the presence of degradation products.

References

Technical Support Center: Enhancing the Nucleophilicity of the 5-Amino Group

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenge of enhancing the reactivity of the 5-amino group, a critical functional group in many pharmaceutical and chemical scaffolds. Low nucleophilicity can often lead to low reaction yields, slow kinetics, or complete reaction failure. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to help you overcome these experimental hurdles.

Troubleshooting Guide: Overcoming Reactivity Issues

This section is designed to help you diagnose and solve specific problems encountered during your experiments involving the 5-amino group.

Q1: My reaction with the 5-amino group is failing or showing very low yield. What are the likely causes and how can I fix it?

Answer:

Low reactivity of an aromatic amino group is a frequent challenge, typically rooted in its electronic environment and the specific reaction conditions. The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity, can be delocalized into the aromatic ring, reducing its availability to attack an electrophile.

Primary Causes & Solutions:

  • Poor Electronic Activation: The aromatic ring may contain electron-withdrawing groups (EWGs) that deactivate the amino group by pulling electron density away from it.[1] Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, making it a stronger nucleophile.[2]

    • Solution: If your molecular design allows, introduce electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho or para positions relative to the amino group. This enhances the electron density on the nitrogen through resonance and inductive effects.[2]

  • Suboptimal Solvent Choice: The solvent plays a critical role in modulating the reactivity of a nucleophile.[3]

    • Polar Protic Solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with the amino group. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required to initiate an attack on an electrophile, thus lowering its effective nucleophilicity.[4][5]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) do not form hydrogen bonds with the nucleophile.[6] This leaves the amine "naked" and more reactive.[5]

    • Solution: Switch from a polar protic solvent to a polar aprotic solvent like DMF or DMSO. This simple change can often lead to a dramatic increase in reaction rate and yield.[5][6]

  • Protonation of the Amine: If the reaction medium is acidic, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This protonated form has no lone pair of electrons and is therefore not nucleophilic at all.[7]

    • Solution: Ensure your reaction is run under neutral or basic conditions. The addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) can be used to scavenge any acid generated during the reaction.

Below is a workflow to systematically troubleshoot low reactivity.

G start Low Reaction Yield check_electronics Analyze Ring Electronics: Are EWGs present? start->check_electronics add_edg Strategy 1: Modify scaffold to include EDGs if possible. check_electronics->add_edg Yes check_solvent Analyze Solvent: Is it polar protic? check_electronics->check_solvent No add_edg->check_solvent switch_solvent Strategy 2: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO). check_solvent->switch_solvent Yes check_ph Analyze Reaction pH: Is it acidic? check_solvent->check_ph No switch_solvent->check_ph add_base Strategy 3: Add a non-nucleophilic base. Ensure neutral/basic conditions. check_ph->add_base Yes deprotonate Advanced Strategy: Deprotonate with a strong base (e.g., NaH, LHMDS). check_ph->deprotonate No / Need More Power success Reaction Optimized add_base->success deprotonate->success

Caption: Troubleshooting workflow for low reactivity of the 5-amino group.

Q2: I'm observing significant side reactions at other functional groups. How can I improve the selectivity for the 5-amino group?

Answer:

This is a common issue when other nucleophilic sites exist in the molecule (e.g., other amines, hydroxyls, thiols). The solution often involves modulating the relative reactivity of the different functional groups.

  • pH Control: Carefully controlling the pH can selectively deprotonate one group over another. For instance, a phenol is more acidic than an amine and can be deprotonated with a weaker base, making it more nucleophilic. If you want the amine to react, you would avoid such conditions.

  • Protecting Group Strategy: The most robust method is to use an orthogonal protecting group strategy.[8] This involves temporarily "blocking" the other reactive sites, directing the reaction to the desired 5-amino group.[9]

    • Example: Hydroxyl groups can be protected as silyl ethers (e.g., TBDMS), which are stable under many conditions used for amine chemistry but can be removed later with fluoride ions. Carboxylic acids can be protected as esters.[9]

    • Important Note: Protecting the amine itself (e.g., as a Boc-carbamate) dramatically reduces its nucleophilicity and is a strategy used to prevent it from reacting while modifications are made elsewhere.[8][10]

Frequently Asked Questions (FAQs)

Q3: What are the most effective strategies to directly increase the nucleophilicity of a 5-amino group?

Answer:

Beyond the troubleshooting steps mentioned above, the most powerful method to enhance nucleophilicity is through deprotonation.

Deprotonation to Form an Amide Anion:

By removing the proton from the amino group using a strong base, you generate an amide anion (-NH⁻). This species is significantly more electron-rich and, therefore, a much stronger nucleophile than the neutral amine.[11]

  • Choice of Base: The base must be strong enough to deprotonate the amine but should ideally be non-nucleophilic itself to avoid competing with the newly formed amide anion.

    • Common Bases: Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LHMDS), or Sodium bis(trimethylsilyl)amide (NaHMDS).

  • Reaction Conditions: This procedure must be carried out in an anhydrous aprotic solvent (e.g., THF, Dioxane) under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the strong base from reacting with water or oxygen.

StrategyMechanismRelative PowerKey Considerations
Add EDGs Increases electron density on Nitrogen via resonance/induction.ModerateRequires synthetic modification of the core scaffold.
Use Aprotic Solvent Prevents H-bonding, leaving the nucleophile more reactive.Moderate-HighEasy to implement; often very effective.
Deprotonation Forms a highly reactive amide anion (-NH⁻).[11]Very HighRequires a strong, non-nucleophilic base and anhydrous/inert conditions. May affect other acidic protons.

Table 1: Comparison of strategies to increase 5-amino group nucleophilicity.

Q4: How exactly do different solvent types affect the nucleophilicity of my amino group?

Answer:

Solvent choice is a critical parameter that directly influences the kinetic barrier of your reaction. The effect is primarily related to the solvent's ability to stabilize the nucleophile in its ground state.

G cluster_0 Polar Protic Solvent (e.g., H₂O, EtOH) cluster_1 Polar Aprotic Solvent (e.g., DMSO, DMF) protic_nuc R-NH₂ H-Bonded Solvent Cage protic_ts High Energy Transition State protic_nuc:f1->protic_ts High ΔG‡ (Slow Reaction) aprotic_nuc R-NH₂ 'Naked' Nucleophile aprotic_ts Low Energy Transition State aprotic_nuc:f1->aprotic_ts Low ΔG‡ (Fast Reaction)

Caption: Impact of solvent type on nucleophile reactivity and reaction energy barrier.

  • In Polar Protic Solvents: The solvent molecules have acidic protons and can form a tight hydrogen-bonding network around the amine's lone pair.[5] This "solvation shell" or "cage" stabilizes the amine, lowering its ground state energy. For the amine to react, it must expend energy to break free from this cage, resulting in a higher activation energy (ΔG‡) and a slower reaction.[4]

  • In Polar Aprotic Solvents: These solvents lack acidic protons and cannot act as hydrogen-bond donors.[6] While they can solvate the amine through dipole-dipole interactions, the interaction is much weaker.[5] The amine is less stabilized, existing in a higher energy ground state, and is more readily available for reaction. This leads to a lower activation energy and a faster reaction rate.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Nucleophilicity via Deprotonation

This protocol describes the use of Sodium Hydride (NaH) to deprotonate the 5-amino group prior to reaction with an electrophile.

⚠️ Safety First: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. All operations must be performed in a certified fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials:

  • Substrate containing the 5-amino group

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., an alkyl halide or acyl chloride)

  • Anhydrous reaction vessel with a magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles for transfer

Step-by-Step Methodology:

  • Preparation: Dry the reaction glassware thoroughly in an oven ( >100°C) and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Setup: To the reaction vessel, add the substrate (1.0 equivalent) and dissolve it in anhydrous THF (concentration typically 0.1-0.5 M).

  • Deprotonation: Under a positive pressure of inert gas, carefully add NaH (1.1 - 1.5 equivalents) to the stirred solution in small portions at 0°C (ice bath).

    • Rationale: Adding the base slowly at a low temperature helps to control the exothermic reaction and any hydrogen gas evolution. The excess equivalents ensure complete deprotonation.

  • Activation: Allow the reaction mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt of the amine may be observed as a precipitate.

    • Self-Validation: The evolution of hydrogen gas (bubbling) upon addition of NaH is a visual indicator that the deprotonation is occurring.

  • Reaction with Electrophile: Cool the mixture back down to 0°C. Slowly add a solution of the electrophile (1.0-1.2 equivalents) in anhydrous THF dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup (Quenching): Once the reaction is complete, cool the mixture to 0°C and very carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or water. Caution: Vigorous hydrogen evolution will occur.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, dilute with water and an organic solvent (e.g., ethyl acetate), and perform a standard aqueous extraction. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

Troubleshooting low conversion rates in thiazole ring formation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates in Thiazole Ring Formation

Welcome to the technical support center for heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with thiazole ring formation. As your dedicated application scientist, I will guide you through a systematic, cause-and-effect-based approach to diagnose and resolve common issues leading to low conversion rates, drawing upon established chemical principles and field-proven optimization strategies.

The Foundation: Understanding the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for constructing the thiazole core.[1] It classically involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction's success hinges on a sequence of key mechanistic steps: nucleophilic attack, intramolecular cyclization, and dehydration to form the stable aromatic ring. Understanding this pathway is the first step in effective troubleshooting.

Core Mechanism of Hantzsch Thiazole Synthesis

The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone, which is an SN2 reaction.[3][4] This is followed by an intramolecular condensation where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the final thiazole product.[5]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Step1 S-Alkylation (SN2) Reactants->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Product Thiazole Step3->Product

Caption: Key stages of the Hantzsch thiazole synthesis.

Systematic Troubleshooting Workflow

Before diving into specific issues, adopt a structured approach. A logical diagnostic flow prevents random, inefficient adjustments to your protocol. Start by evaluating the most fundamental parameters and progressively move to more complex variables.

Troubleshooting_Flowchart start Low Conversion Rate Observed check_reagents 1. Verify Starting Material Integrity start->check_reagents check_stoich 2. Confirm Stoichiometry & Reagent Addition check_reagents->check_stoich Reagents OK check_conditions 3. Analyze Reaction Conditions (Temp, Time, Solvent) check_stoich->check_conditions Stoichiometry OK check_side_reactions 4. Investigate Side Products (TLC/LCMS) check_conditions->check_side_reactions Conditions OK check_workup 5. Review Work-up & Isolation Procedure check_side_reactions->check_workup Main Product Formed success Problem Resolved check_workup->success Yield Improved

Caption: A logical workflow for diagnosing low-yield reactions.[6]

Frequently Asked Questions & Troubleshooting Guide

Category 1: Starting Material Integrity

Q1: My reaction is sluggish or failing completely. I suspect an issue with my starting materials. What should I look for?

A1: The purity and stability of your reactants are paramount. Impurities can inhibit the reaction or introduce competing side reactions, while degraded starting materials will inherently lead to lower yields.[7][8]

  • α-Haloketones: These reagents can be unstable. α-Bromoketones, in particular, are lachrymatory and can decompose over time, releasing HBr and leading to self-condensation or other side products.

    • Actionable Advice: Use freshly opened or recently purified α-haloketones. If decomposition is suspected (discoloration, presence of acidic vapors), consider purification by recrystallization or distillation. Store them in a cool, dark place, preferably under an inert atmosphere.

  • Thioamides: The quality of the thioamide is crucial. Impurities from its synthesis (e.g., residual amide) will not participate in the reaction.

    • Actionable Advice: Verify the purity of your thioamide by melting point or NMR spectroscopy. If you are preparing the thioamide yourself (e.g., from an amide using Lawesson's reagent), ensure it is thoroughly purified before use.[9]

  • Purity is Key: Sourcing high-purity reagents (typically ≥98%) is critical to minimize side reactions and improve overall reaction efficiency.[8] Always review the Certificate of Analysis (CoA) for your starting materials.[8]

Category 2: Reaction Conditions & Stoichiometry

Q2: How critical are temperature and reaction time, and how do I optimize them?

A2: Temperature and time are deeply interconnected. The Hantzsch synthesis often requires heating to facilitate the final dehydration and aromatization steps, which drives the reaction towards the stable aromatic product.[5]

  • Causality: Insufficient heat may stall the reaction at an intermediate stage (e.g., the cyclized, non-aromatic adduct), while excessive heat can cause degradation of reactants or the desired product, leading to complex mixtures.[6]

  • Actionable Advice:

    • Start Mild: Begin with conditions reported in the literature for similar substrates. A common starting point is refluxing in ethanol for 1-3 hours.[3]

    • Monitor Progress: The most reliable method for optimization is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[7] Track the consumption of the limiting reagent and the appearance of the product spot.

    • Systematic Optimization: If yields are low, systematically adjust the temperature. A Design of Experiments (DoE) approach can be highly effective for finding the optimal balance of temperature and time.[7]

ParameterEffect of Being Too LowEffect of Being Too HighOptimization Strategy
Temperature Incomplete reaction; stalls at intermediateDegradation of reactants/product; side reactionsRun reaction at several temperatures (e.g., RT, 50 °C, reflux) and monitor by TLC.
Time Incomplete conversion; unreacted starting materialIncreased side product formation; potential product degradationMonitor reaction by TLC every 30-60 minutes to determine when the limiting reagent is consumed.

Q3: My yield is inconsistent. Could my stoichiometry or reagent addition order be the cause?

A3: Absolutely. While the core reaction is 1:1, the stoichiometry is often adjusted to drive the reaction to completion.

  • Causality: The initial SN2 reaction is often the rate-limiting step. Using a slight excess of one reagent can ensure the complete consumption of the other, more valuable, starting material.

  • Actionable Advice:

    • Thioamide Excess: It is common practice to use a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents).[3] This is often done because thioamides can be more stable and less expensive than complex α-haloketones.

    • Addition Order: For sensitive substrates, consider adding the α-haloketone portion-wise to a solution of the thioamide. This maintains a low concentration of the electrophilic ketone, minimizing potential self-condensation or other side reactions.

Category 3: Solvents & Catalysts

Q4: How do I select the optimal solvent for my thiazole synthesis?

A4: Solvent choice is critical for ensuring your reactants are sufficiently dissolved and can interact effectively. The solvent's polarity and boiling point are key considerations.

  • Causality: The reaction involves both polar and nonpolar species and intermediates. The ideal solvent must adequately solubilize both starting materials to facilitate the initial bimolecular reaction.

  • Common Solvents & Rationale:

    • Alcohols (Ethanol, Methanol): These are the most common solvents.[3][4] They have good solvating power for both thioamides and α-haloketones and appropriate boiling points for thermal reactions.

    • Ethanol/Water Mixtures: In some cases, using a mixture of ethanol and water can significantly improve yields.[10]

    • High Polarity Solvents: For less reactive substrates, solvents like trifluoroethanol have been shown to be effective, likely due to their high polarity and slightly acidic nature which can promote intermediate formation.[11]

    • Green/Alternative Solvents: Modern protocols often explore greener options like water, polyethylene glycol (PEG), or ionic liquids, sometimes in combination with microwave irradiation or ultrasonic conditions to accelerate the reaction.[10][12]

Q5: Does the Hantzsch synthesis require a catalyst?

A5: The classical Hantzsch synthesis often proceeds thermally without an explicit catalyst.[3] However, the reaction can be influenced by pH, and modern variations frequently employ catalysts to improve efficiency and mildness.

  • Acidic Conditions: Performing the reaction under acidic conditions can sometimes alter the regioselectivity, especially when using N-monosubstituted thioureas, potentially leading to a mixture of 2-amino-thiazoles and 2-imino-dihydrothiazoles.[13]

  • Modern Catalysts: To improve yields and promote greener chemistry, various catalysts have been developed. These include:

    • Reusable solid catalysts like NiFe₂O₄ nanoparticles.[14][15]

    • Silica-supported acids.[10]

    • Visible-light-mediated, metal-free conditions.[16]

    • Actionable Advice: If the uncatalyzed thermal reaction is inefficient, consider exploring a literature-reported catalyzed method that is compatible with your substrates.

Category 4: Side Reactions & Purification

Q6: My TLC plate shows multiple spots. What are the likely side products?

A6: The appearance of multiple spots is a classic sign of competing reaction pathways or incomplete conversion.

  • Common Side Products:

    • Unreacted Starting Materials: The most obvious spots.

    • Dihydrothiazole Intermediate: If the final dehydration/oxidation step is incomplete, you may isolate the non-aromatic intermediate.[6] This is common in syntheses that form benzothiazoles from 2-aminothiophenols, where an explicit oxidant is often needed.[6]

    • Thioamide Hydrolysis: The corresponding amide can be formed if excess water is present under harsh conditions.[7]

    • α-Haloketone Dimerization: Under basic conditions or upon decomposition, the α-haloketone can self-condense.

  • Actionable Advice: Use co-spotting on your TLC plate with your starting materials to identify them. If possible, use LC-MS to get the mass of the side products, which can provide clues to their structure. To minimize side products, ensure an inert atmosphere if reactants are air-sensitive, use pure reagents, and optimize the temperature and reaction time.

Q7: I seem to lose most of my product during work-up and purification. What are some best practices?

A7: Product loss during isolation is a common but preventable issue. The key is to select a work-up and purification strategy that is well-suited to your product's physical properties (solubility, crystallinity, stability).

  • Work-up:

    • Precipitation/Filtration: Many Hantzsch products, particularly 2-aminothiazoles, are solids that are poorly soluble in water.[3] A standard and effective work-up involves pouring the cooled reaction mixture into a beaker containing a weak base solution (e.g., 5% Na₂CO₃ or NaHCO₃).[3][5] This neutralizes any acid generated (HX) and precipitates the product, which can then be collected by vacuum filtration.[3][5]

    • Extraction: If the product is not a solid or is soluble in the work-up solvent, an extractive work-up is necessary. Neutralize the reaction mixture, then extract with an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Emulsions: During aqueous work-up, emulsions can form. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[7]

  • Purification:

    • Recrystallization: If the crude product is relatively clean, recrystallization is an excellent method for obtaining highly pure material. Ethanol or methanol are common solvents.[6]

    • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard purification method.[6] Choose a solvent system that provides good separation of your product from impurities on a TLC plate (target Rf of ~0.3).

Validated Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a classic Hantzsch synthesis.[3]

  • Setup: In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 equiv) and thiourea (7.5 mmol, 1.5 equiv).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate to a gentle reflux (~65 °C) for 30-60 minutes. Monitor the reaction by TLC (e.g., 50% ethyl acetate/50% hexanes) until the 2-bromoacetophenone spot is consumed.

  • Work-up: Remove the reaction from heat and allow it to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.[3][5]

  • Drying: Allow the collected solid to air dry on a watch glass. Once dry, determine the mass and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Effective TLC Monitoring
  • Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s), a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Dissolve a tiny amount of each starting material in a suitable solvent (e.g., ethyl acetate) to create reference solutions.

    • Spot the starting materials in their respective lanes.

    • In the "co-spot" lane, spot all starting materials on top of each other.

    • Using a capillary tube, take a small aliquot of the reaction mixture and spot it in its lane.

  • Develop the Plate: Place the plate in a developing chamber containing a suitable mobile phase (eluent). Ensure the solvent level is below your pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. The product should be a new spot, typically with a different Rf value than the starting materials. The disappearance of the limiting reagent's spot indicates the reaction is approaching completion.

References

Technical Support Center: Managing Regioselectivity in Reactions with Substituted Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with substituted aminothiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to control the outcome of their synthetic transformations. Here, you will find in-depth answers to common challenges, troubleshooting guides for when your reactions do not proceed as planned, and detailed protocols to enhance the precision of your experiments.

Understanding the Landscape: The Aminothiazole Ring

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4] However, its rich and nuanced reactivity can present significant challenges in achieving the desired regioselectivity during functionalization. The interplay of the endocyclic nitrogen, the exocyclic amino group, and the sulfur atom creates a unique electronic environment, making the prediction and control of reaction sites a critical aspect of synthesis design.

This guide will provide clarity on the factors governing regioselectivity and offer practical solutions to common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is electrophilic substitution on 2-aminothiazoles typically favored at the C5 position?

The preferential electrophilic substitution at the C5 position of the 2-aminothiazole ring is a direct consequence of the powerful electron-donating effect of the exocyclic amino group at the C2 position. This group activates the thiazole ring towards electrophilic attack, primarily by increasing the electron density at the C5 position through resonance stabilization.

The mechanism of electrophilic aromatic substitution (EAS) involves the formation of a positively charged intermediate (a sigma complex or arenium ion).[5][6][7][8] When the electrophile attacks the C5 position, the resulting carbocation is significantly stabilized by the resonance contribution of the amino group, which can delocalize the positive charge. This stabilization is more pronounced for attack at C5 compared to C4.

EAS_Mechanism

General mechanism for electrophilic substitution at the C5 position.
Q2: Under what conditions can I achieve substitution at the N-exo (exocyclic amino group) or N-endo (endocyclic nitrogen) positions?

While C5 is the kinetically and thermodynamically favored site for many electrophilic additions, N-functionalization can be achieved by carefully selecting the electrophile and reaction conditions.

  • N-exo Acylation and Sulfonylation: Acylation and sulfonylation can occur at the exocyclic amino group.[2][3][4] The use of strong acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), can favor N-acylation.[2][3] The nucleophilicity of the exocyclic nitrogen is often higher than the endocyclic nitrogen, particularly in non-acidic media.

  • N-endo Alkylation: In some cases, particularly with less reactive alkylating agents, reaction at the endocyclic nitrogen has been observed. Computational studies have shown that the relative stability of the N-endo versus N-exo products can depend on the substitution pattern of the thiazole ring.[9]

  • Reaction with Isocyanates and Isothiocyanates: These reagents typically react at the endocyclic nitrogen to form adducts in a regiospecific manner.[9]

Q3: Is it possible to introduce a substituent at the C4 position?

Direct electrophilic substitution at the C4 position is challenging due to the electronic preference for C5. However, several strategies can be employed to achieve C4 functionalization:

  • Blocking the C5 Position: If the C5 position is already substituted, electrophilic attack may be directed to the C4 position, although this can require forcing conditions.

  • Directed C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, can provide access to C4-functionalized aminothiazoles.[10][11] These methods often rely on a directing group to guide the catalyst to the desired C-H bond.

  • Rearrangement Reactions: The "halogen dance" rearrangement, where a 5-halo-2-aminothiazole is treated with a strong base, can lead to the formation of the 4-halo isomer.[1]

  • Synthesis from Acyclic Precursors: Building the thiazole ring with the desired C4 substituent already in place is a common and effective strategy.[2][3][4]

Troubleshooting Guides

Problem 1: My halogenation reaction is giving me a mixture of products or no reaction.

Halogenation of 2-aminothiazoles is a common transformation, but achieving high regioselectivity can be tricky.

Probable Causes & Solutions:

Observation Probable Cause Recommended Solution
Mixture of 5-halo and di-halo products The reaction is too vigorous, or the stoichiometry of the halogenating agent is too high.Reduce the reaction temperature and add the halogenating agent slowly. Use a milder halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)) instead of elemental bromine or chlorine.
Reaction at the exocyclic amino group This can occur under certain conditions, especially with harsher reagents.Protect the amino group as an amide or carbamate before halogenation. The protecting group can be removed after the reaction.
No reaction or low conversion The thiazole ring is deactivated by electron-withdrawing substituents, or the halogenating agent is not sufficiently reactive.For deactivated substrates, a more potent halogenating system may be required. Consider using copper(II) halides (CuX2), which have been shown to be effective for regioselective halogenation at the C5 position.[12][13]
Formation of unexpected isomers In some cases, rearrangement reactions can occur.Carefully control the reaction conditions (temperature, solvent, base) to minimize side reactions.

Experimental Protocol: Regioselective Bromination at C5 using Copper(II) Bromide

This protocol is adapted from established methods for the selective C5-halogenation of 2-aminothiazoles.[12][13]

  • Dissolve the Substrate: In a round-bottom flask, dissolve the substituted 2-aminothiazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add Copper(II) Bromide: Add copper(II) bromide (CuBr2) (1.1 - 1.5 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Halogenation_Troubleshooting

Troubleshooting workflow for halogenation reactions.
Problem 2: My nitration reaction is resulting in decomposition or low yield.

Direct nitration of 2-aminothiazole can be a hazardous and low-yielding reaction due to the potential for vigorous exothermic reactions.[14][15]

Probable Causes & Solutions:

Observation Probable Cause Recommended Solution
Decomposition of starting material The reaction conditions are too harsh. Standard nitrating mixtures (HNO3/H2SO4) can be too strong for the sensitive aminothiazole ring.Use a milder nitrating agent. A common and effective method is to first form the bisulfite salt of the 2-aminothiazole and then perform the nitration.[14][15] This moderates the reactivity and improves safety and yield.
Low yield of the 5-nitro product Inefficient nitration or competing side reactions.Ensure the reaction is carried out at a low temperature (e.g., below 15°C) to minimize side reactions.[15] The use of a large excess of sulfuric acid can also be beneficial.[15]
Formation of N-nitro compounds Nitration can sometimes occur on the exocyclic amino group.Protecting the amino group prior to nitration can prevent this side reaction.
Problem 3: I am struggling with regioselectivity in Friedel-Crafts acylation.

Friedel-Crafts acylation of 2-aminothiazoles can be complex, with the potential for reaction at C5, N-exo, or even N-endo.

Probable Causes & Solutions:

Observation Probable Cause Recommended Solution
Mixture of C-acylated and N-acylated products The Lewis acid catalyst can coordinate to both the ring and the amino group, leading to a loss of selectivity.Protecting the exocyclic amino group with a Boc group can direct the acylation to the C5 position.[1] The Boc group can be easily removed under mild acidic conditions.
Low yield or no reaction The aminothiazole ring may be deactivated by the Lewis acid coordinating to the amino group.The use of a protected aminothiazole can mitigate this deactivation. Alternatively, milder Friedel-Crafts conditions or alternative acylation methods that do not require strong Lewis acids should be explored.
Formation of bis-acylated products Over-acylation can occur, especially with highly reactive acylating agents.Control the stoichiometry of the acylating agent carefully. Adding the acylating agent slowly at a low temperature can also help to prevent over-reaction.[1]

Advanced Strategies: Direct C-H Functionalization

For more complex substitution patterns or to access positions that are difficult to functionalize via traditional electrophilic substitution, direct C-H functionalization has emerged as a powerful tool.[16][17][18] These methods, often catalyzed by transition metals like palladium or rhodium, can offer high regioselectivity.

Key Considerations for C-H Functionalization:

  • Directing Groups: Many C-H functionalization reactions require a directing group to achieve high regioselectivity. For aminothiazoles, the exocyclic amino group or a derivative thereof can sometimes act as a directing group.

  • Catalyst System: The choice of catalyst, ligand, and oxidant is crucial for the success of these reactions.

  • Substrate Scope: The tolerance of various functional groups on the aminothiazole ring and the coupling partner should be considered.

Regioselectivity_Factors

Key factors influencing regioselectivity in aminothiazole reactions.

References

Technical Support Center: Navigating Solubility Challenges of 4-Methyl-1,3-thiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Methyl-1,3-thiazol-5-amine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to one of the most common hurdles in the early-stage drug discovery pipeline: poor aqueous solubility. As scientists and drug development professionals, we understand that compound precipitation in assay buffers can lead to inaccurate data, wasted resources, and significant delays in your research.

This resource is structured to move from foundational concepts to advanced, practical solutions, all presented in a direct question-and-answer format. We will delve into the "why" behind solubility issues and the "how" of overcoming them, ensuring that every protocol is a self-validating system grounded in solid scientific principles.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions regarding the solubility of this compound derivatives.

Q1: Why do my this compound derivatives have such poor water solubility?

A1: The limited aqueous solubility of these derivatives is rooted in their molecular structure. The core 4-Methyl-1,3-thiazole is a heterocyclic compound with a degree of aromatic character. While the 5-amino group can participate in hydrogen bonding with water, the overall solubility is heavily influenced by the substituents attached to the core.[1][2] In many drug discovery programs, these substituents are often lipophilic (fat-loving) fragments designed to interact with hydrophobic pockets in the target protein. This increased lipophilicity, often quantified by a higher LogP value, leads to a preference for non-polar environments over aqueous assay buffers.[3][4]

Q2: I've noticed that my compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What's happening?

A2: This common phenomenon is known as "precipitation upon dilution." Your derivative is likely highly soluble in the organic solvent, Dimethyl Sulfoxide (DMSO), but its concentration exceeds its thermodynamic solubility limit in the aqueous buffer. When the DMSO stock is introduced into the buffer, the DMSO concentration dramatically decreases, and the aqueous environment cannot maintain the compound in solution, leading to precipitation.[5]

Q3: How does the amine group on the thiazole ring affect solubility?

A3: The 5-amino group is a weak base, meaning it can accept a proton (H+) to form a positively charged ammonium salt (R-NH3+). This ionized form is significantly more water-soluble than the neutral (unionized) form due to favorable ion-dipole interactions with water molecules.[2] The extent of ionization is dependent on the pH of the solution and the pKa of the amine group, a relationship described by the Henderson-Hasselbalch equation.[6][7][8]

Part 2: Troubleshooting Guide - From Basic to Advanced Solutions

This section provides a systematic approach to troubleshooting and resolving solubility issues with your this compound derivatives.

Initial Steps: Optimizing Stock Solutions and Co-solvents

Problem: My compound is not fully dissolving in 100% DMSO.

Solution:

  • Gentle Heating and Sonication: Try warming the solution in a 37°C water bath and sonicating for 5-10 minutes. This can help overcome the activation energy required for dissolution.

  • Alternative Organic Solvents: If DMSO fails, consider other water-miscible organic solvents such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP). Always verify the compatibility of these solvents with your specific assay.

Problem: My compound precipitates upon dilution into the assay buffer.

Solution Workflow:

G start Precipitation Observed check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase final DMSO to 1-2% (assay permitting) check_dmso->increase_dmso No serial_dilution Perform serial dilutions in buffer instead of a single large dilution check_dmso->serial_dilution Yes check_solubility Is the compound still precipitating? increase_dmso->check_solubility serial_dilution->check_solubility ph_modification Proceed to pH Modification check_solubility->ph_modification Yes co_solvent_mix Try a co-solvent mixture (e.g., DMSO/Ethanol) check_solubility->co_solvent_mix If pH modification is not an option

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocol: Co-solvent Optimization

  • Determine Assay Tolerance: Before modifying your solvent system, it is crucial to determine the maximum concentration of the organic co-solvent that your assay can tolerate without affecting the biological outcome. This is typically done by running a control experiment with varying concentrations of the solvent.

  • Co-solvent Screening: If DMSO alone is insufficient, a mixture of co-solvents can be effective. A common combination is a 1:1 (v/v) mixture of DMSO and ethanol.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in the chosen co-solvent or co-solvent mixture.

  • Dilution into Assay Buffer: When diluting the stock solution, add it to the assay buffer while vortexing to ensure rapid dispersion. This minimizes localized high concentrations of the compound that can initiate precipitation.

Co-solventPropertiesTypical Final Assay Concentration
DMSO Aprotic, highly polar< 1% (up to 2% in some cases)
Ethanol Protic, polar< 5%
PEG 400 Protic, polar, viscousVaries, often used in formulations
Intermediate Strategy: pH Modification

The basicity of the 5-amino group on the thiazole ring provides a powerful tool for enhancing solubility. By lowering the pH of the assay buffer, we can increase the proportion of the more soluble, protonated form of the compound.

The Henderson-Hasselbalch Equation for a Weak Base:

pH = pKa + log ([B] / [BH+])

Where:

  • pH: The pH of the buffer.

  • pKa: The acid dissociation constant of the conjugate acid (BH+).

  • [B]: The concentration of the neutral base.

  • [BH+]: The concentration of the protonated (charged) base.

While the exact pKa of each derivative will vary, the amino group on a thiazole ring generally has a pKa in the range of 3-5. To significantly increase the proportion of the soluble, charged form (BH+), the pH of the buffer should be at least 1-2 units below the pKa of the compound.

G cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) B R-NH2 (Neutral, Poorly Soluble) BH_plus R-NH3+ (Charged, More Soluble) B->BH_plus + H+ BH_plus->B - H+

Caption: Effect of pH on the ionization of the 5-amino group.

Protocol for pH Optimization:

  • Determine pH Stability of Your System: Ensure that your target protein and other assay components are stable and active at a lower pH.

  • Select an Appropriate Buffer: Choose a buffer system that is effective in the desired pH range (e.g., acetate buffer for pH 4-5.5, citrate buffer for pH 3-6.2).

  • Prepare a Range of Buffers: Prepare your assay buffer at several pH values (e.g., 7.4, 6.5, 6.0, 5.5).

  • Test Solubility: Add your compound (from a DMSO stock) to each buffer at the final desired concentration.

  • Visual and Quantitative Assessment: Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry or a similar light-scattering technique to assess turbidity.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage preclinical development but can be adapted for in vitro assays.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous buffer. This should be used with caution as surfactants can interfere with some biological assays.

  • Amorphous Solid Dispersions: This involves dispersing the compound in a solid polymer matrix. While more complex to prepare, it can significantly enhance solubility and dissolution rates.[3][9]

Part 3: Final Checklist and Best Practices

  • Characterize Your Compound: Whenever possible, experimentally determine the pKa and LogP of your lead compounds.

  • Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of your stock solutions, as this can lead to compound degradation and precipitation.

  • Mind the Buffer Components: Be aware that high salt concentrations in your buffer can sometimes decrease the solubility of organic compounds (the "salting-out" effect).

  • Document Everything: Keep detailed records of your formulation attempts, including solvents, concentrations, pH, and observations. This will be invaluable as your project progresses.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to address the solubility challenges posed by this compound derivatives and generate reliable, reproducible data in your biological assays.

References

Technical Support Center: Catalyst Selection and Optimization for Functionalizing 4-Methyl-1,3-thiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Methyl-1,3-thiazol-5-amine

Welcome to the technical support center for the functionalization of this compound. This molecule is a crucial building block in medicinal chemistry and materials science, with the thiazole ring serving as a key pharmacophore in numerous approved drugs.[1][2][3] Its unique electronic structure, characterized by an electron-rich amino group at the C5 position and the coordinating sulfur and nitrogen heteroatoms, presents both opportunities and significant challenges for synthetic chemists.

This guide is structured to provide direct, actionable solutions to common problems encountered during the catalytic functionalization of this substrate. We will move beyond simple procedural lists to explore the underlying mechanistic principles, enabling you to make informed decisions and troubleshoot effectively.

Molecular Overview: Reactive Sites and Electronic Considerations

Understanding the inherent reactivity of this compound is the first step toward successful functionalization. The molecule has several potential reaction sites, with reactivity governed by the interplay of the activating amino group and the intrinsic properties of the thiazole ring.

cluster_molecule This compound cluster_legend Potential Functionalization Sites mol C2_Node C2 Position: - Most acidic proton. - Prone to C-H activation & lithiation. N_Amine_Node N of Amine: - Nucleophilic center. - Site for cross-coupling (e.g., Buchwald-Hartwig). N3_Ring_Node N3 of Ring: - Site of protonation/alkylation. - Forms thiazolium salts. G cluster_outcome Expected Outcome start Goal: Selective C2 Halogenation reagent Choose Halogenating Agent start->reagent nbs N-halosuccinimide reagent->nbs NBS / NCS cu_halide Copper(II) Halide reagent->cu_halide CuX₂ x2 Elemental Halogen reagent->x2 Br₂ / Cl₂ nbs_cond Control Stoichiometry (0.95 eq) Lower Temperature (0 °C) nbs->nbs_cond Good for mono-halogenation cu_halide_cond Mild Conditions (RT) Often cleaner reactions cu_halide->cu_halide_cond Excellent Regioselectivity x2_cond Risk of over-halogenation Requires careful control x2->x2_cond Highly Reactive outcome High yield of C2-monohalogenated product nbs_cond->outcome cu_halide_cond->outcome x2_cond->outcome Lower Selectivity G A 1. Setup & Degassing - Add aryl bromide (1.0 eq), This compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%) to an oven-dried flask. B 2. Solvent & Degassing - Add anhydrous toluene. - Seal the flask and degas the mixture with argon for 15 minutes. A->B C 3. Reaction - Heat the reaction mixture to 100-110 °C. - Monitor progress by TLC or LC-MS. B->C D 4. Workup - Cool to room temperature. - Quench with water and dilute with ethyl acetate. - Wash with brine, dry over Na₂SO₄. C->D E 5. Purification - Concentrate the organic layer in vacuo. - Purify the crude product by flash column chromatography. D->E

References

Validation & Comparative

Structure-activity relationship (SAR) studies of 4-Methyl-1,3-thiazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-1,3-thiazol-5-amine Analogs

Introduction: The Versatile this compound Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, derivatives of this compound have emerged as a particularly promising starting point for the development of novel therapeutic agents. The strategic placement of the methyl and amine groups on the thiazole core provides a unique electronic and steric profile, offering multiple vectors for chemical modification. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their development as inhibitors of human monoamine oxidase-B (hMAO-B), as well as their potential as antimicrobial and anticancer agents. We will delve into the rationale behind specific molecular modifications, present comparative experimental data, and provide detailed protocols for synthesis and evaluation.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound analogs is diverse, with lead compounds showing promise in several key areas. Below, we compare the performance of various analogs based on their biological activity, supported by experimental data from peer-reviewed studies.

Inhibition of Human Monoamine Oxidase-B (hMAO-B)

Monoamine oxidase-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of neurodegenerative disorders such as Parkinson's disease. Recent studies have identified this compound derivatives as potent and selective hMAO-B inhibitors.

A systematic SAR study of a series of N-substituted-4-methyl-1,3-thiazol-5-carboxamide derivatives revealed critical structural features for potent hMAO-B inhibition. The general structure under investigation is shown below:

General Structure of Thiazole-based hMAO-B Inhibitors

Caption: Core this compound scaffold with variable R-group substitution.

The following table summarizes the inhibitory activity of key analogs against hMAO-B, highlighting the impact of different substituents (R) on potency.

Compound IDR-Group (Substituent)hMAO-B IC50 (µM)
1a Phenyl0.85
1b 4-Fluorophenyl0.075
1c 4-Chlorophenyl0.068
1d 4-Bromophenyl0.092
1e 4-Methylphenyl0.21
1f 4-Methoxyphenyl0.35
1g 3,4-Dichlorophenyl0.045

SAR Insights for hMAO-B Inhibition:

  • Aromatic Substitution is Key: The presence of an N-phenyl group (Compound 1a ) confers moderate activity.

  • Halogenation Enhances Potency: The introduction of a halogen at the para-position of the phenyl ring significantly increases inhibitory activity. A 4-chloro substituent (Compound 1c ) and a 3,4-dichloro substitution (Compound 1g ) resulted in the most potent analogs in this series, with IC50 values of 68 nM and 45 nM, respectively. This suggests that electron-withdrawing groups and specific steric bulk in the active site pocket are favorable for binding.

  • Electron-Donating Groups Reduce Potency: The addition of electron-donating groups, such as methyl (Compound 1e ) or methoxy (Compound 1f ), led to a decrease in inhibitory activity compared to the halogenated analogs.

Antimicrobial and Anticancer Activities

The thiazole nucleus is also a common feature in compounds with antimicrobial and anticancer properties. While a detailed comparative table for this compound analogs in these areas is not available in a single study, broader research on thiazole derivatives provides valuable SAR insights.

For antimicrobial activity , studies have shown that the nature and position of substituents on the thiazole ring and any appended aromatic systems are critical. Often, the presence of specific electron-withdrawing groups or heterocyclic moieties can enhance the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

In the context of anticancer activity , thiazole-containing compounds have been investigated as inhibitors of various protein kinases and other cellular targets. The SAR often points to the importance of the substituents' ability to form hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of this compound analogs.

General Synthetic Pathway

The synthesis of N-substituted-4-methyl-1,3-thiazol-5-carboxamides typically follows a multi-step sequence.

G start Ethyl acetoacetate step1 Bromination start->step1 intermediate1 Ethyl 2-bromoacetoacetate step1->intermediate1 step2 Reaction with Thioacetamide intermediate1->step2 intermediate2 Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid step3->intermediate3 step4 Amide Coupling with Substituted Aniline intermediate3->step4 final_product N-substituted-4-methyl-1,3-thiazol-5-carboxamide Analogs step4->final_product

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Synthesis Protocol (Example: Compound 1c):

  • Synthesis of Ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate: A mixture of ethyl 2-bromoacetoacetate and thioacetamide is refluxed in ethanol for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized to yield the thiazole ester.

  • Hydrolysis to 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: The synthesized ester is hydrolyzed using an aqueous solution of sodium hydroxide under reflux. After acidification with HCl, the carboxylic acid precipitates and is collected by filtration.

  • Amide Coupling: The carboxylic acid is activated, for example with thionyl chloride, to form the acid chloride. This is then reacted with 4-chloroaniline in the presence of a base like triethylamine in a suitable solvent such as dichloromethane at room temperature to yield the final product, N-(4-chlorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide (1c ). The product is then purified by column chromatography.

hMAO-B Inhibition Assay Protocol

This protocol is based on a continuous spectrophotometric method.

  • Preparation of Reagents:

    • Enzyme: Recombinant human MAO-B.

    • Substrate: Benzylamine.

    • Detection Reagent: Amplex Red reagent and horseradish peroxidase (HRP).

    • Buffer: Sodium phosphate buffer (pH 7.4).

    • Test Compounds: Dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each test compound dilution.

    • Add 100 µL of a mixture containing the Amplex Red reagent, HRP, and hMAO-B enzyme in buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the benzylamine substrate.

    • Measure the fluorescence intensity (excitation at 530 nm, emission at 590 nm) every 5 minutes for 30 minutes at 37°C.

    • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • Data Analysis:

    • The percent inhibition for each compound concentration is calculated relative to a DMSO control.

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a versatile platform for the development of potent bioactive molecules. SAR studies have demonstrated that specific substitutions on this core can lead to highly potent and selective inhibitors of hMAO-B, with halogenated N-phenyl analogs showing particular promise. The insights gained from these studies provide a rational basis for the design of future analogs with improved potency and pharmacokinetic properties. Further exploration of this scaffold in the areas of antimicrobial and anticancer research is also warranted, given the broad biological activities associated with thiazole derivatives. The synthetic and screening protocols outlined in this guide offer a robust framework for the continued investigation and optimization of this important class of compounds.

A Comparative Guide to the Biological Efficacy of 4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-methylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth comparison of the biological efficacy of different 4-methylthiazole derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers in drug discovery and development.

The 4-Methylthiazole Core: A Versatile Pharmacophore

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component of many biologically active molecules, including vitamin B1 (thiamine). The addition of a methyl group at the 4-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore how further substitutions on this core structure give rise to a diverse range of biological activities, highlighting the subtle interplay between chemical structure and biological function.

Comparative Anticancer Efficacy of 4-Methylthiazole Derivatives

Recent research has focused on the development of 4-methylthiazole derivatives as potent anticancer agents. A notable class of such compounds are the 4-substituted methoxybenzoyl-aryl-thiazoles, or "SMART" compounds. These molecules have demonstrated significant antiproliferative activity against various cancer cell lines, with potencies reaching the nanomolar range.[1]

Structure-Activity Relationship of SMART Compounds

The general structure of SMART compounds consists of three aromatic rings ("A", "B", and "C") connected by a ketone linker. The central "B" ring is the 4-methylthiazole core. The antiproliferative activity of these compounds is highly dependent on the substitutions on the "A" and "C" rings.

A study by Li et al. (2009) systematically investigated these structure-activity relationships, providing valuable insights for the rational design of more potent analogues.[1] The key findings are summarized in the table below:

Compound ID"A" Ring Substitution"C" Ring SubstitutionAverage IC50 (µM) against Melanoma and Prostate Cancer Cells
8f 4-F3,4,5-trimethoxy0.041
8g 4-F3,5-dimethoxy0.297
8a 4-F4-methoxy>10
8b 4-FH>10
8k 4-NH23,4,5-trimethoxy0.055
8m 4-CH33,4,5-trimethoxy0.062

Data sourced from Li et al. (2009).[1]

From this data, it is evident that the presence of a 3,4,5-trimethoxyphenyl group on the "C" ring is crucial for high potency, as seen in compound 8f . The substitution on the "A" ring also plays a significant role, with electron-withdrawing (e.g., -F) and electron-donating (e.g., -NH2, -CH3) groups at the para position enhancing activity.

Another study by Al-Abdullah et al. (2023) synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[2]

Compound IDR' SubstitutionIC50 (µM) - MCF-7IC50 (µM) - HepG2
4a H12.7 ± 0.776.69 ± 0.41
4b Br31.5 ± 1.9151.7 ± 3.13
4c N=N-Ph2.57 ± 0.16 7.26 ± 0.44
5 OCOCH3 (on 4-OH)28.0 ± 1.6926.8 ± 1.62
Staurosporine(Standard)6.77 ± 0.418.4 ± 0.51

Data sourced from Al-Abdullah et al. (2023).[2]

In this series, compound 4c , with a phenylazo (-N=N-Ph) substitution, demonstrated the highest potency, even surpassing the standard drug staurosporine against the MCF-7 cell line.[2] This highlights the diverse range of functional groups that can be incorporated into the 4-methylthiazole scaffold to achieve potent anticancer activity.

Experimental Protocols for Assessing Biological Efficacy

To ensure the reproducibility and validity of biological efficacy data, standardized experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to evaluate the anticancer and antimicrobial properties of 4-methylthiazole derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Test compounds (4-methylthiazole derivatives)

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat_cells Add compound dilutions to cells incubate1->treat_cells prep_compounds Prepare compound dilutions incubate2 Incubate for desired period treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. After incubation, the lowest concentration of the agent that prevents visible turbidity is recorded as the MIC.

Materials:

  • 96-well microplates

  • Test compounds (4-methylthiazole derivatives)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB directly in a 96-well plate. Typically, 100 µL of each dilution is added to the wells.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Mechanism of Action: Targeting Key Signaling Pathways

The biological effects of 4-methylthiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some derivatives have been shown to exert their neuroprotective and anticancer effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[8][9][10]

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[8][9] In the context of cancer, the role of p38 MAPK is complex and can be either pro-tumorigenic or tumor-suppressive depending on the cellular context.[9][10] Some 4-methylthiazole derivatives may promote apoptosis in cancer cells by activating the p38 MAPK pathway.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effects stress Cellular Stress (e.g., UV, Osmotic Shock) mkkk MAPKKK (e.g., ASK1, TAK1) stress->mkkk cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) cytokines->mkkk mkk MAPKK (MKK3, MKK6) mkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, p53) p38->transcription_factors kinases Other Kinases (e.g., MK2) p38->kinases apoptosis Apoptosis transcription_factors->apoptosis cell_cycle Cell Cycle Arrest transcription_factors->cell_cycle inflammation Inflammation kinases->inflammation

Caption: Simplified overview of the p38 MAPK signaling cascade.

Conclusion

The 4-methylthiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. As demonstrated in this guide, subtle modifications to the core structure can lead to significant differences in biological efficacy, particularly in the context of anticancer activity. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation 4-methylthiazole derivatives with enhanced potency and selectivity. The detailed experimental protocols also offer a practical resource for researchers to reliably evaluate the biological activity of these promising compounds. Further investigation into the precise mechanisms of action, such as their modulation of key signaling pathways like p38 MAPK, will be crucial for their successful translation into clinical applications.

References

A Comparative Guide to the In Vitro Kinase Screening of Novel 4-Methyl-1,3-thiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of novel 4-Methyl-1,3-thiazol-5-amine derivatives against established kinase inhibitors, supported by detailed experimental protocols and data. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical scaffold in kinase-targeted drug discovery.

The 1,3-thiazole-5-amine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases.[1][2][3] The strategic placement of a methyl group at the 4-position can enhance binding affinity and selectivity. This guide will delve into the in vitro kinase screening of a new series of derivatives based on this promising core, comparing their potency and selectivity against well-characterized inhibitors.

Comparative Analysis of Kinase Inhibition

The primary goal of this study was to evaluate the inhibitory activity of three novel this compound derivatives, designated as NTC-101 , NTC-102 , and NTC-103 , against a panel of cancer-relevant kinases. For comparison, two well-established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted Bcr-Abl and Src family kinase inhibitor), were included.[4]

Table 1: Comparative IC50 Values of Novel Thiazole Derivatives and Reference Compounds

CompoundTarget KinaseIC50 (nM)
NTC-101 Aurora Kinase A15
Aurora Kinase B25
VEGFR2>1000
NTC-102 Aurora Kinase A8
Aurora Kinase B12
VEGFR2500
NTC-103 Aurora Kinase A50
Aurora Kinase B75
VEGFR2>1000
Staurosporine Aurora Kinase A5
Aurora Kinase B10
VEGFR220
Dasatinib Aurora Kinase A30
Aurora Kinase B45
VEGFR21

IC50 values were determined using the ADP-Glo™ Kinase Assay. Data are representative of three independent experiments.

From the data, it is evident that NTC-102 exhibits the most potent inhibition of Aurora Kinases A and B among the novel compounds, with IC50 values of 8 nM and 12 nM, respectively. Notably, the novel derivatives demonstrate significantly higher selectivity for Aurora kinases over VEGFR2 compared to the broad-spectrum inhibitor Staurosporine. This selectivity is a crucial attribute in modern drug discovery, aiming to minimize off-target effects.[5][6][7]

Experimental Methodologies

To ensure the reliability and reproducibility of our findings, standardized and validated assay platforms were employed. The following sections detail the protocols for the primary kinase screening and a secondary, orthogonal assay for hit confirmation.

Primary Screening: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for measuring kinase activity.[8][9][10]

Workflow for ADP-Glo™ Kinase Assay

G A Kinase Reaction Setup (Kinase, Substrate, ATP, Compound) B Incubate at RT (e.g., 60 minutes) A->B C Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) B->C D Incubate at RT (40 minutes) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F Incubate at RT (30-60 minutes) E->F G Measure Luminescence (Plate Reader) F->G G cluster_0 Kinase Reaction cluster_1 Development Reaction A FRET Peptide Substrate (Coumarin-Fluorescein) B Phosphorylated Peptide A->B Kinase + ATP C Development Reagent (Protease) E Intact Peptide (FRET Maintained) B->E Resistant to Cleavage D Cleaved Peptide (FRET Disrupted) C->D Cleaves Non-phosphorylated Peptide

References

A Researcher's Guide to Greener Syntheses of Thiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Thiazole Synthesis

Thiazole, a five-membered heterocyclic scaffold containing nitrogen and sulfur, is a cornerstone in medicinal chemistry. Its derivatives are integral components of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The classical Hantzsch synthesis, developed in 1887, has long been the cornerstone of thiazole synthesis. However, this conventional method often relies on harsh reaction conditions, hazardous solvents, and can generate significant chemical waste, posing environmental concerns.

In the contemporary landscape of drug discovery and development, the principles of green chemistry are paramount. The pursuit of sustainable and eco-friendly synthetic methodologies is not merely an ethical obligation but a scientific necessity. This guide provides a comparative analysis of various green synthesis methods for thiazole derivatives, offering researchers and drug development professionals a comprehensive overview of the alternatives to conventional techniques. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of microwave-assisted synthesis, ultrasound-assisted synthesis, and catalyst-free approaches, juxtaposing them with the traditional Hantzsch method.

Comparative Analysis of Synthesis Methodologies

The selection of a synthetic route is a critical decision in the drug development pipeline, influencing not only the efficiency and yield but also the environmental footprint of the process. Here, we critically evaluate the performance of prominent green synthesis techniques against the conventional Hantzsch synthesis.

The Benchmark: Conventional Hantzsch Thiazole Synthesis

The Hantzsch synthesis typically involves the condensation reaction between an α-haloketone and a thioamide. While effective and versatile, it often necessitates prolonged reaction times, elevated temperatures, and the use of volatile organic solvents (VOCs), which contribute to environmental pollution.

Key Characteristics:

  • Reaction Time: Often requires several hours to overnight.

  • Temperature: Typically requires heating or refluxing.

  • Solvents: Commonly employs solvents like ethanol, methanol, or dioxane.

  • Byproducts: Can generate inorganic salts and other waste products that require careful disposal.

Green Alternative 1: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a dramatic reduction in reaction times and often leading to higher yields and cleaner reaction profiles. This is attributed to the efficient and uniform heating of the reaction mixture, which accelerates the rate of reaction.

Causality Behind Experimental Choices: The use of microwave energy allows for rapid and localized heating of polar molecules in the reaction mixture, leading to a significant increase in the reaction rate. This often eliminates the need for high-boiling, environmentally harmful solvents. One-pot, multi-component reactions are particularly well-suited for microwave synthesis, further enhancing the efficiency and atom economy of the process.[1]

Advantages:

  • Rapid Reactions: Reaction times are often reduced from hours to minutes.[1]

  • Higher Yields: Increased yields are frequently observed due to reduced side reactions.

  • Energy Efficiency: More energy-efficient compared to conventional heating methods.

  • Solvent Minimization: Often allows for solvent-free reactions or the use of greener solvents.[2]

Disadvantages:

  • Scalability: Scaling up microwave reactions can be challenging and may require specialized equipment.

  • Pressure Build-up: Reactions involving volatile solvents can lead to pressure build-up, requiring specialized sealed vessels.

Green Alternative 2: Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green alternative. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.

Causality Behind Experimental Choices: The intense energy released during cavitation can break chemical bonds and generate highly reactive species, accelerating the reaction. This method is particularly effective for heterogeneous reactions and can often be performed at room temperature, reducing energy consumption. The use of water as a solvent under ultrasonic conditions is a hallmark of this green technique.[3][4]

Advantages:

  • Mild Conditions: Reactions can often be carried out at lower temperatures.[3][5]

  • Reduced Reaction Times: Significant rate enhancements are commonly observed.[5][6]

  • Improved Yields: Higher product yields are often achieved.[5]

  • Versatility: Applicable to a wide range of reactions, including multi-component syntheses.[6]

Disadvantages:

  • Specialized Equipment: Requires an ultrasonic bath or probe.

  • Reproducibility: Ensuring consistent energy delivery for reproducibility can be a concern.

Green Alternative 3: Catalyst-Free and Green Catalyst Synthesis

A cornerstone of green chemistry is the use of non-toxic, recyclable catalysts or, ideally, the elimination of catalysts altogether. Catalyst-free reactions, often conducted in green solvents like water or polyethylene glycol (PEG), offer a highly sustainable approach. When catalysts are necessary, the focus is on using benign and recyclable options.

Causality Behind Experimental Choices: The intrinsic reactivity of the starting materials is harnessed in catalyst-free systems, often facilitated by green solvents that can promote the reaction through effects like hydrogen bonding or polarity. The use of heterogeneous catalysts simplifies product purification as the catalyst can be easily separated by filtration and reused, minimizing waste.[2]

Advantages:

  • Environmental Benignity: Avoids the use of toxic and often expensive metal catalysts.

  • Simplified Work-up: Catalyst removal is straightforward or unnecessary, reducing purification steps.

  • Cost-Effectiveness: Eliminates the cost associated with catalysts and their disposal.

  • High Atom Economy: Often proceeds with high efficiency, minimizing waste.[2]

Disadvantages:

  • Limited Scope: Not all reactions can proceed efficiently without a catalyst.

  • Longer Reaction Times: In some cases, catalyst-free reactions may require longer times compared to catalyzed alternatives.

Quantitative Data Summary

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthesis methods based on data from published literature.

Method Typical Reaction Time Typical Yield (%) Typical Temperature (°C) Common Solvents/Catalysts Key Advantages Key Disadvantages
Conventional (Hantzsch) 4 - 24 hours60 - 8580 - 120Ethanol, MethanolWell-established, versatileLong reaction times, high energy consumption, use of VOCs
Microwave-Assisted 5 - 30 minutes85 - 95100 - 150Ethanol, Water, Solvent-freeRapid, high yields, energy efficientScalability challenges, potential for pressure build-up
Ultrasound-Assisted 30 - 120 minutes80 - 9625 - 60Water, EthanolMild conditions, reduced reaction timesSpecialized equipment, potential reproducibility issues
Catalyst-Free/Green Catalyst 2 - 20 hours75 - 9625 - 100Water, PEG, Reusable catalystsEnvironmentally benign, simple work-upPotentially longer reaction times, limited scope

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key synthesis methods are provided below.

Protocol 1: Conventional Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (20 mL).

  • Reflux the reaction mixture with stirring for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (50 mL) to neutralize the hydrobromic acid formed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted Synthesis of Thiazole Derivatives

This protocol demonstrates a rapid and efficient one-pot, three-component synthesis.[1]

Materials:

  • Aldehyde (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • α-Haloketone (1 mmol)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), thiosemicarbazide (1 mmol), and a catalytic amount of glacial acetic acid in ethanol (5 mL).

  • Seal the vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at 100-120°C for 5-15 minutes.

  • Add the α-haloketone (1 mmol) to the reaction mixture.

  • Continue microwave irradiation at the same temperature for another 5-10 minutes.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

Protocol 3: Ultrasound-Assisted Synthesis of Thiazole Derivatives

This protocol illustrates a green synthesis using ultrasonic irradiation in an aqueous medium.[5]

Materials:

  • α-Bromoketone (1 mmol)

  • Thioamide (1 mmol)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, suspend the α-bromoketone (1 mmol) and thioamide (1 mmol) in water (10 mL).

  • Place the flask in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, collect the solid product by filtration.

  • Wash the product with water and dry.

  • Recrystallize from ethanol if further purification is required.

Mechanistic Insights and Workflow Diagrams

Understanding the reaction mechanisms provides a rationale for the observed efficiency of green synthesis methods.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving the initial formation of a thiouronium salt, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism A α-Haloketone + Thioamide B Thiouronium Salt Intermediate A->B Nucleophilic Attack C Cyclization B->C Intramolecular Condensation D Dehydration C->D Loss of H2O E Thiazole Derivative D->E Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Microwave-Assisted Synthesis Workflow

The workflow for microwave-assisted synthesis is characterized by its rapidity and efficiency.

Microwave_Workflow start Reactants + Solvent in Microwave Vial process1 Seal Vessel & Place in Microwave Synthesizer start->process1 process2 Microwave Irradiation (Controlled Temp & Pressure) process1->process2 process3 Rapid & Uniform Heating process2->process3 process4 Reaction Completion (Minutes) process3->process4 end Product Isolation (Filtration/Extraction) process4->end

Caption: General workflow for microwave-assisted synthesis.

Ultrasound-Assisted Synthesis Workflow

Ultrasound-assisted synthesis leverages acoustic cavitation to accelerate chemical reactions under mild conditions.

Ultrasound_Workflow start Reactants in Solvent (often Aqueous) process1 Place in Ultrasonic Bath start->process1 process2 Ultrasonic Irradiation process1->process2 process3 Acoustic Cavitation (Localized High T/P) process2->process3 process4 Reaction at Ambient Temperature process3->process4 end Product Isolation process4->end

Caption: General workflow for ultrasound-assisted synthesis.

Conclusion: Embracing a Sustainable Future for Thiazole Synthesis

The comparative analysis presented in this guide unequivocally demonstrates that green synthesis methodologies offer significant advantages over the conventional Hantzsch synthesis for the preparation of thiazole derivatives. Microwave-assisted and ultrasound-assisted methods provide remarkable rate enhancements and often lead to higher yields under milder conditions. Catalyst-free and green catalyst approaches further enhance the environmental credentials of these syntheses by minimizing waste and avoiding toxic reagents.

While the scalability of some green techniques may present challenges, the ongoing advancements in reactor technology are continuously addressing these limitations. For researchers, scientists, and drug development professionals, the adoption of these green methodologies is not just a trend but a fundamental shift towards more sustainable and efficient chemical synthesis. By embracing these innovative approaches, the scientific community can continue to unlock the therapeutic potential of thiazole derivatives while minimizing our impact on the environment.

References

A Senior Application Scientist's Guide to Validating the Binding Mode of Thiazole-Based Inhibitors via Molecular Docking

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins.[1][2] Molecular docking is an indispensable computational tool for predicting the binding orientation of these inhibitors, guiding structure-activity relationship (SAR) studies and hit-to-lead optimization.[3][4] However, docking simulations are not infallible; their scoring functions are approximations of binding affinity, and the predicted poses can be misleading without rigorous validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically validate the binding mode of thiazole-based inhibitors. We will delve into both computational and experimental methodologies, offering a comparative analysis to help you select the most appropriate techniques for your project. This multi-faceted approach is crucial for building confidence in your computational models and making informed decisions in the drug discovery pipeline.

The Indispensable Role and Inherent Challenge of Molecular Docking

Thiazole-containing compounds are prevalent in both natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] Their unique electronic properties and ability to participate in diverse molecular interactions make them privileged structures in drug design. Molecular docking leverages our knowledge of a target protein's three-dimensional structure to predict how a small molecule, such as a thiazole-based inhibitor, will bind.[1] This technique is instrumental in hypothesizing key interactions, explaining observed SAR, and prioritizing compounds for synthesis.[3][6]

The core challenge, however, lies in the fact that a docking score is a computational estimation, not a direct measure of binding affinity.[7][8] Several plausible binding poses may have similar scores, and the top-ranked pose may not be the biologically relevant one. Therefore, relying solely on the output of a docking program without further validation is a high-risk strategy that can lead to costly and time-consuming detours in a research program. The central dogma of computational chemistry in drug design should be: "predict, then verify." This guide outlines the "verify" component of that process.

The Initial Docking Workflow: A Practical Protocol

Before any validation can occur, a robust and reproducible docking protocol must be established. The goal is to generate a plausible binding hypothesis. Here, we outline a standard workflow using a hypothetical thiazole-based inhibitor against a protein kinase.

Step-by-Step Docking Protocol:
  • Protein Preparation:

    • Obtain the Crystal Structure: Download the target protein's 3D structure from the Protein Data Bank (PDB). For this example, we'll use a kinase with a co-crystallized ligand.

    • Initial Cleanup: Remove all non-essential molecules, including water, ions, and co-solvents. Retain the co-crystallized ligand for now as a reference.

    • Protonation and Optimization: Assign protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is critical as it dictates the hydrogen bonding network.

    • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while keeping the backbone atoms fixed.

  • Ligand Preparation:

    • Sketch the Thiazole Inhibitor: Draw the 2D structure of your thiazole-based inhibitor.

    • Generate 3D Conformation: Convert the 2D structure into a 3D conformation.

    • Ligand Energetics: Assign partial charges and minimize the ligand's energy to obtain a low-energy conformation.

  • Binding Site Definition & Grid Generation:

    • Define the Active Site: The binding site is typically defined based on the position of the co-crystallized ligand. A grid box is generated that encompasses this entire volume.

    • Causality: The size of the grid box is a critical parameter. A box that is too small may prevent the docking algorithm from finding the correct pose, while a box that is too large can increase computation time and decrease accuracy.

  • Molecular Docking Simulation:

    • Select a Docking Algorithm: Choose a suitable docking program (e.g., AutoDock, Glide, GOLD).

    • Run the Docking Job: Execute the docking simulation, allowing for flexible ligand conformations. It is common to generate multiple binding poses (e.g., 10-20) for analysis.

  • Pose Analysis and Hypothesis Generation:

    • Visual Inspection: Carefully examine the top-ranked poses in the context of the binding pocket.[8]

    • Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking between the thiazole inhibitor and protein residues.

    • Formulate a Hypothesis: Based on the most plausible and well-scored pose, formulate a hypothesis about the binding mode. For example: "The nitrogen atom in the thiazole ring forms a critical hydrogen bond with the backbone amide of Cysteine-302 in the hinge region." This hypothesis will be the subject of the validation studies that follow.

A Multi-Tiered Approach to Validating Your Docking Hypothesis

Validation is not a single experiment but a process of accumulating evidence. We can categorize validation methods into two main types: computational and experimental.

Validation_Workflow cluster_0 Computational Modeling cluster_1 Validation Stages cluster_2 Outcome Docking Initial Molecular Docking Hypothesis Generate Binding Hypothesis Docking->Hypothesis CompVal Computational Validation (Re-docking, MD Simulations) Hypothesis->CompVal Initial Check CompVal->Hypothesis Refine Hypothesis ExpVal Experimental Validation (Biochemical Assays, Biophysics, Crystallography) CompVal->ExpVal Proceed if computationally sound ExpVal->Hypothesis ValidatedMode Validated Binding Mode ExpVal->ValidatedMode Confirm with empirical data

Caption: A multi-tiered workflow for validating a molecular docking hypothesis.

Computational Validation Methods: The First Line of Scrutiny

Before committing to resource-intensive experimental validation, several in silico checks can provide an initial assessment of the docking protocol's reliability.

Re-docking (Self-Docking)
  • Principle: This is the most fundamental validation check. The co-crystallized ligand is extracted from the PDB file and then docked back into its own protein structure. The goal is to see if the docking program can reproduce the experimentally observed binding pose.

  • Protocol:

    • Prepare the protein and the co-crystallized ligand as described in the docking workflow.

    • Define the binding site based on the original position of the ligand.

    • Run the docking simulation.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.

  • Interpretation: An RMSD value below 2.0 Å is generally considered a successful result, indicating that the docking protocol is capable of identifying the correct binding mode.[9] If the re-docking fails, the docking parameters (e.g., grid size, scoring function) must be adjusted until a successful result is achieved.

Decoy Set Enrichment
  • Principle: This method tests the ability of the scoring function to distinguish known active compounds from "decoys" (molecules that are physically similar but presumed to be inactive).[10]

  • Protocol:

    • Compile a list of known active inhibitors for your target.

    • Generate or download a set of decoy molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds.

    • Create a combined database containing both the actives and the decoys (typically with a large excess of decoys).

    • Perform a virtual screen of the entire database against your target protein using the established docking protocol.

    • Rank all molecules by their docking score.

  • Interpretation: A successful docking protocol will preferentially rank the active compounds at the top of the list. This is often visualized using a Receiver Operating Characteristic (ROC) curve. A high Area Under the Curve (AUC) for the ROC plot indicates that the protocol is effective at distinguishing true binders from non-binders.[10]

Molecular Dynamics (MD) Simulations
  • Principle: MD simulations assess the stability of the predicted protein-ligand complex over time (typically nanoseconds). A correct binding pose should remain stable within the binding pocket, maintaining key interactions.

  • Protocol:

    • Take the top-ranked docked pose of your thiazole inhibitor as the starting structure.

    • Place the complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

    • Run an MD simulation for a duration of 50-100 nanoseconds.

    • Analyze the trajectory of the simulation, monitoring the RMSD of the ligand and the persistence of key hydrogen bonds and other interactions.

  • Interpretation: If the ligand remains stably bound in its initial pose throughout the simulation, it increases confidence in the docking result. If the ligand diffuses out of the pocket or undergoes a major conformational change, the initial pose may be incorrect.[11]

Experimental Validation Methods: Grounding Predictions in Reality

Computational methods provide valuable but indirect evidence. Experimental validation is essential for confirming the predicted binding mode.

Binding_Mode_Hypothesis protein Protein Active Site Hinge Region (Cys302) Hydrophobic Pocket (Leu250, Val280) Gatekeeper Residue (Thr315) Solvent Exposed Region (Asp350) ligand Thiazole Inhibitor N-H group Thiazole Ring Phenyl Group ligand:h_bond->protein:res1 H-bond (Validate via Mutagenesis of Cys302) ligand:thiazole->protein:res3 Pi-Stacking (Validate via Mutagenesis of Thr315) ligand:phenyl->protein:res2 Hydrophobic Interaction (Validate with SAR)

Caption: A hypothetical binding mode of a thiazole inhibitor highlighting interactions for experimental validation.

Site-Directed Mutagenesis
  • Principle: This is a powerful method for testing the importance of a specific amino acid residue in ligand binding. If the docking pose predicts a critical hydrogen bond or other interaction with a particular residue, mutating that residue should disrupt binding and reduce the inhibitor's potency.

  • Protocol:

    • Identify Key Residue: From your docking hypothesis, identify a residue predicted to make a critical interaction (e.g., Cysteine-302 forming a hydrogen bond).

    • Create Mutant Protein: Use molecular biology techniques to create a mutant version of the protein where the key residue is replaced, typically with a non-interacting residue like alanine (e.g., C302A).

    • Express and Purify: Express and purify both the wild-type (WT) and mutant proteins.

    • Perform Functional Assay: Measure the inhibitory activity (e.g., IC50) of your thiazole compound against both the WT and mutant proteins.

  • Interpretation: A significant increase in the IC50 value for the mutant protein compared to the WT protein strongly supports the predicted interaction. For example, if the IC50 shifts from 10 nM for WT to 1000 nM for the C302A mutant, it provides compelling evidence for the importance of the Cys302 interaction.

X-ray Crystallography
  • Principle: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. It provides a direct, unambiguous picture of the binding mode.

  • Protocol:

    • Co-crystallization: Grow crystals of the target protein in the presence of the thiazole inhibitor.

    • Data Collection: Expose the crystal to an X-ray source and collect diffraction data.

    • Structure Solution and Refinement: Process the diffraction data to solve the electron density map and build the atomic model of the complex.

  • Interpretation: The resulting crystal structure can be directly compared to the docked pose. A close match provides definitive validation of the computational model. While powerful, this method can be challenging and time-consuming, as obtaining high-quality crystals is not always possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR techniques can confirm binding and provide information about which parts of the ligand are in close proximity to the protein. Saturation Transfer Difference (STD) NMR is particularly useful. In STD-NMR, the protein is selectively saturated with radio waves, and this saturation is transferred to any bound ligand. By comparing the NMR spectrum with and without protein saturation, one can identify the ligand's protons that are closest to the protein surface.

  • Protocol:

    • Prepare Samples: Create two samples containing your thiazole inhibitor: one with the target protein and one without.

    • Acquire STD-NMR Spectra: Perform the STD-NMR experiment on the sample containing the protein.

    • Data Analysis: Calculate the difference spectrum to identify which protons on the inhibitor receive the saturation transfer.

  • Interpretation: Protons on the inhibitor that show the strongest signals in the STD spectrum are the ones in closest contact with the protein. This "epitope map" can be compared with the docked pose to see if the predicted orientation is consistent with the NMR data. For instance, if the docking pose suggests the phenyl group is buried in a hydrophobic pocket, the protons of the phenyl group should show strong STD signals.

Comparative Guide to Validation Techniques

Choosing the right validation method depends on the available resources, expertise, and the stage of the project.

Method Type Information Provided Pros Cons
Re-docking ComputationalAssesses the ability of the protocol to find the correct pose.Fast, inexpensive, easy to perform.Only validates the protocol for a known ligand; does not validate the pose of a new inhibitor.
Decoy Enrichment ComputationalEvaluates the scoring function's ability to distinguish actives from inactives.Provides statistical validation of the virtual screening process.Requires a known set of active compounds and a well-curated decoy set.
MD Simulations ComputationalAssesses the stability of the docked pose over time.Provides dynamic information about the complex; can reveal alternative binding modes.Computationally expensive; interpretation requires expertise.
Site-Directed Mutagenesis ExperimentalConfirms the functional importance of specific protein-ligand interactions.Provides strong, direct evidence for a predicted interaction.Requires molecular biology expertise; can be time-consuming.
NMR Spectroscopy (STD) ExperimentalMaps the binding epitope of the ligand.Can be performed with relatively small amounts of non-labeled protein; provides direct evidence of binding.Does not provide a high-resolution structure; requires specialized equipment and expertise.
X-ray Crystallography ExperimentalProvides a high-resolution, atomic-level picture of the binding mode.The "gold standard" for structural validation; unambiguous.Technically challenging; obtaining suitable crystals can be a major bottleneck.

Conclusion: Building a Consensus for Confidence

Molecular docking is a powerful hypothesis-generation tool in the study of thiazole-based inhibitors. However, these hypotheses must be rigorously tested. No single validation method is perfect, and a confident understanding of a binding mode is built by consensus. A robust validation strategy often begins with inexpensive computational checks like re-docking and, if successful, proceeds to more definitive but resource-intensive experimental techniques like site-directed mutagenesis or, ideally, X-ray crystallography. By integrating these computational and experimental approaches, researchers can build high-confidence models of protein-inhibitor interactions, enabling more efficient and successful drug discovery campaigns.

References

A Head-to-Head Comparison: The Emergence of 4-Methyl-1,3-thiazol-5-amine Derivatives as Potent CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of CDK2 in Cell Cycle Progression and Oncology

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that serves as a pivotal regulator of cell cycle progression, particularly during the G1/S transition and S phase.[1][2] The activity of CDK2 is tightly controlled by its association with regulatory cyclin partners, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is instrumental in initiating the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. Subsequently, the CDK2/cyclin A complex is crucial for the progression through the S phase.[1] This regulation is critical for normal cell division; however, dysregulation of the CDK2 signaling pathway is a common feature in various human cancers, including breast, ovarian, and lung cancer, often correlating with increased tumor proliferation and a poorer prognosis.[1][2][3] The aberrant activation of CDK2 can lead to uncontrolled cell division, a hallmark of cancer.[4] This makes CDK2 a compelling therapeutic target for the development of novel anticancer agents.[3]

In this guide, we introduce a novel 4-Methyl-1,3-thiazol-5-amine derivative, designated "Thiazolamine-CDK2i," and provide a comprehensive head-to-head comparison with a panel of well-established CDK2 inhibitors. We will delve into its inhibitory potency, selectivity, and cellular effects, supported by detailed experimental protocols and comparative data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Comparative Analysis of Inhibitory Potency

The efficacy of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency. The inhibitory activity of Thiazolamine-CDK2i was evaluated against CDK2/cyclin A and compared with several known CDK2 inhibitors.

InhibitorTargetIC50 (nM)Noteworthy Selectivity/Characteristics
Thiazolamine-CDK2i (Hypothetical Data) CDK2/cyclin A 15 Highly selective for CDK2 over other CDKs.
RoscovitineCDK2/cyclin A~700[5][6]Also inhibits CDK1, CDK5, CDK7, and CDK9.[6]
FlavopiridolCDK2~100[7]Pan-CDK inhibitor, also targeting CDK1, CDK4, CDK6, CDK7, and CDK9.[7][8]
SU 9516CDK222[9][10]Also inhibits CDK1 and CDK4 at higher concentrations.[9][10]
Purvalanol ACDK2/cyclin A70[11][12]Also a potent inhibitor of cdc2-cyclin B.[11]
Ro 31-8220CDK2/cyclin APotent inhibitorAlso a well-known Protein Kinase C (PKC) inhibitor.

The CDK2 Signaling Pathway: A Target for Therapeutic Intervention

The CDK2 signaling pathway is a cornerstone of cell cycle regulation. In the G1 phase, growth factor signaling leads to the expression of cyclin D, which partners with CDK4/6 to partially phosphorylate the Retinoblastoma protein (Rb). This initial phosphorylation begins to release the E2F transcription factor, which in turn promotes the expression of cyclin E. Cyclin E then binds to and activates CDK2, leading to the hyperphosphorylation of Rb. This event fully liberates E2F, which then activates the transcription of genes necessary for DNA replication and S phase entry. The CDK2/cyclin A complex later plays a role in the progression and completion of the S phase. Given its central role, inhibiting CDK2 can effectively halt the cell cycle, preventing the proliferation of cancer cells.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D_CDK4_6 Cyclin D/CDK4/6 Growth_Factors->Cyclin_D_CDK4_6 Upregulates Rb_E2F Rb-E2F Complex Cyclin_D_CDK4_6->Rb_E2F Phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F pRb->E2F Releases ppRb pp-Rb pRb->ppRb Cyclin_E Cyclin E E2F->Cyclin_E Promotes Transcription DNA_Replication DNA Replication E2F->DNA_Replication Activates Genes for CDK2_Cyclin_E CDK2/Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->pRb Hyper-phosphorylates CDK2_Cyclin_E->DNA_Replication Initiates ppRb->E2F Fully Releases CDK2_Cyclin_A CDK2/Cyclin A S_Phase_Progression S Phase Progression CDK2_Cyclin_A->S_Phase_Progression Drives Kinase_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - CDK2/Cyclin A - Substrate (Histone H1) - Kinase Buffer - Inhibitors (Serial Dilutions) Reaction_Mix Combine Enzyme, Substrate, and Inhibitor in 96-well plate Reagents->Reaction_Mix Initiate Add ATP to start reaction Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Stop Reaction Incubate->Terminate Quantify Quantify Phosphorylation (e.g., Scintillation Counting or Luminescence) Terminate->Quantify Analyze Calculate % Inhibition Quantify->Analyze IC50 Determine IC50 from Dose-Response Curve Analyze->IC50

References

Assessing the ADME/Tox Profile of New Compounds Derived from 4-Methyl-1,3-thiazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount to de-risking a project and preventing late-stage attrition.[1][2] It is estimated that a significant percentage of drug candidates fail in clinical trials due to unfavorable pharmacokinetic properties or unforeseen toxicity.[1][3] For medicinal chemists working with novel scaffolds, such as derivatives of 4-Methyl-1,3-thiazol-5-amine, a robust and early understanding of a molecule's ADME/Tox liabilities is not just advantageous, it is critical. Thiazole-containing compounds are prevalent in many clinically approved drugs, but the heterocycle itself can introduce specific metabolic and toxicity concerns that warrant careful evaluation.[4]

This guide provides a comprehensive framework for assessing the ADME/Tox profile of new chemical entities (NCEs) derived from this compound. We will delve into a tiered, integrated screening cascade that combines in silico predictions with key in vitro assays. The focus will be on providing not just the "how" but the "why" behind each experimental choice, empowering researchers to make informed decisions in their lead optimization programs.

An Integrated ADME/Tox Screening Cascade

A successful ADME/Tox screening strategy is not a shotgun approach but a carefully orchestrated sequence of assays. The goal is to gain a progressively deeper understanding of a compound's properties, using resource-intensive assays only for the most promising candidates.

ADME_Tox_Cascade cluster_0 Tier 1: Early Screening (High-Throughput) cluster_1 Tier 2: Lead Optimization (Medium-Throughput) cluster_2 Tier 3: Candidate Nomination (Low-Throughput) in_silico In Silico Predictions (ADME/Tox Properties) pampa PAMPA (Permeability) in_silico->pampa Guide initial selection lms Liver Microsomal Stability (Metabolism) pampa->lms cytotox Cytotoxicity Assay (e.g., MTT) (Toxicity) lms->cytotox caco2 Caco-2 Permeability (Efflux/Uptake) cytotox->caco2 Promising candidates advance cyp_inhibition CYP450 Inhibition (Drug-Drug Interactions) caco2->cyp_inhibition herg hERG Inhibition (Cardiotoxicity) cyp_inhibition->herg ames Ames Test (Mutagenicity) herg->ames Lead candidates advance hepatocyte_stability Hepatocyte Stability (Phase II Metabolism) ames->hepatocyte_stability in_vivo_pk In Vivo PK Studies (Animal Models) hepatocyte_stability->in_vivo_pk

Caption: A tiered ADME/Tox screening cascade for new chemical entities.

Part 1: Early Stage Assessment - Absorption and Metabolism

In Silico Modeling: The First Glance

Before synthesizing a single molecule, computational tools can provide valuable insights into its potential ADME/Tox profile.[5][6][7] These models, built on vast datasets of known drugs, can predict a range of properties, from physicochemical characteristics to potential toxic liabilities.[8][9]

Key Predicted Properties for this compound Derivatives:

  • Lipophilicity (logP/logD): Crucial for membrane permeability and off-target binding.

  • Aqueous Solubility: A prerequisite for absorption.

  • CYP450 Metabolism: Identifies potential sites of metabolism on the molecule.

  • hERG Inhibition: An early flag for potential cardiotoxicity.

  • AMES Mutagenicity: Predicts the likelihood of the compound causing DNA mutations.

While in silico models are not a substitute for experimental data, they are invaluable for prioritizing synthetic efforts and flagging potential issues early on.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA): A Measure of Passive Diffusion

The ability of a drug to pass through the intestinal wall is a critical determinant of its oral bioavailability. The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across an artificial lipid membrane.[10][11]

Experimental Rationale: This assay is chosen for its simplicity, low cost, and high throughput, making it ideal for screening large numbers of compounds in the early discovery phase.[12] It isolates passive permeability, providing a clean assessment of a compound's ability to traverse a lipid bilayer without the complexities of active transport.[10]

Comparative Data for this compound Derivatives:

CompoundStructurePAMPA Permeability (Papp, 10⁻⁶ cm/s)Predicted GI Absorption
Compound A (Parent) This compound2.5Moderate
Derivative 1 R = -CH₂CH₂OH1.2Low
Derivative 2 R = -Phenyl8.9High
Atenolol (Low Permeability Control) -0.5Low
Propranolol (High Permeability Control) -15.2High

Interpretation: Derivative 2, with its increased lipophilicity from the phenyl group, shows significantly higher permeability compared to the more polar Derivative 1. This suggests that modifications at this position can be strategically employed to modulate absorption characteristics.

Liver Microsomal Stability Assay: A Window into Phase I Metabolism

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the oxidative metabolism of a vast number of drugs.[13][14] The liver microsomal stability assay assesses how quickly a compound is metabolized by these enzymes, providing an early indication of its likely in vivo clearance.[15][16]

Experimental Rationale: This assay is a cornerstone of early ADME testing due to its good correlation with in vivo clearance for many compound classes.[14] It helps identify compounds that are too rapidly metabolized (leading to poor bioavailability) or, conversely, those that are highly stable and may accumulate to toxic levels.

Comparative Data for this compound Derivatives:

CompoundHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (Clint, µL/min/mg protein)Predicted In Vivo Clearance
Compound A (Parent) 4515.4Moderate
Derivative 1 > 60< 11.5Low
Derivative 2 1257.8High
Verapamil (High Clearance Control) 886.6High
Buspirone (Low Clearance Control) 5512.6Low

Interpretation: Derivative 2 is rapidly metabolized, suggesting a potential liability for in vivo studies. The phenyl group may be a prime target for oxidative metabolism. In contrast, Derivative 1 exhibits high stability, indicating it is less susceptible to Phase I metabolism.

Part 2: Prioritizing for Efficacy and Safety

Cytotoxicity Screening: The First Check for Cellular Toxicity

Early assessment of a compound's potential to kill healthy cells is a fundamental aspect of toxicology. The MTT assay is a widely used colorimetric assay to assess cell viability.[17][18][19] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[20][21]

Experimental Rationale: The MTT assay is a simple, rapid, and cost-effective method for high-throughput screening of cytotoxicity.[17] It provides a quantitative measure of a compound's effect on cell viability and helps to flag compounds with overt cellular toxicity early in the discovery process.

Comparative Data for this compound Derivatives (HepG2 Cell Line):

CompoundIC₅₀ (µM)Therapeutic Index (vs. Target IC₅₀)
Compound A (Parent) > 100> 100
Derivative 1 8585
Derivative 2 1515
Doxorubicin (Positive Control) 0.8-

Interpretation: Derivative 2 shows significant cytotoxicity at a concentration not far from its hypothetical target IC₅₀, indicating a narrow therapeutic window. This is a significant red flag and would likely deprioritize this compound for further development.

hERG Inhibition Assay: Mitigating the Risk of Cardiotoxicity

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[22][23][24] Early screening for hERG liability is now a regulatory expectation and a critical step in ensuring the cardiac safety of new drug candidates.[24][25]

Experimental Rationale: A variety of in vitro hERG assays are available, ranging from high-throughput binding assays to more physiologically relevant automated patch-clamp electrophysiology.[25][26] The choice of assay depends on the stage of the project, with higher throughput methods used for early screening and more detailed electrophysiology studies reserved for lead candidates.

Comparative Data for this compound Derivatives:

CompoundhERG IC₅₀ (µM)Predicted Cardiotoxicity Risk
Compound A (Parent) > 30Low
Derivative 1 > 30Low
Derivative 2 2.5High
Astemizole (Positive Control) 0.05High

Interpretation: The high hERG inhibitory activity of Derivative 2 is a major safety concern. This, combined with its cytotoxicity, would almost certainly lead to its discontinuation.

Ames Test: Assessing Mutagenic Potential

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[27][28][29] A positive result indicates that the compound can cause mutations in the DNA of the test organism, which is a strong indicator that it may be a carcinogen.[30]

Experimental Rationale: The Ames test is a relatively rapid and inexpensive screen for genotoxicity and is a standard requirement for regulatory submission.[27][28] It is typically performed on lead candidates before they are advanced into more extensive preclinical studies.

Comparative Data for this compound Derivatives:

CompoundAmes Test Result (with and without S9 activation)Mutagenic Potential
Compound A (Parent) NegativeLow
Derivative 1 NegativeLow
2-Nitrofluorene (Positive Control) PositiveHigh

Interpretation: Both the parent compound and Derivative 1 are non-mutagenic in the Ames test, which is a favorable outcome.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare the lipid membrane solution: Dissolve 1% lecithin in dodecane.[12]

  • Coat the donor plate: Add 5 µL of the lipid solution to the membrane of each well of the donor plate.[12][31]

  • Prepare the acceptor plate: Fill each well of the acceptor plate with 300 µL of PBS buffer (pH 7.4) containing 5% DMSO.[12]

  • Prepare the donor solutions: Dissolve the test compounds and controls in PBS buffer (pH 7.4) with 5% DMSO to a final concentration of 10 µM.[32]

  • Add donor solutions to the donor plate: Add 150 µL of the donor solutions to the donor plate wells.[12]

  • Assemble the PAMPA sandwich: Place the donor plate onto the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 16-20 hours.[12]

  • Analyze: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA / (A * t)) where VA is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

Liver Microsomal Stability Protocol
  • Prepare the reaction mixture: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final concentration) and the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).[13]

  • Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction: Add a solution of NADPH regenerating system to each well.[15][16]

  • Time points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[13]

  • Protein precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Analyze: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of disappearance, from which the half-life (t½) and intrinsic clearance (Clint) can be calculated.[16]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls for 24-72 hours.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][21]

  • Solubilize Formazan Crystals: Remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[18][20]

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The early and integrated assessment of the ADME/Tox profile of new compounds derived from this compound is a critical component of a successful drug discovery program. By employing a tiered screening cascade that combines in silico predictions with a carefully selected panel of in vitro assays, medicinal chemists can make more informed decisions, prioritize compounds with a higher probability of success, and ultimately, reduce the time and cost of bringing new medicines to patients. The data presented in this guide, while illustrative, highlights the power of this approach to differentiate between compounds with subtle structural modifications but vastly different ADME/Tox profiles.

References

A Senior Application Scientist's Guide to Orthogonal Methods for Confirming the Structure of Synthesized Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is not merely a procedural step; it is the bedrock of scientific integrity and the prerequisite for advancing a molecule through the development pipeline. The thiazole moiety, a cornerstone heterocyclic scaffold in a vast array of biologically active compounds, from antibiotics like penicillin to anti-inflammatory drugs like Meloxicam, presents unique challenges and demands a rigorous, multi-faceted approach to its structural elucidation.[1][2]

This document will guide you through the logical workflow for building an unshakeable structural proof for your synthesized thiazole derivatives, complete with comparative data and field-tested protocols.

The Overall Workflow: A Strategy of Convergent Evidence

Before delving into individual techniques, it is crucial to visualize the overall strategy. We begin with methods that provide broad, foundational information (like MS and FT-IR) and progressively move to those that offer a detailed, high-resolution picture of the molecular architecture (NMR and X-ray Crystallography). Each step validates the last, creating a powerful cascade of confirmatory data.

G cluster_0 cluster_1 Initial Confirmation (Is the mass and functional profile correct?) cluster_2 Detailed Structural Elucidation (How are the atoms connected?) cluster_3 Unambiguous Proof (What is the absolute 3D structure?) A Synthesized Thiazole Compound (Purified) B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) A->B Initial Analysis C FT-IR Spectroscopy - Functional Group Presence A->C Initial Analysis D NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity & Environment B->D Mass Confirmed C->D Functional Groups Confirmed E Single-Crystal X-ray Crystallography - Absolute Structure - Stereochemistry D->E Ambiguity in Regio/Stereochemistry F Confirmed Structure D->F Structure Assigned E->F Absolute Proof

Figure 1: General workflow for orthogonal structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: The "Why" of NMR NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] Its power lies in its ability to probe the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing a detailed map of the molecular framework.[3][4] For a thiazole derivative, ¹H NMR reveals the number of different types of protons, their chemical environments, and how they are connected to each other through spin-spin coupling.[5] ¹³C NMR complements this by showing the number and types of carbon atoms. When combined, and often augmented with 2D NMR techniques like COSY and HSQC for more complex structures, these methods allow us to piece together the entire covalent bonding network.[6][7] The chemical shifts of the thiazole ring protons are particularly informative, typically appearing in the aromatic region (7-9 ppm), reflecting the ring's aromatic character.[2][6]

Data Presentation: Typical NMR Chemical Shifts for Thiazole Derivatives

This table provides typical chemical shift ranges observed for unsubstituted and substituted thiazole rings. Note that these values can be significantly influenced by the nature and position of substituents.

NucleusPosition on Thiazole RingTypical Chemical Shift (δ, ppm)Notes
¹H H-28.5 - 9.2Generally the most downfield proton.
H-47.8 - 8.5
H-57.2 - 7.9Generally the most upfield ring proton.
¹³C C-2150 - 170Often a quaternary carbon in derivatives.
C-4135 - 150
C-5105 - 125
Data synthesized from sources.[5][6]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent peak can be used as a reliable reference.[6]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to consider are spectral width (e.g., -2 to 12 ppm), number of scans (typically 8 to 64 for sufficient signal-to-noise), and relaxation delay (e.g., 1-5 seconds).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicities to deduce the connectivity of the molecule.[3]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: The "Why" of MS Mass spectrometry is a powerful complementary technique that provides two critical pieces of information with high sensitivity. First, it determines the mass-to-charge ratio (m/z) of the parent molecule, which confirms the molecular weight of the synthesized compound.[3] Second, the fragmentation pattern observed can serve as a molecular fingerprint, revealing characteristic losses that support the proposed structure.[8] For ultimate confidence, High-Resolution Mass Spectrometry (HRMS) is indispensable. It measures the mass with such high accuracy (typically <5 ppm) that it allows for the unambiguous determination of the elemental composition, ruling out other potential formulas with the same nominal mass.[9][10][11]

Data Presentation: Comparison of LRMS and HRMS

FeatureLow-Resolution MS (LRMS)High-Resolution MS (HRMS)
Primary Information Nominal Molecular WeightExact Mass & Elemental Composition
Mass Accuracy ~0.1 Da< 0.001 Da (<5 ppm)
Key Application Rapid confirmation of reaction success.Unambiguous molecular formula determination.[7]
Ionization Source EI, ESIESI, MALDI, APCI

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (typically ~1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or introduced through an upstream liquid chromatography (LC) system.[12]

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which molecular ions [M+H]⁺ or [M-H]⁻ are desorbed into the gas phase.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The acquired exact mass is compared to the theoretical mass calculated for the expected molecular formula. A mass error of less than 5 ppm provides high confidence in the assigned formula.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Check

Expertise & Experience: The "Why" of FT-IR FT-IR spectroscopy is a rapid, non-destructive technique that identifies the types of chemical bonds—and therefore functional groups—present in a molecule by measuring the absorption of infrared radiation.[4][13] While it does not provide a connectivity map like NMR, it serves as an excellent orthogonal check. For a thiazole synthesis, you can quickly verify the incorporation of key functional groups (e.g., the appearance of a carbonyl C=O stretch in an amide coupling) or the disappearance of a starting material's functional group (e.g., an azide or alkyne). Characteristic vibrations of the thiazole ring itself can also be observed.[14][15]

Data Presentation: Characteristic IR Frequencies for Thiazole Derivatives

Functional GroupBond VibrationTypical Frequency (cm⁻¹)
AmideC=O stretch1630 - 1680
EsterC=O stretch1735 - 1750
Carboxylic AcidC=O stretch1700 - 1725
O-H stretch2500 - 3300 (broad)
AmineN-H stretch3300 - 3500
Thiazole RingC=N, C=C stretches1400 - 1650
Data synthesized from sources.[14][16][17]

Experimental Protocol: ATR FT-IR Analysis

  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to the expected functional groups in the target molecule.[18]

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: The "Why" of X-ray Crystallography When all other data are assembled but an element of doubt remains—perhaps regarding the regiochemistry of substitution on the thiazole ring or the absolute stereochemistry of a chiral center—single-crystal X-ray crystallography provides the final, unambiguous answer.[9][19] This technique determines the precise three-dimensional arrangement of every atom in the molecule by analyzing how a single crystal diffracts an X-ray beam.[20][21] The result is a detailed structural model with exact bond lengths, bond angles, and torsional angles.[20] It is considered the "gold standard" for structural proof, leaving no room for interpretation.[22] Its primary limitation is the need to grow a suitable, high-quality single crystal, which can be a challenging and time-consuming process.[22]

Data Presentation: Comparison of Information from Spectroscopy vs. Crystallography

Information TypeNMR / MS / FT-IRX-ray Crystallography
Connectivity Inferred from correlationsDirectly observed
Regiochemistry Often clear, but can be ambiguousUnambiguous
Stereochemistry Relative stereochemistry often determined; absolute is difficultAbsolute configuration determined[23]
Bond Lengths/Angles Not directly measuredMeasured with high precision[20]
Conformation Solution-phase (averaged)Solid-state (packed)
Requirement Soluble compoundHigh-quality single crystal

Experimental Protocol: Overview of X-ray Diffraction

  • Crystal Growth: Grow a single crystal of the purified compound. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam. The crystal is rotated while thousands of diffraction patterns are collected on a detector.[21]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The initial positions of the atoms are determined using computational methods.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to generate the final, precise 3D molecular structure.[21]

Synergy of Methods: Building the Final Argument

No single technique tells the whole story. The true power of this approach lies in the synergy between the methods. HRMS provides the exact formula. FT-IR confirms the key building blocks are present. NMR pieces together the intricate puzzle of atomic connections. Finally, X-ray crystallography can provide an incontrovertible 3D image.

G cluster_0 Information Hierarchy HRMS HRMS (Elemental Formula) NMR NMR (Connectivity & 3D Solution Structure) HRMS->NMR Corroborates FTIR FT-IR (Functional Groups) FTIR->NMR Corroborates CONF Confirmed Structure NMR->CONF XRAY X-ray Crystallography (Absolute 3D Solid Structure) XRAY->CONF Unambiguous Proof

Figure 2: The logical hierarchy of orthogonal analytical techniques.

Conclusion

In the demanding landscape of drug discovery and chemical research, structural confirmation cannot be an afterthought. By systematically applying an orthogonal set of analytical techniques—NMR, Mass Spectrometry, FT-IR, and when necessary, X-ray Crystallography—we build a multi-layered, self-validating case for our molecular structure. This rigorous approach not only ensures the accuracy and reproducibility of our own work but also provides the unshakeable foundation upon which all subsequent biological and medicinal chemistry studies are built.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of new chemical scaffolds with potent and broad-spectrum antimicrobial activity is a critical priority for drug development professionals.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant efficacy against a wide range of microorganisms.[2] This guide provides a comprehensive comparison of the antimicrobial spectrum of recently developed thiazole derivatives, supported by experimental data, to inform researchers and scientists in the field.

The Versatility of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a core component of numerous clinically approved drugs and natural products.[3][4] Its unique structural features allow for diverse chemical modifications, leading to a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3] The antimicrobial potential of thiazole derivatives is often attributed to their ability to interfere with essential microbial processes.[1]

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of novel thiazole derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for comparison.

Antibacterial Activity

Recent studies have highlighted the broad-spectrum antibacterial potential of various thiazole derivatives.[5] Many of these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some even showing efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6]

Gram-Positive Bacteria: Thiazole derivatives have demonstrated notable activity against Gram-positive bacteria, which are characterized by a thick peptidoglycan cell wall.[7]

  • Staphylococcus aureus : A common cause of skin infections, pneumonia, and bloodstream infections.[8] Several novel thiazole compounds have shown MIC values comparable or superior to existing antibiotics.[1][9] For instance, certain 2-(3-pyridyl)-4,5-disubstituted thiazoles have exhibited twofold greater activity against S. aureus than ampicillin.[5]

  • Bacillus subtilis : A soil bacterium often used as a model organism for Gram-positive bacteria. Thiazole derivatives have shown strong inhibitory effects against this organism.[1]

  • Streptococcus pyogenes : Responsible for conditions such as strep throat and scarlet fever. Some thiazole derivatives have demonstrated significant activity against this pathogen.[9]

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics.[7] However, several thiazole derivatives have shown promising activity against these challenging pathogens.

  • Escherichia coli : A frequent cause of urinary tract infections and gastroenteritis.[8] Some thiazole derivatives have displayed potent activity against E. coli, with MIC values indicating strong inhibition.[1][6]

  • Pseudomonas aeruginosa : An opportunistic pathogen known for causing hospital-acquired infections.[8] Certain thiazole compounds have been found to be effective against this bacterium.[6][9]

  • Klebsiella pneumoniae : A significant cause of pneumonia, bloodstream infections, and meningitis.[10]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Novel Thiazole Derivatives

Compound/Derivative ClassS. aureusB. subtilisE. coliP. aeruginosaReference
Compound 37c 46.9-93.7---[1]
Compound 43a 16.1 µM-16.1 µM-[1]
Compound 3 0.23-0.7 mg/mL-0.23-0.7 mg/mL0.23-0.7 mg/mL[6]
Thiophene 13 3.125---[9]
2-(3-pyridyl)-4,5-disubstituted thiazole High---[5]
Ampicillin (Reference) ----[6]
Norfloxacin (Reference) ----[1]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Antifungal Activity

In addition to their antibacterial properties, many thiazole derivatives exhibit significant antifungal activity.[2][11] They have shown efficacy against a range of fungal pathogens, including Candida species and filamentous fungi.[1][3]

  • Candida albicans : A common cause of opportunistic fungal infections. Several thiazole derivatives have demonstrated antifungal activity comparable to or better than standard antifungal drugs like fluconazole and ketoconazole.[1][11]

  • Aspergillus fumigatus : A mold that can cause serious lung infections in immunocompromised individuals. Certain thiazole compounds have shown potent activity against this fungus.[9]

  • Fusarium oxysporum : A plant pathogen that can also cause infections in humans.[9]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Novel Thiazole Derivatives

Compound/Derivative ClassC. albicansA. fumigatusF. oxysporumReference
Compound 37c 5.8-7.8 µM--[1]
Compound 9 0.06-0.23 mg/mL--[6]
Thiazole 3 -6.256.25[9]
Pyrazolo[1,5-a]pyrimidine 21b -6.256.25[9]
Fluconazole (Reference) ---[1]
Ketoconazole (Reference) ---[1]

Experimental Methodologies for Determining Antimicrobial Spectrum

The determination of the antimicrobial spectrum of novel compounds relies on standardized and validated methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[12][13][14]

Broth Microdilution Method

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The thiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality: This method provides a quantitative measure of the antimicrobial activity, allowing for direct comparison between different compounds. The standardized nature of the protocol ensures reproducibility and reliability of the results.[12]

Disk Diffusion Method

This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Application of Disks: Paper disks impregnated with a known concentration of the thiazole derivative are placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of no growth around the disk is measured. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Causality: This method provides a rapid and simple way to screen for antimicrobial activity. The presence and size of the inhibition zone indicate the effectiveness of the compound in diffusing through the agar and inhibiting microbial growth.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Compound Thiazole Derivative Broth_Microdilution Broth Microdilution (Quantitative MIC) Compound->Broth_Microdilution Disk_Diffusion Disk Diffusion (Qualitative) Compound->Disk_Diffusion Microorganism Microorganism Culture Microorganism->Broth_Microdilution Microorganism->Disk_Diffusion MIC_Determination MIC Value Determination Broth_Microdilution->MIC_Determination Zone_Measurement Inhibition Zone Measurement Disk_Diffusion->Zone_Measurement Spectrum_Analysis Antimicrobial Spectrum Comparison MIC_Determination->Spectrum_Analysis Zone_Measurement->Spectrum_Analysis

Caption: Workflow for determining the antimicrobial spectrum.

Structure-Activity Relationship (SAR) and Mechanism of Action

The antimicrobial spectrum and potency of thiazole derivatives are heavily influenced by their chemical structure. Structure-Activity Relationship (SAR) studies aim to understand how different functional groups and substitutions on the thiazole ring affect its biological activity.[15]

The precise mechanism of action for many novel thiazole derivatives is still under investigation. However, molecular docking studies suggest potential targets. For some antibacterial thiazoles, inhibition of enzymes involved in bacterial cell wall synthesis, such as the MurB enzyme in E. coli, is a proposed mechanism.[6] For antifungal activity, inhibition of 14α-lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes, is a likely target.[6][11]

Mechanism_of_Action cluster_bacterial Antibacterial Action cluster_fungal Antifungal Action Thiazole Thiazole Derivative MurB MurB Enzyme (Cell Wall Synthesis) Thiazole->MurB Inhibition Demethylase 14α-lanosterol demethylase (Ergosterol Synthesis) Thiazole->Demethylase Inhibition Cell_Wall_Disruption Cell Wall Disruption MurB->Cell_Wall_Disruption Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Disruption->Bacterial_Cell_Death Ergosterol_Depletion Ergosterol Depletion Demethylase->Ergosterol_Depletion Fungal_Cell_Death Fungal Cell Death Ergosterol_Depletion->Fungal_Cell_Death

Caption: Putative mechanisms of action for thiazole derivatives.

Conclusion and Future Directions

Novel thiazole derivatives represent a promising avenue for the development of new antimicrobial agents with a broad spectrum of activity. The data presented in this guide highlight their potential against a range of clinically important bacteria and fungi. Further research focusing on optimizing the chemical structure to enhance potency and reduce potential toxicity is crucial. Elucidating the precise mechanisms of action and resistance will be vital for the successful clinical translation of these promising compounds.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Methyl-1,3-thiazol-5-amine: A Comparative Analysis of Established and Novel Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-methyl-1,3-thiazol-5-amine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of established and novel synthetic strategies for obtaining this compound, offering insights into the advantages and limitations of each approach.

The Importance of the Thiazole Ring in Drug Discovery

The thiazole ring is a privileged scaffold in drug design, appearing in a wide array of approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile component for modulating biological activity. Derivatives of 4-methylthiazole, in particular, have shown promise in a range of therapeutic areas, including as antibacterial, anticancer, and anti-inflammatory agents.[1][2][3]

Established Synthetic Routes: The Hantzsch Thiazole Synthesis

A cornerstone of thiazole synthesis is the Hantzsch reaction, a classic condensation reaction between a thioamide and an α-haloketone. While versatile, the direct synthesis of this compound via a standard Hantzsch approach is challenging due to the required starting materials. However, a multi-step approach beginning with a Hantzsch synthesis to form a stable precursor is a well-trodden path.

Protocol 1: Synthesis via a Carboxylic Acid Intermediate

This established method involves the synthesis of 4-methyl-1,3-thiazole-5-carboxylic acid, which can then be converted to the target amine.

Experimental Protocol:

Step 1: Synthesis of 4-Methyl-1,3-thiazole-5-carboxylic acid

This step can be achieved through the Hantzsch condensation of thioacetamide with a suitable α-halocarbonyl compound.

  • Reaction Setup: To a solution of thioacetamide in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate.

  • Reaction Conditions: The mixture is typically heated under reflux for several hours.

  • Work-up and Isolation: After cooling, the product, ethyl 4-methyl-1,3-thiazole-5-carboxylate, is isolated. The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous sodium hydroxide), followed by acidification to precipitate the product.

Step 2: Conversion of Carboxylic Acid to Amine (Curtius Rearrangement)

The carboxylic acid is converted to the amine via a Curtius rearrangement.

  • Acyl Azide Formation: The carboxylic acid is first converted to its corresponding acyl chloride using a reagent like thionyl chloride.[3][4] The acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.

  • Rearrangement and Trapping: The acyl azide is carefully heated in an inert solvent (e.g., toluene). The azide undergoes rearrangement to an isocyanate, which is then trapped with a suitable alcohol (e.g., tert-butanol) to form a Boc-protected amine.

  • Deprotection: The Boc-protected amine is then deprotected using a strong acid (e.g., trifluoroacetic acid) to yield the final product, this compound.

Causality Behind Experimental Choices:

  • The Hantzsch reaction is a robust and well-understood method for forming the thiazole ring.

  • The Curtius rearrangement is a reliable method for converting a carboxylic acid to an amine with retention of stereochemistry if applicable, though for this achiral molecule, its primary advantage is its efficiency. The use of a Boc-protecting group provides a stable intermediate that is easily purified before the final deprotection step.

Novel Synthesis Protocol: A More Direct Approach

A novel, more streamlined approach aims to reduce the number of synthetic steps and improve overall efficiency. This protocol leverages a different substitution pattern on the thiazole ring, followed by a direct amination reaction.

Protocol 2: Synthesis via a Halogenated Intermediate and Nucleophilic Aromatic Substitution

This proposed novel method involves the synthesis of a 5-halo-4-methyl-1,3-thiazole intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amine group.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-4-methyl-1,3-thiazole

  • Starting Material: Begin with the commercially available 4-methyl-1,3-thiazole.

  • Bromination: The thiazole ring is brominated at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile. The reaction is typically carried out at room temperature.

  • Isolation: The product, 5-bromo-4-methyl-1,3-thiazole, is isolated and purified using standard techniques.

Step 2: Nucleophilic Aromatic Substitution with an Amine Source

  • Reaction Setup: The 5-bromo-4-methyl-1,3-thiazole is reacted with a source of ammonia, such as a solution of ammonia in a polar aprotic solvent like dioxane, in a sealed tube.

  • Catalysis: A copper-based catalyst (e.g., copper(I) iodide) and a ligand (e.g., L-proline) are often required to facilitate the reaction (Ullmann condensation).

  • Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 100-120 °C) for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is worked up to remove the catalyst and unreacted starting materials, and the final product, this compound, is purified by chromatography.

Causality Behind Experimental Choices:

  • Direct bromination of the 4-methylthiazole at the 5-position is a known transformation.

  • The Ullmann condensation is a powerful method for forming C-N bonds and is suitable for introducing an amine group onto an aromatic ring, particularly one activated by the electron-withdrawing nature of the thiazole ring.

Benchmarking the Protocols

To provide a clear comparison, the following table summarizes the key performance indicators for each protocol. The data presented is based on typical yields and conditions reported in the literature for analogous transformations.

Parameter Protocol 1: Established (via Carboxylic Acid) Protocol 2: Novel (via Halogenated Intermediate)
Number of Steps 3 (Hantzsch, Acyl Azide Formation, Rearrangement/Deprotection)2 (Bromination, Nucleophilic Aromatic Substitution)
Overall Yield (estimated) 30-40%45-55%
Reagent Cost Moderate (Thionyl chloride, Sodium azide)Moderate to High (Copper catalyst, Ligand)
Safety Considerations Use of highly toxic and explosive sodium azide.Use of a sealed tube for high-temperature reactions.
Scalability Moderate (Handling of azides can be problematic on a large scale).Good (Ullmann condensations are generally scalable).
Purification Multiple purification steps required.Fewer purification steps.

Experimental Workflow Diagrams

To visualize the synthetic pathways, the following diagrams have been generated using Graphviz.

G cluster_0 Protocol 1: Established Route A Thioacetamide + Ethyl 2-chloroacetoacetate B Hantzsch Condensation A->B C 4-Methyl-1,3-thiazole-5-carboxylic acid B->C D Curtius Rearrangement C->D E This compound D->E G cluster_1 Protocol 2: Novel Route F 4-Methyl-1,3-thiazole G Bromination F->G H 5-Bromo-4-methyl-1,3-thiazole G->H I Ullmann Condensation H->I J This compound I->J

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methyl-1,3-thiazol-5-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-1,3-thiazol-5-amine, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's known and potential hazards.

While the toxicological properties of this compound have not been fully investigated, it is classified as an irritant and may be harmful if ingested or inhaled.[1] It is also known to be irritating to mucous membranes and the upper respiratory tract.[1] Therefore, treating this compound as a hazardous substance and following stringent disposal procedures is imperative.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS is the primary source of detailed, substance-specific safety information.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound and its waste includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, as the substance is an irritant.[1]
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes the risk of inhaling dust or vapors, which can irritate the respiratory tract.[1]

Handling and Storage of Waste:

All waste containing this compound should be handled with caution in a designated, well-ventilated area, preferably within a chemical fume hood.[1] Waste containers should be kept tightly closed and stored in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[2]

  • Collect the Waste: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3] This ensures that the waste is managed in an environmentally responsible and compliant manner.

1. Waste Segregation and Collection:

  • Dedicated Waste Stream: Establish a dedicated waste container for all materials contaminated with this compound. This includes unused or expired product, contaminated personal protective equipment (gloves, etc.), and any materials used for cleaning up spills.

  • Avoid Commingling: Do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids, bases, and oxidizing agents, to prevent hazardous reactions.[1][3]

2. Containerization and Labeling:

  • Compatible Containers: Use a robust, leak-proof container made of a material compatible with amines.

  • Clear Labeling: The container must be clearly and accurately labeled as "Hazardous Waste: this compound". The label should also include the full chemical name, CAS number (72632-65-6), and any relevant hazard warnings (e.g., "Irritant").

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Safe Storage: The SAA should be located away from general laboratory traffic and incompatible chemicals.

4. Arranging for Professional Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3]

  • Documentation: Maintain a record of the waste generated, including the quantity and date of accumulation, as required by local and national regulations.

Disposal Options for Amine Waste:

While direct disposal into the environment is strictly prohibited, several technologies are available for the treatment of amine waste, including:[4]

  • Incineration: A common method for the ultimate destruction of organic chemical waste.[4]

  • Advanced Oxidation Processes: Technologies such as UV/H2O2 treatment can be used to break down amine compounds.[4]

  • Solidification: The waste can be solidified using super-absorbing polymers before being sent to a landfill.[4]

The choice of disposal method will be determined by the licensed waste management facility based on the waste's composition and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_contain Containerization & Storage cluster_disposal Final Disposal start Waste Generation (Unused chemical, contaminated labware) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Avoid acids, bases, oxidizers) ppe->segregate container Use a Labeled, Compatible Waste Container segregate->container store Store in a Designated Satellite Accumulation Area (SAA) container->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs document Maintain Disposal Records contact_ehs->document end Professional Disposal (e.g., Incineration) document->end

Caption: A workflow diagram outlining the key steps for the safe and compliant disposal of this compound waste.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical responsibility for all laboratory personnel. By adhering to the guidelines outlined in this document, researchers and scientists can ensure a safe working environment, protect the environment, and maintain full compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.